molecular formula C74H86N6O28 B12362503 6 TMR Tre

6 TMR Tre

货号: B12362503
分子量: 1507.5 g/mol
InChI 键: SKXYIOOIDRRKIE-IEEFRXRDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6 TMR Tre is a useful research compound. Its molecular formula is C74H86N6O28 and its molecular weight is 1507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C74H86N6O28

分子量

1507.5 g/mol

IUPAC 名称

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylcarbamoyl]benzoate

InChI

InChI=1S/2C37H43N3O14/c1-39(2)17-6-9-20-23(12-17)51-24-13-18(40(3)4)7-10-21(24)27(20)19-8-5-16(11-22(19)35(49)50)34(48)38-14-25-28(42)30(44)32(46)36(52-25)54-37-33(47)31(45)29(43)26(15-41)53-37;1-39(2)16-8-10-18-22(12-16)51-23-13-17(40(3)4)9-11-19(23)26(18)20-6-5-7-21(27(20)35(49)50)34(48)38-14-24-28(42)30(44)32(46)36(52-24)54-37-33(47)31(45)29(43)25(15-41)53-37/h5-13,25-26,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50);5-13,24-25,28-33,36-37,41-47H,14-15H2,1-4H3,(H-,38,48,49,50)/t25-,26-,28-,29-,30+,31+,32-,33-,36-,37-;24-,25-,28-,29-,30+,31+,32-,33-,36-,37-/m11/s1

InChI 键

SKXYIOOIDRRKIE-IEEFRXRDSA-N

手性 SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C(=O)[O-]

规范 SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC5C(C(C(C(O5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)C(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Mechanism of 6-TMR-Tre Labeling in Mycobacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the use of 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) for fluorescently labeling mycobacteria. This technique offers a powerful tool for visualizing mycobacterial cell envelope dynamics and has significant applications in tuberculosis research and drug development.

Core Mechanism: Metabolic Incorporation into the Mycomembrane

The labeling of mycobacteria with 6-TMR-Tre is not a simple surface stain but rather a specific metabolic incorporation process into the unique outer membrane of mycobacteria, known as the mycomembrane. The key players in this mechanism are the enzymes of the Antigen 85 (Ag85) complex .

The Ag85 complex, comprising three main proteins (Ag85A, Ag85B, and Ag85C), consists of mycolyltransferases that are fundamental to the biosynthesis of the mycobacterial cell wall.[1][2] These enzymes catalyze the transfer of mycolic acids—long-chain fatty acids that are characteristic components of the mycomembrane—to various acceptors. One of the primary acceptors is trehalose, a disaccharide.

The process unfolds as follows:

  • Substrate Recognition: 6-TMR-Tre, a synthetic analog of trehalose with a tetramethylrhodamine fluorophore attached at the 6-position, is recognized as a substrate by the Ag85 enzymes.[1][3] The promiscuity of these enzymes allows them to process trehalose molecules with modifications at specific positions.[1]

  • Mycolylation: The Ag85 complex catalyzes the esterification of a mycolic acid to the 6'-hydroxyl group of the trehalose moiety of 6-TMR-Tre. This reaction forms a fluorescent analog of trehalose monomycolate (TMM), namely 6-TMR-TMM .

  • Incorporation into the Mycomembrane: The newly synthesized 6-TMR-TMM is then integrated into the mycomembrane, effectively labeling the cell envelope. This incorporation into a hydrophobic environment can lead to an enhancement of the fluorescence of certain solvatochromic dyes conjugated to trehalose.

This labeling is specific to metabolically active mycobacteria, as it relies on enzymatic activity. Heat-killed or metabolically inhibited cells show significantly reduced or no labeling. The specificity of this pathway is highlighted by the fact that bacteria lacking the Ag85 system and mycolic acids, such as Escherichia coli and Bacillus subtilis, are not labeled by 6-TMR-Tre.

The Role of the LpqY-SugABC Transporter

While the primary labeling mechanism involves the extracellular or periplasmic Ag85 complex, mycobacteria also possess a dedicated trehalose transport system, the LpqY-SugABC ATP-binding cassette (ABC) transporter . This transporter is responsible for the uptake of trehalose from the environment. Although some studies suggest that the initial and primary mycolylation of fluorescent trehalose analogs occurs in the periplasm by the secreted Ag85 enzymes, the LpqY-SugABC transporter is crucial for the import of trehalose and its analogs into the cytoplasm for other metabolic processes. Therefore, this transporter can influence the overall availability of trehalose analogs for metabolic processes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and a general workflow for 6-TMR-Tre labeling experiments.

G cluster_extracellular Periplasm / Extracellular cluster_transport Trehalose Uptake 6_TMR_Tre 6-TMR-Tre Ag85 Antigen 85 Complex (Mycolyltransferase) 6_TMR_Tre->Ag85 Substrate 6_TMR_TMM 6-TMR-Trehalose Monomycolate (6-TMR-TMM) Ag85->6_TMR_TMM Catalyzes Esterification Mycolic_Acid Mycolic Acid Mycolic_Acid->Ag85 Mycomembrane Mycomembrane 6_TMR_TMM->Mycomembrane Incorporation Tre_analog Trehalose / Analogs LpqY_SugABC LpqY-SugABC Transporter Tre_analog->LpqY_SugABC Binding Cytoplasm Cytoplasm LpqY_SugABC->Cytoplasm Transport

Caption: Mechanism of 6-TMR-Tre labeling in mycobacteria.

G Start Start Culture Culture Mycobacteria to mid-log phase Start->Culture Prepare_Probe Prepare 6-TMR-Tre working solution Culture->Prepare_Probe Incubate Incubate cells with 6-TMR-Tre Prepare_Probe->Incubate Wash Wash cells to remove unbound probe Incubate->Wash Image Image cells using fluorescence microscopy Wash->Image Analyze Analyze fluorescence (e.g., intensity, localization) Image->Analyze End End Analyze->End

Caption: General experimental workflow for 6-TMR-Tre labeling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of fluorescent trehalose analogs for mycobacterial labeling.

Table 1: Labeling Conditions for Fluorescent Trehalose Probes

Mycobacterial SpeciesProbeConcentration (μM)Incubation TimeReference
Mycobacterium smegmatis (Ms)6-TMR-Tre1003 hours
Mycobacterium marinum (Mm)6-TMR-Tre1004 hours
Mycobacterium smegmatis3HC-3-Tre1001 hour
Mycobacterium tuberculosis (Mtb)DMN-Tre1002 hours
Mycobacterium tuberculosisFITC-TrehaloseNot specifiedNot specified

Table 2: Inhibition of Fluorescent Trehalose Probe Labeling

Mycobacterial SpeciesProbeInhibitorEffect on LabelingReference
M. smegmatis, M. marinum6-TMR-TreUnmodified TrehaloseDose-dependent reduction
M. smegmatis, M. marinum6-TMR-TreEbselen (Ag85 inhibitor)Significant reduction
M. smegmatisDMN-TreHeat-killingAbrogation of labeling
M. tuberculosisDMN-TreTB drugsInhibition of labeling

Table 3: Properties of 6-TMR-Tre

PropertyValueReference
Molecular Weight753.75 g/mol
Excitation Wavelength (λabs)532 nm
Emission Wavelength (λem)580 nm
SolubilitySoluble to 5 mg/ml in DMSO

Experimental Protocols

The following are detailed methodologies for key experiments involving 6-TMR-Tre labeling.

General Protocol for 6-TMR-Tre Labeling of Mycobacteria

This protocol is adapted from methodologies used for labeling Mycobacterium smegmatis and Mycobacterium marinum.

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis)

  • 6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

  • Growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

  • Cell Preparation: Grow mycobacteria to mid-log phase (OD600 of approximately 0.5-0.8).

  • Labeling:

    • Aliquot 1 mL of the bacterial culture into a microcentrifuge tube.

    • Add 6-TMR-Tre to a final concentration of 100 μM.

    • Incubate the cells for 3-4 hours at 37°C with shaking.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 8,000 x g for 5 minutes).

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Repeat the centrifugation and washing step two more times to ensure removal of all unbound probe.

  • Imaging:

    • After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 μL).

    • Mount a small volume (e.g., 5 μL) of the cell suspension on a microscope slide and cover with a coverslip.

    • Image the cells using a fluorescence microscope. For 6-TMR-Tre, use excitation and emission wavelengths around 532 nm and 580 nm, respectively.

Competition Assay with Unmodified Trehalose

This assay confirms that 6-TMR-Tre labeling is specific to the trehalose metabolic pathway.

Procedure:

  • Follow the general labeling protocol as described in 4.1.

  • In parallel with the standard labeling, set up additional labeling reactions where varying concentrations of unmodified trehalose (e.g., 1 mM, 5 mM, 10 mM) are added to the bacterial culture simultaneously with the 100 μM 6-TMR-Tre.

  • After incubation and washing, image all samples under identical microscopy settings.

  • Quantify the fluorescence intensity of the labeled bacteria in each condition. A dose-dependent decrease in fluorescence in the presence of unmodified trehalose indicates competition for the same enzymatic pathway.

Inhibition Assay with an Ag85 Inhibitor

This experiment validates the role of the Ag85 complex in the labeling process.

Procedure:

  • Follow the general labeling protocol as described in 4.1.

  • Set up a parallel labeling reaction where a known Ag85 inhibitor, such as ebselen, is added to the bacterial culture along with the 6-TMR-Tre. The concentration of the inhibitor should be chosen based on its known inhibitory activity.

  • After incubation and washing, image both the control and inhibitor-treated samples using identical microscopy settings.

  • Compare the fluorescence intensity between the two conditions. A significant reduction in fluorescence in the presence of the Ag85 inhibitor confirms the involvement of these enzymes in the incorporation of 6-TMR-Tre.

Conclusion

The 6-TMR-Tre labeling technique provides a robust and specific method for visualizing the cell envelope of live mycobacteria. The mechanism, centered on the metabolic activity of the Antigen 85 complex, allows for the direct monitoring of mycomembrane dynamics. This in-depth guide offers the foundational knowledge, quantitative data, and experimental protocols for researchers to effectively utilize this powerful tool in the study of mycobacterial physiology and for the development of novel anti-tuberculosis therapeutics.

References

The Principle of Action of 6-TMR-Trehalose in Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the principle of action of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent trehalose conjugate, as a metabolic probe for imaging the cell envelope of mycobacteria. 6-TMR-Tre is not an inhibitor but a tool for visualizing the dynamic processes of mycomembrane biosynthesis. It is selectively incorporated into mycobacterial trehalose monomycolate (TMM), enabling real-time, single-cell level visualization of cell wall dynamics.[1][2] This guide will detail the mechanism of incorporation, its specificity, and the experimental protocols for its application, providing a comprehensive resource for researchers in mycobacteriology and drug development.

Introduction: The Mycobacterial Cell Wall and the Role of Trehalose

The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex and unique structure, rendering these bacteria intrinsically resistant to many antibiotics and host immune responses.[3] A key feature of this cell wall is the mycomembrane, an outer lipid bilayer composed of long-chain mycolic acids.[4] Trehalose, a disaccharide, is a central molecule in mycobacterial physiology. It serves not only as a protective agent against cellular stress but also as a crucial component of major cell wall glycolipids, including Trehalose Monomycolate (TMM) and Trehalose Dimycolate (TDM).[5] TMM is a key precursor for the transfer of mycolic acids to the arabinogalactan core, forming the mycomembrane, and for the synthesis of TDM, a potent immunomodulatory molecule. The enzymes responsible for these mycolyl-transfer reactions are the highly conserved Antigen 85 (Ag85) complex.

6-TMR-Trehalose: A Fluorescent Probe for Mycomembrane Biogenesis

6-TMR-Trehalose is a synthetic analog of trehalose where a tetramethylrhodamine (TMR) fluorophore is attached to the 6-position of one of the glucose units. This modification allows for the fluorescent labeling and tracking of trehalose metabolism and incorporation into the mycobacterial cell wall.

Principle of Action: Metabolic Incorporation into the Mycomembrane

The principle of action of 6-TMR-Tre is based on its metabolic incorporation into the mycomembrane through the mycobacterial trehalose mycolation pathway. The process can be summarized in the following steps:

  • Uptake: 6-TMR-Tre is taken up by the mycobacterial cell.

  • Mycolylation by the Ag85 Complex: Inside the cell envelope, the Ag85 complex, a family of mycolyltransferases, recognizes 6-TMR-Tre as a substrate. The Ag85 enzymes catalyze the transfer of a mycolic acid from a donor molecule (another TMM molecule) to the 6'-hydroxyl group of the 6-TMR-Tre molecule. This results in the formation of a fluorescent glycolipid, 6-TMR-Trehalose Monomycolate (6-TMR-TMM).

  • Incorporation into the Mycomembrane: The newly synthesized 6-TMR-TMM is then incorporated into the mycomembrane, the outer leaflet of the mycobacterial cell wall.

This metabolic labeling is indicative of active cell wall biosynthesis and allows for the visualization of sites of new cell wall growth, which are typically at the poles and septa of actively dividing cells.

Specificity of 6-TMR-Trehalose Labeling

The labeling with 6-TMR-Tre is highly specific for mycobacteria and other mycolic acid-containing actinobacteria, such as Corynebacterium glutamicum. This specificity is due to the reliance on the Ag85 enzymes for incorporation. Bacteria that lack mycolic acids and the Ag85 complex, such as Gram-positive Bacillus subtilis and Gram-negative Escherichia coli, are not labeled by 6-TMR-Tre.

Data Presentation: Characteristics of 6-TMR-Trehalose

While 6-TMR-Tre is not an inhibitor and therefore does not have associated IC50 or MIC values, its key characteristics as a fluorescent probe are summarized in the table below.

PropertyDescriptionReference
Molecular Weight 753.75 g/mol
Formula C₃₇H₄₃N₃O₁₄
Excitation Wavelength (λex) 532 nm
Emission Wavelength (λem) 580 nm
Solubility Soluble to 5 mg/ml in DMSO
Purity ≥98%
Storage Store at -20°C

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 6-TMR-Trehalose for labeling mycobacteria.

Metabolic Labeling of Mycobacteria with 6-TMR-Trehalose

This protocol describes the general procedure for labeling actively growing mycobacterial cultures with 6-TMR-Tre.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

  • 6-TMR-Trehalose stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge and tubes.

  • Fluorescence microscope.

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Dilute the culture to an OD₆₀₀ of approximately 0.1 in fresh 7H9 medium.

  • Add 6-TMR-Trehalose to the culture to a final concentration of 25-100 µM. The optimal concentration may vary depending on the mycobacterial species and experimental conditions.

  • Incubate the culture at 37°C with shaking for a period ranging from 30 minutes to 4 hours. Shorter incubation times (e.g., 5-30 minutes) are often sufficient to label the poles of the cells.

  • After incubation, harvest the cells by centrifugation at 4000 x g for 5 minutes.

  • Wash the cell pellet twice with 1 mL of PBS to remove unincorporated probe.

  • Resuspend the final cell pellet in PBS.

  • Mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filters for TMR (e.g., excitation at ~532 nm and emission at ~580 nm).

Thin-Layer Chromatography (TLC) Analysis of 6-TMR-TMM

This protocol is used to confirm the incorporation of 6-TMR-Tre into TMM by analyzing the lipid extracts of labeled mycobacteria.

Materials:

  • 6-TMR-Tre labeled mycobacterial cell pellet.

  • Chloroform.

  • Methanol.

  • TLC silica plates.

  • TLC developing chamber.

  • TLC solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v).

  • Fluorescence scanner or UV transilluminator.

Procedure:

  • Lipid Extraction:

    • To the cell pellet from the labeling experiment, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 hour at room temperature.

    • Centrifuge at 2000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (lipid extract) to a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume (e.g., 20-50 µL) of chloroform:methanol (2:1).

    • Spot the resuspended lipid extract onto a TLC silica plate.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber containing the appropriate solvent system.

    • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

    • Remove the plate from the chamber and allow it to air dry completely.

  • Visualization:

    • Visualize the fluorescently labeled lipids using a fluorescence scanner or a UV transilluminator.

    • A single fluorescent spot corresponding to the mobility of TMM should be observed.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the action and analysis of 6-TMR-Trehalose.

G Metabolic Incorporation of 6-TMR-Trehalose cluster_extracellular Extracellular Space cluster_cell Mycobacterial Cell cluster_cytoplasm Cytoplasm cluster_envelope Cell Envelope cluster_mycomembrane Mycomembrane 6-TMR-Tre 6-TMR-Trehalose Uptake Uptake 6-TMR-Tre->Uptake Ag85 Antigen 85 Complex (Mycolyltransferase) Uptake->Ag85 6-TMR-TMM 6-TMR-Trehalose Monomycolate Ag85->6-TMR-TMM TMM_donor Trehalose Monomycolate (Mycolic Acid Donor) TMM_donor->Ag85 Incorporated_TMM Incorporated 6-TMR-TMM 6-TMR-TMM->Incorporated_TMM

Caption: Metabolic pathway of 6-TMR-Trehalose incorporation into the mycobacterial mycomembrane.

G Experimental Workflow for 6-TMR-Tre Labeling and Analysis Start Mycobacterial Culture (Log Phase) Incubation Incubate with 6-TMR-Tre Start->Incubation Harvest Harvest & Wash Cells Incubation->Harvest Analysis Analysis Harvest->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Lipid_Extraction Lipid Extraction Analysis->Lipid_Extraction TLC TLC Analysis Lipid_Extraction->TLC Visualization Fluorescence Visualization TLC->Visualization

Caption: Workflow for labeling mycobacteria with 6-TMR-Tre and subsequent analysis.

Conclusion

6-TMR-Trehalose serves as a powerful and specific metabolic probe for the investigation of mycomembrane biosynthesis in live mycobacteria. Its principle of action relies on the enzymatic machinery of the bacterium, specifically the Ag85 complex, to incorporate the fluorescent analog into the cell wall. This guide provides the fundamental knowledge and experimental framework for the effective use of 6-TMR-Tre in mycobacterial research. The ability to visualize cell wall dynamics in real-time offers significant advantages for studying mycobacterial physiology and for the development of new therapeutic strategies targeting the unique cell wall of these resilient pathogens.

References

Illuminating the Invisible Foe: A Technical Guide to the Discovery and Synthesis of Fluorescent Trehalose Analogs for Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the innovative landscape of fluorescent trehalose analogs. These powerful chemical tools are revolutionizing our ability to visualize and understand Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. By mimicking a key nutrient for Mtb, these probes integrate into the bacterial cell wall, effectively switching on a light to reveal the pathogen's location and metabolic activity.

This document details the discovery, synthesis, and application of these probes, providing a comprehensive resource for laboratories engaged in tuberculosis research and the development of novel diagnostics and therapeutics. We present a summary of key quantitative data, detailed experimental protocols for their use, and visual diagrams of the critical biological pathways involved.

Quantitative Data Summary

The efficacy and application of fluorescent trehalose analogs are underpinned by their biochemical and photophysical properties. The following tables summarize key quantitative data for some of the most prominent analogs, facilitating comparison and selection for specific research applications.

Probe NameDescriptionExcitation Max (nm)Emission Max (nm)Typical Staining ConcentrationReference
FITC-Tre Fluorescein isothiocyanate conjugated to trehalose. One of the first-generation fluorescent trehalose probes.~495~519100-200 µM[1][2]
DMN-Tre 4-N,N-dimethylamino-1,8-naphthalimide conjugated to trehalose. A solvatochromic dye that exhibits enhanced fluorescence in the lipophilic environment of the mycomembrane.~405~53075-100 µM[3][4]
CDG-Tre Cephalosporin-dependent green trehalose. A fluorogenic probe activated by the Mtb-specific β-lactamase, BlaC.Not specifiedNot specified2 µM[5]
RMR-Tre A far-red emitting molecular rotor-based fluorogenic trehalose probe.~540Far-redNot specified
6-FITre 6-fluorescein-trehalose. An improved analog with more intense labeling than the original FITC-Tre.Not specifiedNot specifiedNot specified
AnalogTransporterBinding Affinity (Kd)NotesReference
Trehalose (unmodified) LpqY109.5 ± 3.2 μMNatural substrate for comparison.
2F-Tre LpqY~876 μM (8-fold weaker than trehalose)Fluorinated at the 2-position.
3F-Tre LpqY110.8 ± 7.1 μMComparable affinity to unmodified trehalose.
4F-Tre LpqY~1.75 mM (16-fold weaker than trehalose)Fluorinated at the 4-position, weakest binding.
6F-Tre LpqY90.3 ± 0.9 μMHighest affinity observed in this panel.

Core Signaling and Metabolic Pathways

The utility of fluorescent trehalose analogs is predicated on their ability to hijack specific metabolic pathways within mycobacteria. Understanding these pathways is crucial for interpreting experimental results and designing new probes.

Mycobacterial Trehalose Uptake and Incorporation

Fluorescent trehalose analogs are primarily taken up by M. tuberculosis through the LpqY-SugABC ATP-binding cassette (ABC) transporter. Once inside the periplasm, they are recognized by the antigen 85 (Ag85) complex, a group of mycolyltransferases. The Ag85 enzymes catalyze the transfer of a mycolic acid from a donor molecule, typically trehalose monomycolate (TMM), to the fluorescent trehalose analog. This results in the formation of a fluorescent trehalose monomycolate, which is then incorporated into the outer mycomembrane, rendering the bacterium fluorescent.

G cluster_extracellular Extracellular Space cluster_periplasm Periplasm / Mycomembrane Fluorescent_Trehalose_Analog Fluorescent Trehalose Analog (e.g., DMN-Tre) LpqY_SugABC LpqY-SugABC Transporter Fluorescent_Trehalose_Analog->LpqY_SugABC Uptake Ag85_Complex Antigen 85 (Ag85) Complex LpqY_SugABC->Ag85_Complex Transport Fluorescent_TMM Fluorescent Trehalose Monomycolate Ag85_Complex->Fluorescent_TMM Mycolylation Mycomembrane Mycomembrane (Outer Membrane) Fluorescent_TMM->Mycomembrane Incorporation G Fluorogenic_Probe Fluorogenic Trehalose Probe (e.g., CDG-Tre) (Non-fluorescent) BlaC β-lactamase (BlaC) Fluorogenic_Probe->BlaC Enzymatic Cleavage Activated_Probe Activated Fluorescent Probe BlaC->Activated_Probe Ag85 Ag85 Complex Activated_Probe->Ag85 Labeled_Mycomembrane Labeled Mycomembrane (Fluorescent) Ag85->Labeled_Mycomembrane Incorporation G Start Start Grow_Culture Grow Mycobacterial Culture (Mid-log phase) Start->Grow_Culture Add_Probe Add Fluorescent Trehalose Analog Grow_Culture->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Wash_Cells Wash Cells (optional) Incubate->Wash_Cells Fix_Cells Fix Cells (optional) Wash_Cells->Fix_Cells Yes Prepare_Slide Prepare Microscope Slide Wash_Cells->Prepare_Slide No Fix_Cells->Prepare_Slide Image Fluorescence Microscopy Prepare_Slide->Image End End Image->End

References

6-TMR-Tre: A Technical Guide to its Spectral Properties and Applications in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose), focusing on its spectral properties, its application in imaging the mycobacterial cell envelope, and the methodologies for its use. 6-TMR-Tre is a valuable tool for real-time visualization of cell envelope dynamics in live mycobacteria, offering insights into fundamental biological processes and the effects of antimicrobial agents.

Core Spectral and Physicochemical Properties

6-TMR-Tre is a fluorescent conjugate of trehalose, a sugar that is a key component of the mycobacterial cell wall. Its fluorescent properties, derived from the tetramethylrhodamine (TMR) fluorophore, allow for sensitive detection using fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λex) 532 nm[1]
Emission Maximum (λem) 580 nm[1]
Emission Color Yellow[1]
Molecular Weight 753.75 g/mol [1]
Formula C37H43N3O14[1]
Solubility Soluble to 5 mg/ml in DMSO
Purity ≥98%
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

6-TMR-Tre is a metabolic probe that is actively incorporated into the mycobacterial cell envelope. This process is primarily mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferases crucial for the synthesis of the mycomembrane. The Ag85 complex catalyzes the transfer of mycolic acids to trehalose, forming trehalose monomycolate (TMM) and trehalose dimycolate (TDM), essential components of the outer membrane. 6-TMR-Tre mimics natural trehalose and is utilized by the Ag85 complex, leading to its incorporation into TMM. This targeted labeling allows for the specific visualization of mycomembrane dynamics and biogenesis.

G cluster_extracellular Extracellular Space cluster_cell_envelope Mycobacterial Cell Envelope cluster_visualization Visualization 6-TMR-Tre_ext 6-TMR-Tre Ag85 Antigen 85 (Ag85) Complex 6-TMR-Tre_ext->Ag85 Uptake & Recognition TMM Trehalose Monomycolate (TMM) Ag85->TMM Mycolyl Transfer Mycomembrane Mycomembrane TMM->Mycomembrane Incorporation Microscopy Fluorescence Microscopy (Confocal, Super-Resolution) Mycomembrane->Microscopy Fluorescent Signal (λex: 532 nm, λem: 580 nm)

Metabolic incorporation of 6-TMR-Tre into the mycobacterial mycomembrane.

Experimental Protocols

The following protocols are generalized methodologies for the use of 6-TMR-Tre in live-cell imaging of mycobacteria. Optimization may be required for specific strains and experimental conditions.

Preparation of 6-TMR-Tre Stock Solution
  • Reconstitution: Prepare a stock solution of 6-TMR-Tre by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 5 mg/mL.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Metabolic Labeling of Mycobacteria
  • Bacterial Culture: Grow mycobacterial cultures (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in appropriate liquid medium to the desired optical density (OD), typically mid-log phase.

  • Labeling: Add 6-TMR-Tre to the bacterial culture to a final concentration of 100 µM. Incubation times can vary depending on the desired labeling intensity and the specific mycobacterial species. Short pulses of 5 to 30 minutes can be used to visualize active sites of cell wall synthesis, while longer incubations of 3 to 4 hours can achieve more uniform labeling.

  • Incubation: Incubate the culture under standard growth conditions (e.g., 37°C with shaking).

Live-Cell Fluorescence Microscopy
  • Sample Preparation: After incubation, cells can be directly imaged without washing, which is particularly advantageous for time-lapse experiments. Alternatively, to reduce background fluorescence, cells can be washed by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in fresh medium or phosphate-buffered saline (PBS).

  • Microscopy:

    • Mount a small volume of the cell suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize the bacteria for time-lapse imaging.

    • Image the cells using a fluorescence microscope equipped for detecting TMR fluorescence. Suitable imaging modalities include confocal and super-resolution microscopy.

    • Excitation: Use a laser line or filter set appropriate for the excitation maximum of 6-TMR-Tre (approximately 532 nm).

    • Emission: Collect the emitted fluorescence using a filter set centered around the emission maximum (approximately 580 nm).

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the sites of TMM incorporation and mycomembrane synthesis.

G start Start culture Grow Mycobacterial Culture start->culture add_probe Add 6-TMR-Tre (e.g., 100 µM) culture->add_probe incubate Incubate (e.g., 5 min - 4 h) add_probe->incubate wash_optional Optional Wash Step incubate->wash_optional wash_yes Wash Cells wash_optional->wash_yes Yes mount Mount Cells on Microscope Slide wash_optional->mount No wash_yes->mount image Acquire Images (Fluorescence Microscope) mount->image analyze Analyze Image Data image->analyze end End analyze->end

Experimental workflow for live-cell imaging of mycobacteria using 6-TMR-Tre.

Applications in Drug Development and Research

The ability of 6-TMR-Tre to visualize mycomembrane dynamics in real-time makes it a powerful tool for:

  • Studying Mycobacterial Growth and Division: By observing the sites of new cell wall synthesis, researchers can gain insights into the fundamental processes of bacterial growth and division.

  • High-Throughput Screening: 6-TMR-Tre can be used in screening assays to identify new antimicrobial compounds that disrupt mycomembrane biogenesis.

  • Mechanism of Action Studies: Researchers can use this probe to investigate how existing and novel antibiotics affect the integrity and synthesis of the mycobacterial cell envelope. For example, studies have shown that treatment with ethambutol, a frontline tuberculosis drug, alters the localization of 6-TMR-Tre labeling.

References

The Biological Activity of 6-TMR-Trehalose in Prokaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent analog of trehalose, with a specific focus on its application in prokaryotic cells, particularly within the Mycobacterium genus. This document details the mechanism of action, experimental applications, and relevant protocols for the use of this powerful molecular probe.

Introduction to 6-TMR-Trehalose

6-TMR-Trehalose is a synthetic conjugate of trehalose and the fluorophore tetramethylrhodamine (TMR). It is designed to act as a metabolic probe to investigate the biosynthesis and dynamics of the mycobacterial cell envelope.[1] Trehalose is a crucial disaccharide for mycobacteria, serving as a key component of the cell wall glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[2][3] By mimicking native trehalose, 6-TMR-Tre allows for the fluorescent labeling and real-time visualization of cell wall synthesis in live bacteria.[1][4]

Mechanism of Action and Specificity

The biological activity of 6-TMR-Tre is centered on its metabolic incorporation into the mycobacterial cell wall. This process is highly specific to prokaryotes that utilize trehalose in their cell envelope, primarily actinomycetes like Mycobacterium and Corynebacterium. The probe does not label Gram-positive bacteria such as Bacillus subtilis or Gram-negative bacteria like Escherichia coli, which lack the necessary biochemical pathways.

The incorporation of 6-TMR-Tre is mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) that are essential for the synthesis of the mycobacterial mycomembrane. These enzymes catalyze the transfer of mycolic acids to trehalose and other acceptors in the cell wall. 6-TMR-Tre serves as a substrate for the Ag85 complex, resulting in its covalent attachment to mycolic acids to form a fluorescent analog of TMM. This fluorescent TMM is then integrated into the mycomembrane, allowing for direct visualization of cell wall biogenesis.

dot

cluster_extracellular Extracellular Space cluster_cellwall Mycomembrane 6TMRTre_ext 6-TMR-Trehalose Ag85 Antigen 85 Complex (Mycolyltransferase) 6TMRTre_ext->Ag85 Uptake & Substrate for Ag85 TMM_fluorescent Fluorescent TMM (6-TMR-TMM) Ag85->TMM_fluorescent Mycolyl Transfer MycolicAcid Mycolic Acid Donor MycolicAcid->Ag85

Metabolic incorporation of 6-TMR-Tre into the mycobacterial mycomembrane.

Quantitative Data

The incorporation of 6-TMR-Tre into the mycobacterial cell wall can be quantified and is influenced by various factors, including the presence of competing substrates and the activity of cell wall-targeting antibiotics.

ConditionOrganism(s)Effect on 6-TMR-Tre LabelingObservationReference(s)
Co-incubation with unmodified trehaloseM. smegmatis, M. marinumCompetitive InhibitionDose-dependent reduction in fluorescence intensity.
Treatment with Ebselen (Ag85 inhibitor)M. smegmatis, M. marinumInhibitionSignificant reduction in metabolic incorporation.
Treatment with Ethambutol (EMB)M. marinumIncreased LabelingDose-dependent increase in fluorescence after 2 hours.
Treatment with Isoniazid (INH), SQ109, Rifampicin (RIF)M. marinumDecreased LabelingGeneral decrease in fluorescence, suggesting cellular toxicity.
Treatment with TB drug cocktailM. smegmatisInhibitionLoss of detectable labeling after 3 hours.

Experimental Protocols

The following are detailed methodologies for key experiments involving 6-TMR-Tre.

Metabolic Labeling of Mycobacteria

This protocol describes the general procedure for labeling live mycobacteria with 6-TMR-Tre.

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis, M. marinum)

  • 7H9 broth supplemented with appropriate nutrients

  • 6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow mycobacteria to mid-log phase (OD600 ≈ 0.4-0.6) in 7H9 broth.

  • Dilute the culture to the desired starting OD600 in fresh 7H9 medium.

  • Add 6-TMR-Tre to the culture to a final concentration of 10-100 µM.

  • Incubate the culture at 37°C with shaking for the desired labeling period. Incubation times can range from short pulses (5-45 minutes) for observing active growth zones to longer periods (2-3 hours) for drug treatment studies.

  • After incubation, harvest the cells by centrifugation (e.g., 4000 x g for 5 minutes).

  • Wash the cell pellet twice with PBS to remove unincorporated probe.

  • Resuspend the final cell pellet in PBS or appropriate medium for downstream analysis (microscopy, flow cytometry).

dot

Start Start: Mid-log phase mycobacterial culture AddProbe Add 6-TMR-Tre (10-100 µM final conc.) Start->AddProbe Incubate Incubate at 37°C (5 min - 3 hr) AddProbe->Incubate Centrifuge Harvest cells (centrifugation) Incubate->Centrifuge Wash1 Wash with PBS Centrifuge->Wash1 Wash2 Wash with PBS (2nd time) Wash1->Wash2 Resuspend Resuspend in PBS or medium Wash2->Resuspend End Ready for Analysis Resuspend->End

Workflow for metabolic labeling of mycobacteria with 6-TMR-Tre.
Analysis by Thin-Layer Chromatography (TLC)

This protocol is used to confirm the incorporation of 6-TMR-Tre into TMM.

Materials:

  • 6-TMR-Tre labeled mycobacterial cell pellet

  • Chloroform:Methanol (2:1, v/v)

  • TLC silica plates

  • TLC developing solvent system (e.g., chloroform:methanol:water, 100:14:0.8, v/v/v)

  • Fluorescence scanner

Procedure:

  • Perform a total lipid extraction from the 6-TMR-Tre labeled cell pellet using a chloroform:methanol mixture.

  • Concentrate the lipid extract under a stream of nitrogen.

  • Spot the concentrated lipid extract onto a TLC silica plate.

  • Develop the TLC plate using an appropriate solvent system to separate different lipid species.

  • After development, air dry the plate.

  • Scan the plate using a fluorescence scanner with excitation and emission wavelengths suitable for TMR (e.g., Ex: 532 nm, Em: 580 nm) to visualize the fluorescently labeled TMM. A single fluorescent band corresponding to the mobility of TMM is expected.

Super-Resolution Microscopy

This protocol outlines the imaging of 6-TMR-Tre labeled mycobacteria using Structured Illumination Microscopy (SIM).

Materials:

  • 6-TMR-Tre labeled mycobacteria

  • Microscope slides and coverslips

  • Agarose pads (e.g., 1.5% in PBS)

  • A super-resolution microscope equipped for SIM

Procedure:

  • Prepare a 1.5% agarose pad by sandwiching molten agarose between two glass slides.

  • Spot a small volume (e.g., 1-2 µL) of the resuspended labeled mycobacteria onto a microscope slide.

  • Place the agarose pad over the bacterial suspension.

  • Mount a coverslip on top of the agarose pad.

  • Image the sample using a SIM-equipped microscope. Use an appropriate laser line for excitation of TMR (e.g., 561 nm) and collect the emitted fluorescence.

  • Reconstruct the super-resolution images from the raw data using the microscope's software. This allows for visualization of the subcellular localization of TMM with high resolution, often revealing polar localization in actively growing cells.

Conclusion

6-TMR-Trehalose is a highly specific and effective tool for the study of mycobacterial cell wall dynamics. Its metabolic incorporation into the mycomembrane via the Ag85 complex allows for real-time visualization of cell wall biogenesis and provides a quantitative measure of this process. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of microbiology and drug development to utilize 6-TMR-Tre in their investigations of mycobacterial physiology and the effects of antimicrobial agents.

References

Technical Guide: Investigating the Uptake Pathway of 6-TMR-Trehalose in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose is a disaccharide crucial for the survival, virulence, and cell wall integrity of many bacteria, most notably Mycobacterium tuberculosis (Mtb).[1][2] It is a key component of essential cell envelope glycolipids like trehalose dimycolate (TDM) and trehalose monomycolate (TMM).[3] The pathways that synthesize and transport trehalose are absent in mammals, making them attractive targets for novel diagnostics and therapeutics.

6-Carboxytetramethylrhodamine-Trehalose (6-TMR-Tre) is a fluorescent analog of trehalose.[4] It serves as a powerful chemical probe to investigate trehalose uptake and cell envelope dynamics in live bacteria. By hijacking the natural trehalose transport machinery, 6-TMR-Tre allows for real-time visualization of these processes at a single-cell level using advanced microscopy techniques. This guide provides an in-depth overview of the primary uptake pathway for 6-TMR-Tre in mycobacteria, summarizes key quantitative data, and offers detailed experimental protocols for its application.

The Primary Uptake Pathway: The LpqY-SugABC Transporter

The sole pathway for trehalose import into the cytoplasm of Mtb and other mycobacteria is the LpqY-SugABC ATP-binding cassette (ABC) transporter. This system is primarily involved in recycling trehalose that is released into the periplasmic space during the remodeling of the mycomembrane. Given its structural similarity, 6-TMR-Tre is recognized and transported by this same system. The transporter is essential for mycobacterial viability and virulence, making it a high-value target.

The LpqY-SugABC transporter consists of four core protein components:

  • LpqY: A periplasmic substrate-binding lipoprotein that captures trehalose (or 6-TMR-Tre) with high specificity.

  • SugA and SugB: Two transmembrane domain proteins that form the channel through which the substrate crosses the cytoplasmic membrane.

  • SugC: An ATPase, or nucleotide-binding domain, which hydrolyzes ATP to power the transport process.

The transport mechanism involves the binding of 6-TMR-Tre to LpqY, which then docks with the SugAB transmembrane complex. This interaction triggers ATP hydrolysis by SugC, inducing a conformational change that translocates the 6-TMR-Tre molecule across the membrane and into the cytoplasm.

Caption: The LpqY-SugABC transporter mechanism for 6-TMR-Tre uptake.

Quantitative Data on 6-TMR-Tre Uptake and Inhibition

Quantitative analysis of 6-TMR-Tre uptake is critical for understanding transporter efficiency and for screening potential inhibitors. The following tables summarize key data derived from studies on mycobacteria.

Table 1: Competitive Inhibition of 6-TMR-Tre Labeling

SpeciesInhibitorConcentrationEffect on 6-TMR-Tre LabelingReference
M. smegmatisUnmodified TrehaloseDose-dependentReduces 6-TMR-Tre incorporation
M. marinumUnmodified TrehaloseDose-dependentReduces 6-TMR-Tre incorporation
M. smegmatisEbselen (Ag85 inhibitor)-Significantly reduces metabolic incorporation
M. marinumEbselen (Ag85 inhibitor)-Significantly reduces metabolic incorporation

Table 2: Antimicrobial and Anti-Biofilm Activity of Trehalose Analogs (Requires LpqY-SugABC Uptake)

SpeciesCompound TypeActivityConcentration Range (MIC/MBIC)Reference
M. smegmatis6-position-modified trehalose analogsGrowth Inhibition100-999 µM (two- to three-digit)
M. smegmatis6-position-modified trehalose analogsBiofilm Inhibition100-999 µM (two- to three-digit)

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Protocols

The following protocols provide a framework for studying 6-TMR-Tre uptake using fluorescence microscopy and flow cytometry.

Protocol: Bacterial Culture and Preparation
  • Inoculation: Inoculate a single colony of mycobacteria (e.g., M. smegmatis) from an agar plate into 5 mL of Middlebrook 7H9 broth, supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.5% (v/v) glycerol, and 0.05% (w/v) Tween 80.

  • Growth: Grow cultures at 37°C with shaking until they reach the mid-logarithmic phase, typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

  • Harvesting (Optional): For certain applications, bacteria can be pelleted by centrifugation (e.g., 5000 rpm for 10 minutes) and resuspended in a suitable buffer like phosphate-buffered saline (PBS).

Protocol: 6-TMR-Tre Metabolic Labeling Assay
  • Stock Solution: Prepare a 10 mM stock solution of 6-TMR-Tre in a suitable solvent like DMSO. Store at -20°C.

  • Labeling: To the bacterial culture (at OD₆₀₀ ≈ 0.5), add the 6-TMR-Tre stock solution to a final concentration of 100 µM.

  • Incubation: Incubate the culture with the probe for a defined period. This can range from 30 minutes to 4 hours, depending on the bacterial species and experimental goal. Perform incubation at 37°C with shaking.

  • Controls:

    • Negative Control: An identical bacterial culture incubated without the 6-TMR-Tre probe.

    • Competition Control: A culture co-incubated with 100 µM 6-TMR-Tre and an excess of unlabeled trehalose (e.g., 10 mM) to confirm specific uptake.

  • Washing: After incubation, pellet the bacteria by centrifugation. Discard the supernatant and wash the cells twice with 1 mL of PBS to remove any non-internalized probe.

  • Resuspension: Resuspend the final bacterial pellet in PBS or a suitable medium for analysis.

Protocol: Analysis by Fluorescence Microscopy
  • Slide Preparation: Place a small aliquot (5-10 µL) of the resuspended bacterial solution onto a clean microscope slide and cover with a coverslip.

  • Imaging: Visualize the bacteria using a fluorescence microscope equipped with appropriate filters for tetramethylrhodamine (TMR). Typically, this involves an excitation wavelength around 532 nm and an emission wavelength around 580 nm.

  • Data Acquisition: Capture images using both differential interference contrast (DIC) or phase-contrast for bacterial morphology and the fluorescence channel to observe probe localization. Polar labeling is often observed, consistent with areas of new cell envelope synthesis.

G arrow Start Start: Mid-log phase bacterial culture (OD600 0.5) AddProbe Add 6-TMR-Tre (Final conc. 100 µM) Start->AddProbe Incubate Incubate at 37°C (e.g., 1-4 hours) AddProbe->Incubate Centrifuge1 Centrifuge to pellet cells Incubate->Centrifuge1 Wash1 Wash with PBS Centrifuge1->Wash1 Centrifuge2 Centrifuge again Wash1->Centrifuge2 Wash2 Wash with PBS (2nd time) Centrifuge2->Wash2 Resuspend Resuspend in PBS Wash2->Resuspend Analysis Analysis Resuspend->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCyto Flow Cytometry Analysis->FlowCyto

Caption: Experimental workflow for a 6-TMR-Tre uptake assay.

Biological Context and Logical Relationships

Understanding the uptake of 6-TMR-Tre is not just about the transporter itself but also its role in the broader context of mycobacterial cell wall metabolism. The LpqY-SugABC system is integral to a recycling pathway that is energetically favorable for the bacterium, especially under nutrient-limiting conditions.

During the biogenesis of the mycomembrane, mycolic acids are transported to the periplasm as TMM. The Antigen 85 complex (Ag85) then transfers the mycolic acid from TMM to arabinogalactan or to another TMM molecule, releasing free trehalose as a byproduct. Instead of expending significant energy to synthesize new trehalose, the bacterium efficiently recycles this released trehalose using the LpqY-SugABC transporter. Disrupting this recycling impairs Mtb virulence.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm TMM_Synth TMM Synthesis (Mycolic Acid + Trehalose) TMM_Export TMM Export (via MmpL3) TMM_Synth->TMM_Export Ag85 Antigen 85 Complex (Mycolyltransferase) TMM_Export->Ag85 TMM Substrate Recycled_Tre Recycled Trehalose Recycled_Tre->TMM_Synth Reuse Free_Tre Free Trehalose Ag85->Free_Tre Releases Mycomembrane Mycomembrane (Cell Wall) Ag85->Mycomembrane Mycolate Transfer LpqY_SugABC LpqY-SugABC Transporter Free_Tre->LpqY_SugABC Recycling LpqY_SugABC->Recycled_Tre

Caption: Logical relationship of trehalose recycling in mycomembrane biogenesis.

Conclusion

The fluorescent probe 6-TMR-Tre, in conjunction with its specific uptake pathway via the LpqY-SugABC transporter, provides a robust system for studying mycobacterial cell envelope dynamics. The essentiality of this transporter for virulence highlights its potential as a target for novel anti-tubercular agents. The methodologies and data presented in this guide offer a comprehensive foundation for researchers aiming to leverage this powerful tool for basic research, diagnostics, and drug development. Exploiting this unique sugar uptake pathway could pave the way for mycobacteria-specific delivery of inhibitors or other chemical payloads.

References

6-TMR-Trehalose as a Probe for Mycobacterial Cell Envelope Biogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent analog of trehalose, as a powerful tool to investigate the biogenesis of the mycobacterial cell envelope. This probe allows for real-time visualization of trehalose monomycolate (TMM) dynamics, a key component of the unique and formidable mycobacterial outer membrane, also known as the mycomembrane. Understanding the assembly and dynamics of this essential structure is critical for the development of new therapeutic strategies against mycobacterial pathogens, including Mycobacterium tuberculosis.

Introduction to 6-TMR-Trehalose

6-TMR-Tre is a fluorescent conjugate of trehalose and tetramethylrhodamine (TMR), a bright and photostable fluorophore.[1] It serves as a metabolic probe that is selectively incorporated into the mycobacterial cell envelope, specifically labeling TMM.[1][2] This allows for the investigation of mycomembrane dynamics and the effects of various agents on its biogenesis at the single-cell level, compatible with both confocal and super-resolution microscopy.[1][2]

Probe Specifications:

PropertyValue
Molecular Weight 753.75 g/mol
Formula C₃₇H₄₃N₃O₁₄
Excitation Wavelength (λabs) 532 nm
Emission Wavelength (λem) 580 nm
Solubility Soluble to 5 mg/ml in DMSO
Purity ≥98%
Storage Store at -20°C

Mechanism of Action and Specificity

The incorporation of 6-TMR-Tre into the mycobacterial cell envelope is an active metabolic process mediated by the Antigen 85 (Ag85) complex. The Ag85 complex, a group of mycolyltransferases, catalyzes the transfer of mycolic acids from one TMM molecule to another to form trehalose dimycolate (TDM), or to the arabinogalactan layer. This process is essential for the integrity of the mycomembrane.

The promiscuity of the Ag85 complex allows it to recognize and process 6-TMR-Tre as a substrate, leading to the formation of 6-TMR-Trehalose monomycolate (6-TMR-TMM). This fluorescently labeled TMM is then integrated into the mycomembrane, allowing for direct visualization of sites of active cell wall synthesis.

G Mechanism of 6-TMR-Trehalose Incorporation cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope 6_TMR_Tre 6-TMR-Trehalose Ag85 Antigen 85 Complex 6_TMR_Tre->Ag85 Uptake & Recognition Mycomembrane Mycomembrane Ag85->Mycomembrane Incorporation of 6-TMR-TMM TMM Trehalose Monomycolate (TMM) Pool TMM->Ag85

Figure 1. Metabolic incorporation of 6-TMR-Tre into the mycobacterial mycomembrane.

The specificity of 6-TMR-Tre for mycobacteria has been demonstrated by the lack of labeling in bacteria that do not produce trehalose mycolates, such as the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli.

Experimental Protocols

Labeling of Mycobacteria with 6-TMR-Trehalose

This protocol is adapted from studies on Mycobacterium smegmatis (Ms) and Mycobacterium marinum (Mm).

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis, M. tuberculosis) in appropriate growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

  • 6-TMR-Trehalose stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Microscope slides and coverslips.

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Dilute the 6-TMR-Tre stock solution in culture medium to the desired final concentration (typically 25-100 µM).

  • Add the 6-TMR-Tre solution to the bacterial culture.

  • Incubate the culture at 37°C with shaking for the desired labeling period. Incubation times can be varied for pulse-chase experiments (e.g., 5, 15, or 30 minutes for M. smegmatis). For general labeling, longer incubation times (e.g., 3-4 hours) can be used.

  • After incubation, pellet the cells by centrifugation (e.g., 8,000 x g for 3 minutes).

  • Wash the cell pellet twice with PBS to remove unincorporated probe.

  • Resuspend the final cell pellet in PBS or appropriate imaging medium.

  • Mount the cells on a microscope slide for imaging.

G Experimental Workflow for 6-TMR-Tre Labeling Start Start Culture Grow Mycobacteria to Mid-log Phase Start->Culture Add_Probe Add 6-TMR-Trehalose to Culture Culture->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Wash1 Wash with PBS Centrifuge->Wash1 Wash2 Wash with PBS (Repeat) Wash1->Wash2 Resuspend Resuspend in Imaging Medium Wash2->Resuspend Image Microscopy Resuspend->Image

Figure 2. Workflow for labeling mycobacteria with 6-TMR-Trehalose.

Inhibition of 6-TMR-Trehalose Incorporation

To confirm that the labeling is a result of specific metabolic incorporation, competition experiments and inhibitor studies can be performed.

  • Competition with Unlabeled Trehalose: Co-incubate the mycobacterial culture with 6-TMR-Tre and a molar excess of unlabeled trehalose. A dose-dependent reduction in fluorescence intensity confirms specific uptake and processing.

  • Inhibition with Ebselen: Ebselen is a covalent inhibitor of the Ag85 complex. Pre-incubating the cells with ebselen prior to adding 6-TMR-Tre will significantly reduce the incorporation of the fluorescent probe.

Lipid Extraction and TLC Analysis of 6-TMR-TMM

This protocol allows for the biochemical confirmation of 6-TMR-Tre incorporation into TMM.

Materials:

  • 6-TMR-Tre labeled mycobacterial cell pellet.

  • Chloroform/Methanol (2:1, v/v).

  • Silica gel TLC plates.

  • TLC developing solvent (e.g., chloroform/methanol/water, 60:30:6, v/v/v).

  • Fluorescence scanner or UV transilluminator.

Procedure:

  • Resuspend the labeled cell pellet in chloroform/methanol (2:1).

  • Vortex vigorously for 15 minutes to extract the lipids.

  • Centrifuge to pellet the cell debris.

  • Carefully collect the supernatant containing the lipid extract.

  • Concentrate the lipid extract under a stream of nitrogen.

  • Spot the concentrated extract onto a silica gel TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the fluorescently labeled lipids using a fluorescence scanner. A single fluorescent band corresponding to the mobility of TMM should be observed.

Quantitative Data Analysis

The fluorescence intensity of 6-TMR-Tre labeled mycobacteria can be quantified using flow cytometry or by analyzing fluorescence microscopy images.

Effect of Inhibitors on 6-TMR-Tre Labeling
InhibitorConcentrationMycobacterial SpeciesObserved EffectReference
Unlabeled TrehaloseMolar ExcessM. smegmatis, M. marinumDose-dependent reduction in fluorescence
Ebselen100 µg/mLM. smegmatis, M. marinumSignificant reduction in fluorescence
Effects of Front-Line Tuberculosis Drugs on 6-TMR-Tre Labeling

The impact of clinically relevant antibiotics on mycomembrane biogenesis can be assessed using 6-TMR-Tre.

DrugTargetMycobacterial SpeciesConcentrationEffect on 6-TMR-Tre LabelingReference
Ethambutol (EMB) Arabinogalactan synthesisM. marinum>MICDose-dependent increase in labeling
Isoniazid (INH) Mycolic acid synthesisM. marinum>MICGeneral decrease in labeling (cellular toxicity)
SQ109 MmpL3 TMM transporterM. marinum>MICUnchanged labeling
Rifampicin (RIF) RNA polymeraseM. marinum>MICMinor changes in labeling

Note: The general decrease in labeling with some drugs at higher concentrations is likely due to overall cellular toxicity.

Visualization with Super-Resolution Microscopy

6-TMR-Tre is well-suited for super-resolution imaging techniques, such as Stimulated Emission Depletion (STED) microscopy, which can provide nanoscale insights into the spatial organization of mycomembrane synthesis.

General Imaging Parameters for TAMRA-based Probes:

  • Excitation: A pulsed laser at ~561 nm is typically used for excitation of TAMRA.

  • Depletion (STED): A high-power, donut-shaped depletion laser at ~660 nm is used to de-excite fluorophores at the periphery of the excitation spot, thus increasing resolution.

  • Detection: A high-sensitivity detector, such as an avalanche photodiode (APD) or a photomultiplier tube (PMT), is used to collect the emitted fluorescence in the spectral range of TAMRA (~580-640 nm).

  • Image Acquisition: Images are typically acquired by raster scanning the co-aligned excitation and depletion laser beams across the sample.

G Logical Relationship of Drug Action on 6-TMR-Tre Labeling cluster_drugs Front-line TB Drugs cluster_pathway Mycomembrane Biogenesis Pathway cluster_probe 6-TMR-Tre Labeling EMB Ethambutol (EMB) AG Arabinogalactan Synthesis EMB->AG Inhibits INH Isoniazid (INH) MA Mycolic Acid Synthesis INH->MA Inhibits SQ109 SQ109 MmpL3 TMM Transport SQ109->MmpL3 Inhibits RIF Rifampicin (RIF) Mycomembrane Mycomembrane Integrity RIF->Mycomembrane Indirect Effect Ag85 Mycolyltransfer AG->Ag85 MA->Ag85 MmpL3->Ag85 Ag85->Mycomembrane Labeling 6-TMR-Tre Incorporation Mycomembrane->Labeling Determines

Figure 3. Relationship between the mechanism of action of TB drugs and their effect on 6-TMR-Tre labeling.

Conclusion

6-TMR-Trehalose is a valuable and versatile tool for studying the dynamic processes of mycobacterial cell envelope biogenesis. Its specificity, photostability, and suitability for advanced microscopy techniques make it an indispensable probe for researchers in the fields of mycobacteriology, infectious diseases, and drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of 6-TMR-Tre in elucidating the intricacies of the mycobacterial cell wall and in the search for novel anti-mycobacterial agents.

References

An In-depth Technical Guide to Early Studies on Tetramethylrhodamine-Trehalose Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on tetramethylrhodamine-trehalose (TMR-Tre) conjugates. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and apply these fluorescent probes in their work. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data available from early studies on 6-TMR-Tre, a prominent tetramethylrhodamine-trehalose conjugate.

Table 1: Physicochemical and Optical Properties of 6-TMR-Tre [1]

PropertyValue
Molecular Weight753.75 g/mol
FormulaC₃₇H₄₃N₃O₁₄
SolubilitySoluble to 5 mg/mL in DMSO
Purity≥98%
Maximum Absorption (λabs)532 nm
Maximum Emission (λem)580 nm
Emission ColorYellow

Table 2: Qualitative and Semi-Quantitative Cellular Uptake and Localization in Mycobacterium smegmatis [2]

Incubation TimeObservation
5 minutesWeak polar fluorescence labeling
15 minutesStronger polar fluorescence labeling
30 minutesIntense polar fluorescence labeling
45 minutes (in M. marinum)Heterogeneous labeling along the cell length
Localization Trehalose monomycolate (TMM) in the mycomembrane

Experimental Protocols

This section details the methodologies for the synthesis of 6-TMR-Tre and its application in the labeling and analysis of mycobacteria.

Synthesis of 6-TMR-Tre

The synthesis of 6-TMR-Tre is a two-step process involving the synthesis of a 6-azido-6-deoxytrehalose precursor followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to attach the tetramethylrhodamine fluorophore.

Step 1: Synthesis of 2,2',3,3',4,4',6'-Hepta-O-benzyl-6-deoxy-6-azido-α,α'-trehalose [3]

  • Reaction Setup: Dissolve 2,2',3,3',4,4',6'-hepta-O-benzyl-6-deoxy-6-iodo-α,α'-trehalose (1 equivalent) in dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃, 5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Work-up:

    • Cool the solution and dilute it with ethyl acetate.

    • Wash the organic layer three times with a saturated sodium chloride (NaCl) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,2',3,3',4,4',6'-hepta-O-benzyl-6-deoxy-6-azido-α,α'-trehalose.

  • Deprotection: The benzyl protecting groups are removed in a subsequent step (details not specified in the initial search results) to yield 6-azido-6-deoxytrehalose.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 6-TMR-Tre [4][5]

This protocol is a general guideline for a CuAAC reaction.

  • Reaction Components:

    • 6-azido-6-deoxytrehalose (azide component)

    • Tetramethylrhodamine-alkyne (TMR-alkyne, alkyne component)

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) species.

    • A Cu(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and protect biomolecules.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the 6-azido-6-deoxytrehalose and TMR-alkyne in an appropriate solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

    • Prepare a premixed solution of CuSO₄ and the stabilizing ligand.

  • Reaction Initiation:

    • Add the CuSO₄/ligand solution to the azide/alkyne mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Purification: Purify the resulting 6-TMR-Tre conjugate using a suitable chromatographic method, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Labeling of Mycobacteria with 6-TMR-Tre
  • Bacterial Culture: Grow Mycobacterium smegmatis or other mycobacterial species in an appropriate liquid medium (e.g., 7H9 broth) at 37°C with shaking to mid-log phase (OD₆₀₀ between 0.4 and 0.6).

  • Labeling: Add 6-TMR-Tre to the bacterial culture to a final concentration of 75 µM.

  • Incubation: Incubate the culture at 37°C with shaking for the desired time (e.g., 5 minutes to 24 hours).

  • Harvesting and Washing:

    • Harvest the labeled bacterial cells by centrifugation (e.g., 4000 rpm for 10 minutes at room temperature).

    • Wash the cell pellet with phosphate-buffered saline (PBS) to remove unincorporated probe.

Analysis of Labeled Mycobacteria

Flow Cytometry for Quantitative Analysis

  • Sample Preparation: Resuspend the washed, 6-TMR-Tre labeled mycobacterial cells in PBS.

  • Data Acquisition: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for excitation of TMR (e.g., a yellow-green laser at ~561 nm) and a detector for its emission (~580 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the bacterial population to assess the extent of labeling. Compare the MFI of labeled cells to that of unlabeled control cells.

Thin Layer Chromatography (TLC) for Lipid Analysis

  • Lipid Extraction:

    • After labeling and washing, extract the total lipids from the mycobacterial cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Incubate the cell suspension in the solvent mixture with agitation overnight.

    • Separate the lipid-containing organic phase from the aqueous phase and cell debris by centrifugation.

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1 v/v).

    • Spot the lipid extract onto a silica TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate the different lipid species (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

  • Visualization:

    • Visualize the fluorescently labeled lipids, specifically TMR-Tre incorporated into TMM, using a fluorescence scanner with appropriate excitation and emission filters.

Super-Resolution Microscopy

  • Sample Preparation:

    • Fix the 6-TMR-Tre labeled and washed mycobacterial cells with 4% paraformaldehyde in PBS.

    • Mount the fixed cells on a microscope slide or coverslip suitable for high-resolution imaging.

  • Imaging:

    • Image the samples using a super-resolution microscope, such as a stimulated emission depletion (STED) microscope, equipped with lasers and detectors appropriate for TMR.

  • Image Analysis: Analyze the resulting high-resolution images to determine the subcellular localization of the 6-TMR-Tre probe.

Signaling Pathways and Experimental Workflows

Proposed General Trehalose Signaling Pathway in Autophagy Induction

While a specific signaling pathway for TMR-trehalose conjugates has not been elucidated in the provided search results, the general mechanism of trehalose-induced autophagy in mammalian cells has been described. The following diagram illustrates this proposed pathway.

Trehalose_Autophagy_Pathway Trehalose Extracellular Trehalose Endocytosis Endocytosis Trehalose->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Accumulation mTORC1 mTORC1 Lysosome->mTORC1 TFEB_cyto TFEB (cytoplasm) mTORC1->TFEB_cyto Phosphorylation (Inhibition) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_nucleus->Autophagy_Genes Activation Autophagy Autophagy Initiation Autophagy_Genes->Autophagy

Caption: Proposed pathway of trehalose-induced autophagy in mammalian cells.

Experimental Workflow for Mycobacterial Labeling and Analysis

The following diagram outlines the general workflow for studying mycobacteria using TMR-trehalose conjugates.

TMR_Tre_Workflow cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling cluster_analysis Analysis Azido_Tre 6-Azido-Trehalose Synthesis Click_Reaction CuAAC Click Reaction Azido_Tre->Click_Reaction TMR_Alkyne TMR-Alkyne TMR_Alkyne->Click_Reaction TMR_Tre 6-TMR-Tre Conjugate Click_Reaction->TMR_Tre Incubation Incubation with 6-TMR-Tre TMR_Tre->Incubation Mycobacteria Mycobacterial Culture Mycobacteria->Incubation Washing Washing Incubation->Washing Labeled_Cells Labeled Mycobacteria Washing->Labeled_Cells Flow_Cytometry Flow Cytometry Labeled_Cells->Flow_Cytometry Lipid_Extraction Lipid Extraction Labeled_Cells->Lipid_Extraction Microscopy Super-Resolution Microscopy Labeled_Cells->Microscopy TLC Thin Layer Chromatography Lipid_Extraction->TLC

Caption: General workflow for synthesis, labeling, and analysis using 6-TMR-Tre.

References

A Technical Guide to 6-TMR-Tre for Advanced Bacterial Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-carboxytetramethylrhodamine-trehalose (6-TMR-Tre), a fluorescent probe enabling real-time visualization of the bacterial cell envelope. This document details the probe's mechanism of action, photophysical properties, and its application in advanced imaging techniques, particularly super-resolution microscopy. Experimental protocols for synthesis, bacterial labeling, and imaging are provided to facilitate its use in research and drug development.

Introduction

The mycobacterial cell wall, a complex and dynamic structure, is a crucial target for both therapeutic intervention and diagnostic imaging. 6-TMR-Tre is a fluorescently labeled trehalose analog that has emerged as a powerful tool for studying the biogenesis and dynamics of the mycobacterial mycomembrane. By mimicking a natural substrate, it is metabolically incorporated into the cell wall, allowing for specific and high-resolution imaging of live bacteria.

Mechanism of Action: Hijacking the Mycomembrane Synthesis Pathway

6-TMR-Tre's specificity for mycobacteria and related actinobacteria stems from its recognition and processing by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes essential for the synthesis of the mycomembrane[1][2]. The probe is incorporated into trehalose monomycolate (TMM), a key glycolipid in the mycobacterial cell wall[1][3].

The proposed pathway is as follows:

  • Uptake: Exogenously supplied 6-TMR-Tre is taken up by the mycobacterium.

  • Ag85-Mediated Mycolylation: The Ag85 complex, located in the cell envelope, catalyzes the transfer of a mycolic acid from a donor molecule to the 6-hydroxyl group of the trehalose moiety of 6-TMR-Tre.

  • Incorporation into TMM: This enzymatic reaction results in the formation of 6-TMR-Tre-monomycolate.

  • Localization in the Mycomembrane: The newly synthesized fluorescent glycolipid is then integrated into the mycomembrane, allowing for direct visualization of its structure and dynamics.

This process is dependent on the metabolic activity of the bacteria, as heat-killed cells do not incorporate the probe. Furthermore, the labeling can be competitively inhibited by the addition of unlabeled trehalose, confirming the specificity of the uptake and incorporation pathway[1].

G Signaling Pathway for 6-TMR-Tre Incorporation cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_mycomembrane Mycomembrane 6_TMR_Tre_ext 6-TMR-Tre Ag85 Antigen 85 Complex 6_TMR_Tre_ext->Ag85 Uptake Mycolic_Acid Mycolic Acid Ag85->Mycolic_Acid releases 6_TMR_Tre_incorp 6-TMR-Tre Monomycolate Ag85->6_TMR_Tre_incorp catalyzes formation of TMM_donor Trehalose Monomycolate (TMM) Donor TMM_donor->Ag85 Mycomembrane_structure Mycomembrane 6_TMR_Tre_incorp->Mycomembrane_structure incorporates into

Signaling pathway of 6-TMR-Tre uptake and incorporation.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is largely determined by its photophysical characteristics. 6-TMR-Tre is based on the bright and photostable tetramethylrhodamine (TMR) fluorophore.

PropertyValueReference
Molecular Weight 753.75 g/mol
Molecular Formula C₃₇H₄₃N₃O₁₄
Solubility Soluble to 5 mg/mL in DMSO
Purity ≥98%
Excitation Max (λex) 532 nm
Emission Max (λem) 580 nm
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹ (for 5(6)-TAMRA)
Quantum Yield (Φ) Not explicitly found for 6-TMR-Tre. Rhodamine B, a related dye, has a quantum yield of 0.36.
Storage Store at -20°C

Experimental Protocols

Synthesis of 6-TMR-Tre

6-TMR-Tre can be synthesized from a 6-azido-trehalose precursor, which is then coupled to a TAMRA-NHS ester. A general two-step approach involves the initial synthesis of 6-amino-6-deoxy-trehalose followed by its reaction with 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS).

Materials:

  • 6-amino-6-deoxy-trehalose

  • 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TAMRA-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolution: Dissolve 6-amino-6-deoxy-trehalose in anhydrous DMF.

  • Addition of Base: Add TEA or DIEA to the solution to act as a base.

  • Coupling Reaction: Add TAMRA-NHS to the reaction mixture. The reaction is typically carried out at room temperature and protected from light.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, purify the crude product by RP-HPLC to obtain 6-TMR-Tre.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Synthesis Workflow for 6-TMR-Tre Start Start Dissolve Dissolve 6-amino-trehalose in anhydrous DMF Start->Dissolve Add_Base Add TEA or DIEA Dissolve->Add_Base Add_TAMRA Add TAMRA-NHS Add_Base->Add_TAMRA React React at room temperature (protected from light) Add_TAMRA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Purify Purify by RP-HPLC Monitor->Purify Reaction complete Characterize Characterize by NMR and HRMS Purify->Characterize End End Characterize->End

General workflow for the synthesis of 6-TMR-Tre.
Bacterial Labeling Protocol

This protocol is a general guideline for labeling Mycobacterium smegmatis (M. smegmatis), a commonly used model organism. Optimization may be required for other mycobacterial species.

Materials:

  • M. smegmatis culture in logarithmic growth phase

  • 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and tween 80

  • 6-TMR-Tre stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Culture Preparation: Grow M. smegmatis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling: Dilute the 6-TMR-Tre stock solution in the culture medium to a final concentration of 100 µM. Incubate the bacterial culture with the probe for 3-4 hours at 37°C with shaking. For shorter pulse-labeling experiments, incubation times of 5, 15, or 30 minutes can be used.

  • Washing: Pellet the labeled bacteria by centrifugation (e.g., 8000 x g for 5 minutes).

  • Resuspension: Discard the supernatant and wash the cell pellet with PBS. Repeat the washing step two more times to remove unincorporated probe.

  • Imaging: Resuspend the final cell pellet in PBS or appropriate imaging medium for microscopy.

Super-Resolution Microscopy (Structured Illumination Microscopy - SIM)

6-TMR-Tre is well-suited for super-resolution imaging techniques like Structured Illumination Microscopy (SIM), which can reveal subcellular details of the mycomembrane.

Instrumentation:

  • A commercial or custom-built SIM microscope equipped with appropriate laser lines (e.g., 561 nm for TMR) and detectors.

Procedure:

  • Sample Preparation: Prepare a slide with the labeled and washed bacterial suspension. A thin agarose pad can be used to immobilize the bacteria for imaging.

  • Image Acquisition:

    • Locate the bacteria using conventional fluorescence microscopy.

    • Switch to SIM mode for image acquisition.

    • Acquire a series of raw images with different illumination patterns (typically 9-15 images per 2D slice).

    • Acquire a Z-stack of images to obtain 3D information.

  • Image Reconstruction:

    • Use the microscope's software or open-source programs to process the raw SIM data.

    • The reconstruction algorithm will generate a super-resolved image with approximately doubled resolution compared to conventional microscopy.

  • Image Analysis:

    • Analyze the reconstructed images to visualize the localization of 6-TMR-Tre within the mycomembrane, such as at the cell poles and septa.

G Experimental Workflow for Bacterial Imaging Start Start Culture Culture M. smegmatis to log phase Start->Culture Label Label with 100 µM 6-TMR-Tre (3-4 hours) Culture->Label Wash Wash cells with PBS (3 times) Label->Wash Prepare_Slide Prepare slide with labeled bacteria Wash->Prepare_Slide Acquire_Images Acquire SIM images (Z-stack) Prepare_Slide->Acquire_Images Reconstruct Reconstruct super-resolved image Acquire_Images->Reconstruct Analyze Analyze image for probe localization Reconstruct->Analyze End End Analyze->End

Workflow for labeling and imaging bacteria with 6-TMR-Tre.

Applications and Future Perspectives

6-TMR-Tre offers a powerful approach to study various aspects of mycobacterial biology, including:

  • Cell wall dynamics: Real-time imaging of mycomembrane synthesis and remodeling.

  • Drug efficacy studies: Assessing the impact of antimicrobial agents on cell wall integrity and synthesis.

  • Host-pathogen interactions: Visualizing bacteria within host cells to understand infection processes.

  • High-throughput screening: Developing assays for the discovery of new anti-mycobacterial drugs.

The development of new fluorescent trehalose analogs with improved photophysical properties, such as increased quantum yield and red-shifted excitation and emission, will further enhance their utility in advanced imaging applications. The combination of 6-TMR-Tre with other fluorescent probes targeting different cellular components will enable multi-color imaging to provide a more holistic view of mycobacterial physiology.

References

Methodological & Application

Application Notes and Protocols for 6-TMR-Trehalose Staining of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 6-TMR-Trehalose (6-TMR-Tre), a fluorescent probe for imaging the cell envelope of Mycobacterium tuberculosis and other mycobacteria. These protocols are intended for researchers in tuberculosis diagnostics, drug development, and mycobacterial cell biology.

Introduction

6-TMR-Tre is a fluorescent analog of trehalose, a disaccharide essential for the structural integrity of the mycobacterial cell wall.[1][2][3] This probe is specifically recognized and incorporated into the mycobacterial mycomembrane by the antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes.[1][4] The tetramethylrhodamine (TMR) fluorophore attached to the trehalose molecule allows for the direct visualization of trehalose monomycolate (TMM) dynamics in live mycobacteria using fluorescence microscopy, including confocal and super-resolution techniques. This specific metabolic labeling enables the study of cell envelope biogenesis, the effects of antimicrobial agents on the cell wall, and the potential for novel diagnostic approaches.

Principle of the Method

The staining process relies on the metabolic activity of Mycobacterium tuberculosis. Exogenously supplied 6-TMR-Tre is transported into the periplasm where the Ag85 complex catalyzes the transfer of a mycolic acid residue to the 6-position of the trehalose moiety, forming a fluorescent TMM analog. This fluorescent glycolipid is then incorporated into the mycomembrane, primarily at the poles of growing cells, which are active sites of cell wall synthesis. The intensity of the fluorescent signal can be correlated with the rate of mycomembrane biosynthesis and can be modulated by anti-tuberculosis drugs that target cell wall synthesis.

Materials and Reagents

Material/ReagentSupplierCatalog No. (Example)Storage
6-TMR-Trehalose (6-TMR-Tre)R&D Systems / Tocris6596-20°C
Mycobacterium tuberculosis H37RvATCC27294BSL-3 facility
Middlebrook 7H9 BrothBD Biosciences2713102-8°C
Albumin-Dextrose-Catalase (ADC)BD Biosciences2123522-8°C
Tween 80Sigma-AldrichP1754Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
Paraformaldehyde (PFA)Electron Microscopy Sciences157104°C
Mounting Medium with DAPIVector LaboratoriesH-12004°C

Experimental Protocols

Protocol 1: Staining of M. tuberculosis in Liquid Culture

This protocol describes the staining of M. tuberculosis grown in liquid medium.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Probe Preparation: Prepare a 1 mM stock solution of 6-TMR-Tre in DMSO.

  • Staining:

    • Harvest the mycobacterial culture by centrifugation at 3000 x g for 10 minutes.

    • Wash the cell pellet once with fresh 7H9 broth.

    • Resuspend the cells in fresh 7H9 broth to the original culture volume.

    • Add 6-TMR-Tre to a final concentration of 25-100 µM.

    • Incubate the culture for 1-4 hours at 37°C with shaking. Incubation times may need to be optimized depending on the specific strain and experimental goals.

  • Washing:

    • Harvest the stained cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the pellet twice with 1x PBS to remove unincorporated probe.

  • Fixation (Optional):

    • Resuspend the cell pellet in 4% PFA in PBS.

    • Incubate for 30 minutes at room temperature.

    • Wash the fixed cells twice with 1x PBS.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a glass slide using an antifade mounting medium, optionally containing DAPI for nuclear counterstaining.

    • Image using a fluorescence microscope with appropriate filters for TMR (Excitation/Emission: ~555/580 nm).

Protocol 2: Drug Treatment and Staining for Susceptibility Testing

This protocol is designed to assess the effect of anti-tuberculosis drugs on the cell wall integrity of M. tuberculosis.

  • Culture and Drug Exposure:

    • Grow M. tuberculosis to mid-log phase as described in Protocol 1.

    • Aliquot the culture into separate tubes and expose them to a range of concentrations of the desired anti-tuberculosis drug (e.g., ethambutol, isoniazid) for a predetermined time (e.g., 2-24 hours) at 37°C. Include a no-drug control.

  • Staining and Imaging:

    • Following drug exposure, add 6-TMR-Tre to a final concentration of 25-100 µM to each tube.

    • Incubate, wash, and prepare the cells for microscopy as described in Protocol 1.

  • Data Analysis:

    • Capture images from multiple fields of view for each condition.

    • Quantify the fluorescence intensity of individual cells or the total fluorescence per field using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the control and drug-treated samples. A decrease in fluorescence may indicate inhibition of mycomembrane synthesis. Conversely, some drugs like ethambutol have been shown to increase 6-TMR-Tre labeling.

Data Presentation

Table 1: Example of Quantitative Data from a Drug Susceptibility Experiment
DrugConcentration (µg/mL)Mean Fluorescence Intensity (Arbitrary Units) ± SDPercent Change from Control
No Drug (Control)01500 ± 1200%
Isoniazid0.11150 ± 95-23.3%
Isoniazid1780 ± 60-48.0%
Ethambutol11850 ± 150+23.3%
Ethambutol102500 ± 210+66.7%

Visualizations

Signaling Pathway of 6-TMR-Trehalose Incorporation

G Mechanism of 6-TMR-Trehalose Incorporation cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_mycomembrane Mycomembrane 6TMRTre_ext 6-TMR-Trehalose 6TMRTre_peri 6-TMR-Trehalose 6TMRTre_ext->6TMRTre_peri Transport Ag85 Antigen 85 Complex 6TMRTMM 6-TMR-Trehalose Monomycolate Ag85->6TMRTMM Mycolyl-transfer MycolicAcid Mycolic Acid Donor MycolicAcid->Ag85 6TMRTre_peri->Ag85 Incorporated_6TMRTMM Incorporated 6-TMR-TMM (Fluorescent Signal) 6TMRTMM->Incorporated_6TMRTMM Incorporation

Caption: Metabolic pathway of 6-TMR-Trehalose in M. tuberculosis.

Experimental Workflow for 6-TMR-Trehalose Staining

G Experimental Workflow Start Start: M. tb Culture (Mid-log phase) Drug Optional: Drug Treatment Start->Drug Stain Add 6-TMR-Tre (25-100 µM, 1-4h, 37°C) Start->Stain No Drug Control Drug->Stain Wash1 Wash with 7H9 Broth Stain->Wash1 Wash2 Wash with PBS (2x) Wash1->Wash2 Fix Optional: Fix with 4% PFA Wash2->Fix Mount Mount on Slide Wash2->Mount Live-cell imaging Fix->Mount Image Fluorescence Microscopy (Ex/Em: ~555/580 nm) Mount->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Step-by-step workflow for 6-TMR-Trehalose staining.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal 1. Low metabolic activity of bacteria. 2. Insufficient probe concentration or incubation time. 3. Incorrect filter set on the microscope.1. Use a healthy, mid-log phase culture. 2. Optimize probe concentration and incubation time. 3. Ensure the filter set is appropriate for TMR (Ex/Em: ~555/580 nm).
High background fluorescence 1. Incomplete removal of unincorporated probe. 2. Probe precipitation.1. Increase the number of washing steps. 2. Ensure the 6-TMR-Tre is fully dissolved in DMSO before adding to the culture medium. Centrifuge the stock solution if necessary.
Cell clumping High cell density or insufficient Tween 80.Dilute the culture before staining and ensure adequate Tween 80 concentration in the medium.

Conclusion

The 6-TMR-Trehalose staining protocol is a powerful tool for visualizing the mycomembrane and studying cell wall dynamics in Mycobacterium tuberculosis. Its specificity for metabolically active cells makes it particularly useful for assessing the efficacy of anti-tuberculosis drugs that target cell wall biosynthesis. By following the detailed protocols and troubleshooting guide provided, researchers can effectively implement this technique in their studies to gain valuable insights into mycobacterial physiology and drug development.

References

Application Notes: Live-Cell Imaging of Bacterial Dynamics with 6-TMR-Tre

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-TMR-Tre is a fluorescent probe designed for the real-time visualization of cell envelope dynamics in live bacteria. It is a conjugate of trehalose and the fluorophore tetramethylrhodamine (TMR). This probe offers high specificity for labeling mycobacteria and related actinobacteria, which possess a unique mycomembrane.[1] 6-TMR-Tre is metabolically incorporated into the cell envelope, allowing for the precise tracking of trehalose monomycolate (TMM) biogenesis and distribution.[1] Its photostability makes it particularly well-suited for advanced imaging techniques, including time-lapse, confocal, and super-resolution microscopy, providing researchers with a powerful tool to study bacterial growth, cell division, and the effects of antibiotics on cell wall synthesis.

Mechanism of Action

The specificity of 6-TMR-Tre lies in its recognition and processing by the Antigen 85 (Ag85) complex, a group of mycolyltransferase enzymes essential for the synthesis of the mycobacterial cell wall. As a trehalose analog, 6-TMR-Tre is utilized by the Ag85 complex as a substrate. The enzyme transfers a mycolic acid residue to the probe, resulting in its covalent incorporation into TMM within the mycomembrane. This targeted metabolic labeling ensures that the fluorescent signal originates specifically from sites of new cell envelope synthesis. Consequently, the probe does not label bacteria that lack this pathway, such as Escherichia coli and Bacillus subtilis.

Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Mycobacterial Cell Envelope probe 6-TMR-Tre Ag85 Antigen 85 Complex probe->Ag85 Enters Cell Envelope TMM Trehalose Monomycolate (TMM) Ag85->TMM Catalyzes Mycolation & Incorporation Mycomembrane Mycomembrane

Caption: Mechanism of 6-TMR-Tre labeling in mycobacteria.

Quantitative Data

The following table summarizes the key properties and experimental parameters for the use of 6-TMR-Tre.

ParameterValueReference(s)
Probe Name 6-TMR-Tre (6-TAMRA-Trehalose)
Molecular Weight 753.75 g/mol
Formula C₃₇H₄₃N₃O₁₄
Excitation (λabs) 532 nm
Emission (λem) 580 nm
Solubility Up to 5 mg/mL in DMSO
Storage Conditions Store at -20°C
Recommended Organisms Mycobacterium smegmatis, M. marinum, Corynebacterium glutamicum
Non-Target Organisms Escherichia coli, Bacillus subtilis
Working Concentration 100 µM
Typical Incubation Time 30 minutes to 4 hours

Experimental Protocols

This section provides a detailed protocol for labeling live mycobacteria with 6-TMR-Tre for fluorescence microscopy.

1. Reagent Preparation

  • Prepare 6-TMR-Tre Stock Solution: Dissolve 6-TMR-Tre in anhydrous DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock, dissolve 0.75 mg of 6-TMR-Tre in 100 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. Bacterial Culture and Labeling

  • Culture Growth: Grow Mycobacterium smegmatis or other target bacteria in a suitable liquid medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80) to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling: Add the 6-TMR-Tre stock solution to the bacterial culture to a final concentration of 100 µM. For example, add 1 µL of a 10 mM stock solution to 100 µL of bacterial culture.

  • Incubation: Incubate the culture under normal growth conditions (e.g., 37°C with shaking). Incubation times can be varied depending on the experimental goal:

    • Short Pulse Labeling (Super-resolution): 5, 15, or 30 minutes to visualize active sites of cell wall synthesis at the cell poles.

    • Standard Labeling: 3 to 4 hours for robust labeling of the entire cell envelope.

3. Sample Preparation for Microscopy

  • Washing (Optional but Recommended): To reduce background fluorescence, harvest the labeled cells by centrifugation (e.g., 3,300 x g for 3 minutes).

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in 1x Phosphate-Buffered Saline (PBS). Repeat the wash step twice.

  • Mounting on Agarose Pad:

    • Prepare a 1.5% agarose pad using PBS or culture medium.

    • Pipette a small volume (2-3 µL) of the final cell suspension onto a clean glass slide.

    • Carefully place the solidified agarose pad over the cell suspension.

    • Place a coverslip over the agarose pad and seal the edges if necessary for long-term imaging.

4. Live-Cell Imaging

  • Microscope Setup: Use a fluorescence microscope equipped for detecting TMR (Excitation: ~530-560 nm, Emission: ~570-600 nm). Confocal, spinning-disk, or structured illumination microscopy (SIM) systems are recommended for high-resolution imaging.

  • Image Acquisition: Acquire images using appropriate settings to minimize phototoxicity and photobleaching, especially for time-lapse experiments.

  • Data Analysis: Analyze images using software such as Fiji (ImageJ) to quantify fluorescence intensity, measure cell dimensions, and track dynamic processes.

Workflow A 1. Bacterial Culture (e.g., M. smegmatis to mid-log phase) B 2. Labeling (Add 100 µM 6-TMR-Tre) A->B C 3. Incubation (30 min - 4 hr at 37°C) B->C D 4. Cell Washing (Centrifuge & resuspend in PBS) C->D E 5. Sample Mounting (Place cells on agarose pad) D->E F 6. Live-Cell Imaging (Confocal / Super-resolution) E->F G 7. Image Analysis (Quantify fluorescence, track dynamics) F->G

Caption: Experimental workflow for live-cell imaging with 6-TMR-Tre.

References

Applications of 6-TMR-Tre in Super-Resolution Microscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose), a fluorescent probe, for the super-resolution imaging of mycobacterial cell envelopes. This technology offers unprecedented opportunities to visualize the intricate details of the mycobacterial cell wall, a critical target for novel antibiotic development.

Introduction to 6-TMR-Tre

6-TMR-Tre is a fluorescent analog of trehalose, a sugar that is a key component of the mycobacterial cell wall. It is metabolically incorporated into trehalose monomycolate (TMM), a major glycolipid of the mycomembrane, by the antigen 85 (Ag85) complex.[1] This specific labeling allows for the precise visualization of mycomembrane architecture and dynamics in live mycobacteria. The attached tetramethylrhodamine (TMR) fluorophore is well-suited for various super-resolution microscopy techniques, enabling imaging beyond the diffraction limit of conventional light microscopy.[1][2]

Key Applications

  • High-Resolution Imaging of Mycobacterial Cell Wall Architecture: Visualize the spatial organization of the mycomembrane with nanoscale precision.

  • Real-Time Visualization of Cell Envelope Dynamics: Observe the dynamic processes of cell wall synthesis and remodeling in living mycobacteria.[2]

  • Screening for Novel Anti-Tuberculosis Drugs: Assess the effects of potential drug candidates on the integrity and synthesis of the mycobacterial cell wall.

  • Understanding Drug Resistance Mechanisms: Investigate how drug resistance impacts the structure and dynamics of the mycomembrane.

Quantitative Data

The photophysical properties of the fluorophore are critical for successful super-resolution imaging. While specific data for the 6-TMR-Tre conjugate is not extensively published, the properties of the parent fluorophore, tetramethylrhodamine (TMR), provide a strong indication of its performance.

PropertyValueSuper-Resolution Technique SuitabilityReference
Excitation Maximum (λabs) ~546 - 555 nmSTORM, STED, PALM
Emission Maximum (λem) ~575 - 580 nmSTORM, STED, PALM
Photon Yield (photons/event) ~1100 - 4884STORM, PALM
On/Off Duty Cycle LowSTORM, PALM
Achievable Resolution (STED) < 50 nmSTED
Achievable Resolution (STORM) ~20 nmSTORM

Note: The photophysical properties can be influenced by the local environment, including the composition of the imaging buffer. The data presented here for TMR serves as a strong proxy for the performance of 6-TMR-Tre.

Experimental Protocols

Detailed protocols for labeling mycobacteria with 6-TMR-Tre and performing super-resolution microscopy are provided below. These protocols are starting points and may require optimization for specific mycobacterial species and imaging systems.

Protocol 1: Labeling of Mycobacteria with 6-TMR-Tre for Super-Resolution Microscopy

This protocol describes the general procedure for labeling live mycobacteria with 6-TMR-Tre.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in logarithmic growth phase.

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • 6-TMR-Tre stock solution (1-10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Incubator at 37°C.

  • Microscope slides and coverslips (#1.5 thickness).

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD600 ≈ 0.4-0.8) in 7H9 broth with appropriate supplements.

  • Dilute the 6-TMR-Tre stock solution in pre-warmed 7H9 broth to a final concentration of 25-100 µM.

  • Pellet the mycobacterial cells by centrifugation (e.g., 8000 x g for 5 minutes).

  • Resuspend the cell pellet in the 6-TMR-Tre-containing medium.

  • Incubate the cells for 30 minutes to 2 hours at 37°C. Incubation times may need to be optimized depending on the mycobacterial species and the desired labeling density.

  • After incubation, pellet the cells by centrifugation.

  • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Resuspend the final cell pellet in a suitable imaging buffer for the chosen super-resolution technique.

  • Mount the labeled cells on a microscope slide with a #1.5 coverslip. For live-cell imaging, an agar pad can be used.

Workflow for Labeling Mycobacteria with 6-TMR-Tre

G Workflow for Labeling Mycobacteria with 6-TMR-Tre cluster_culture Cell Culture cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging Preparation culture Grow mycobacterial culture to mid-log phase prepare_probe Prepare 6-TMR-Tre labeling solution pellet1 Pellet cells culture->pellet1 resuspend_label Resuspend in labeling solution prepare_probe->resuspend_label pellet1->resuspend_label incubate Incubate at 37°C resuspend_label->incubate pellet2 Pellet cells incubate->pellet2 wash Wash 3x with PBS pellet2->wash resuspend_buffer Resuspend in imaging buffer wash->resuspend_buffer mount Mount on slide/agar pad resuspend_buffer->mount

Caption: A step-by-step workflow for labeling mycobacteria with 6-TMR-Tre.

Protocol 2: (d)STORM Imaging of 6-TMR-Tre Labeled Mycobacteria

This protocol provides a starting point for direct Stochastic Optical Reconstruction Microscopy (dSTORM) of 6-TMR-Tre labeled mycobacteria.

Materials:

  • 6-TMR-Tre labeled mycobacteria (from Protocol 1).

  • STORM imaging buffer (e.g., GLOX buffer with an oxygen scavenger and a thiol). A common recipe includes:

    • Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl.

    • Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

    • GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A.

    • 1 M MEA (cysteamine) solution.

    • Final imaging buffer: 620 µL Buffer B + 7 µL GLOX solution + 70 µL 1 M MEA.

  • STORM-capable microscope with appropriate lasers (e.g., 561 nm for excitation and 405 nm for activation/re-activation).

Procedure:

  • Prepare the STORM imaging buffer immediately before use and keep it on ice.

  • Resuspend the 6-TMR-Tre labeled mycobacteria in the STORM imaging buffer.

  • Mount the cells on a #1.5 coverslip and seal the sample to minimize oxygen exposure.

  • Place the sample on the STORM microscope.

  • Illuminate the sample with the 561 nm laser at high power to drive most of the 6-TMR-Tre molecules into a dark state.

  • Use a low-power 405 nm laser to sparsely reactivate a subset of 6-TMR-Tre molecules back to a fluorescent state.

  • Acquire a series of images (typically 10,000-50,000 frames) with the 561 nm laser to capture the emission from single, isolated fluorophores.

  • Process the acquired image series using appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to reconstruct the super-resolution image.

dSTORM Imaging Workflow

G dSTORM Imaging Workflow for 6-TMR-Tre labeled_cells 6-TMR-Tre Labeled Mycobacteria resuspend Resuspend in STORM Buffer labeled_cells->resuspend mount Mount and Seal Sample resuspend->mount microscope Place on STORM Microscope mount->microscope drive_dark High Power 561 nm Laser (Drive to Dark State) microscope->drive_dark reactivate Low Power 405 nm Laser (Sparse Reactivation) drive_dark->reactivate acquire Acquire Image Series (561 nm Laser) reactivate->acquire Repeat 10k-50k times reconstruct Reconstruct Super-Resolution Image acquire->reconstruct

Caption: The sequential steps involved in dSTORM imaging of 6-TMR-Tre.

Protocol 3: STED Microscopy of 6-TMR-Tre Labeled Mycobacteria

This protocol provides a general guideline for Stimulated Emission Depletion (STED) microscopy of 6-TMR-Tre labeled mycobacteria.

Materials:

  • 6-TMR-Tre labeled mycobacteria (from Protocol 1).

  • Mounting medium with an appropriate refractive index (e.g., Mowiol, ProLong Gold).

  • STED microscope equipped with an excitation laser (e.g., 561 nm) and a depletion laser with a donut-shaped beam (e.g., 660 nm or 775 nm).

Procedure:

  • Resuspend the 6-TMR-Tre labeled mycobacteria in a suitable mounting medium.

  • Mount the cells on a #1.5 coverslip.

  • Place the sample on the STED microscope.

  • Locate the cells of interest using the confocal mode with the 561 nm excitation laser.

  • Switch to STED mode, activating the depletion laser.

  • Adjust the power of the excitation and depletion lasers to achieve optimal resolution and signal-to-noise ratio. The depletion laser power is directly correlated with the achievable resolution.

  • Acquire STED images of the mycobacterial cell envelope.

  • If necessary, perform deconvolution on the acquired images to enhance image quality.

STED Microscopy Workflow

G STED Microscopy Workflow for 6-TMR-Tre labeled_cells 6-TMR-Tre Labeled Mycobacteria mount Mount in High Refractive Index Medium labeled_cells->mount microscope Place on STED Microscope mount->microscope confocal_mode Locate Cells in Confocal Mode (561 nm Excitation) microscope->confocal_mode sted_mode Switch to STED Mode (Activate Depletion Laser) confocal_mode->sted_mode optimize Optimize Laser Powers sted_mode->optimize acquire Acquire STED Image optimize->acquire deconvolve Optional: Deconvolution acquire->deconvolve

Caption: A streamlined workflow for performing STED microscopy with 6-TMR-Tre.

Protocol 4: PALM Imaging of 6-TMR-Tre Labeled Mycobacteria

While Photoactivated Localization Microscopy (PALM) is traditionally used with photoactivatable fluorescent proteins, the principles can be adapted for use with certain organic dyes like TMR that exhibit photoswitching behavior.

Materials:

  • 6-TMR-Tre labeled mycobacteria (from Protocol 1).

  • Imaging buffer suitable for single-molecule localization (similar to STORM buffer, may require optimization).

  • PALM-capable microscope with appropriate lasers (e.g., 561 nm for excitation and a lower wavelength laser, e.g., 405 nm, for photoactivation/conversion).

Procedure:

  • Prepare the imaging buffer.

  • Resuspend the 6-TMR-Tre labeled mycobacteria in the imaging buffer.

  • Mount the cells on a #1.5 coverslip.

  • Place the sample on the PALM microscope.

  • Use a very low power 405 nm laser to photoactivate a sparse subset of 6-TMR-Tre molecules.

  • Excite the activated molecules with a 561 nm laser and image until they photobleach.

  • Repeat the activation and imaging steps for thousands of frames to collect data from a large number of single molecules.

  • Reconstruct the final super-resolution image from the localized positions of all detected molecules.

PALM Imaging Workflow

G PALM Imaging Workflow for 6-TMR-Tre labeled_cells 6-TMR-Tre Labeled Mycobacteria resuspend Resuspend in Imaging Buffer labeled_cells->resuspend mount Mount Sample resuspend->mount microscope Place on PALM Microscope mount->microscope activate Low Power 405 nm Laser (Sparse Photoactivation) microscope->activate excite_bleach Excite (561 nm) and Bleach activate->excite_bleach acquire Acquire Single Molecule Data excite_bleach->acquire Repeat for thousands of frames reconstruct Reconstruct Super-Resolution Image acquire->reconstruct

Caption: The cyclical process of PALM imaging adapted for 6-TMR-Tre.

Signaling Pathways and Logical Relationships

The primary application of 6-TMR-Tre is the structural and dynamic imaging of the mycobacterial cell envelope. It is not typically used to directly probe specific signaling pathways. However, the data obtained from super-resolution imaging with 6-TMR-Tre can be correlated with signaling events that affect cell wall biosynthesis and integrity. For example, the effects of signaling cascades that respond to cell wall stress or antibiotic treatment could be indirectly visualized by observing changes in the mycomembrane architecture.

Logical Relationship of 6-TMR-Tre Labeling and Imaging

G Logical Relationship of 6-TMR-Tre in Super-Resolution Microscopy cluster_biology Biological Process cluster_microscopy Super-Resolution Microscopy cluster_output Output trehalose Exogenous 6-TMR-Tre ag85 Antigen 85 Complex trehalose->ag85 Metabolic Substrate tmm Incorporation into Trehalose Monomycolate (TMM) ag85->tmm mycomembrane Mycomembrane tmm->mycomembrane excitation Excitation (e.g., 561 nm) mycomembrane->excitation Illumination emission TMR Emission excitation->emission detection Single Molecule Detection emission->detection reconstruction Image Reconstruction detection->reconstruction sr_image Super-Resolved Image of Mycomembrane reconstruction->sr_image analysis Quantitative Analysis (e.g., localization, dynamics) sr_image->analysis

Caption: The pathway from metabolic incorporation to super-resolution image.

Conclusion

6-TMR-Tre is a powerful tool for the super-resolution imaging of the mycobacterial cell envelope. Its ability to be metabolically incorporated into the mycomembrane of live mycobacteria provides a unique opportunity to study the architecture and dynamics of this essential cellular structure at the nanoscale. The protocols and data presented here serve as a guide for researchers to apply this technology to advance our understanding of mycobacterial biology and to aid in the development of new anti-tuberculosis therapies.

References

Visualizing Mycobacterial Cell Wall Dynamics in Real-Time with 6-TMR-Tre

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate and robust cell wall of mycobacteria, particularly Mycobacterium tuberculosis, presents a formidable barrier to antibiotics, contributing significantly to their intrinsic drug resistance. Understanding the biogenesis and dynamic interplay of its key components, the peptidoglycan (PG) layer and the outer mycomembrane, is crucial for the development of new therapeutic strategies. 6-TMR-Tre, a fluorescent conjugate of trehalose, has emerged as a powerful tool for real-time visualization of the mycobacterial cell envelope. This probe specifically labels trehalose monomycolate (TMM), a key component of the mycomembrane. When used in conjunction with fluorescent D-amino acids (FDAAs) that label sites of active peptidoglycan synthesis, 6-TMR-Tre enables the simultaneous, real-time visualization of both mycomembrane and peptidoglycan dynamics at the single-cell level.[1][2] This dual-labeling strategy provides unprecedented insights into the spatial and temporal coordination of cell wall growth, maturation, and remodeling processes.

These application notes provide a comprehensive guide for utilizing 6-TMR-Tre, in combination with FDAAs, to study mycobacterial cell wall dynamics. Detailed protocols for labeling, imaging, and data analysis are presented, along with quantitative data to guide experimental design and interpretation.

Principle of the Method

The visualization of mycobacterial cell wall synthesis relies on the metabolic incorporation of fluorescent probes. 6-TMR-Tre, a tetramethylrhodamine-labeled trehalose molecule, is processed by the antigen 85 (Ag85) complex, a group of mycolyltransferases, and incorporated into TMM within the mycomembrane.[1] This process allows for the specific and real-time tracking of mycomembrane dynamics.

Simultaneously, fluorescently labeled D-amino acids (e.g., NADA - (7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino-D-alanine) are incorporated into the peptidoglycan layer by penicillin-binding proteins (PBPs) and L,D-transpeptidases during cell wall synthesis and remodeling.[1] By using spectrally distinct fluorophores for the trehalose conjugate and the D-amino acid, researchers can perform two-color fluorescence microscopy to observe the co-localization and dynamic relationship between the mycomembrane and peptidoglycan synthesis.[1]

Applications

  • Real-time monitoring of cell wall growth and division: Visualize the primary sites of new cell wall synthesis and mycomembrane insertion in growing mycobacteria.

  • Investigating the effects of antibiotics: Observe the immediate impact of cell wall-targeting antibiotics on peptidoglycan synthesis and mycomembrane integrity.

  • Screening for novel drug candidates: Develop high-throughput screening assays to identify compounds that disrupt cell wall biogenesis.

  • Studying cell wall remodeling: Track the dynamic processes of peptidoglycan and mycomembrane turnover and repair.

  • Understanding mycobacterial pathogenesis: Elucidate the role of cell wall dynamics in host-pathogen interactions.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of 6-TMR-Tre and FDAAs for mycobacterial cell wall imaging.

Table 1: Probe Specifications and Labeling Conditions

ProbeTargetExcitation Max (nm)Emission Max (nm)Typical ConcentrationIncubation Time
6-TMR-TreTrehalose Monomycolate (TMM)5555801-10 µM5 - 60 minutes
NADAPeptidoglycan (PG)4655351-5 µM5 - 30 minutes

Table 2: Reported Observations in Mycobacterium smegmatis

ObservationMethodKey FindingsReference
Co-localization of TMM and PG synthesisDual-labeling with 6-TMR-Tre and NADAStrong co-localization at the cell poles, the primary sites of new cell wall synthesis. Increasing labeling of the sidewall with longer incubations suggests remodeling.
Effect of EthambutolDual-labeling and fluorescence microscopyIncreased side-wall labeling with both probes, suggesting a shift in cell envelope biogenesis.
Inhibition of LabelingCo-incubation with inhibitorsEbselen (Ag85 inhibitor) significantly reduces 6-TMR-Tre incorporation.

Experimental Protocols

Protocol 1: Dual-Labeling of Mycobacterium smegmatis with 6-TMR-Tre and NADA for Real-Time Imaging

This protocol describes the simultaneous labeling of TMM and peptidoglycan in live M. smegmatis for subsequent fluorescence microscopy.

Materials:

  • Mycobacterium smegmatis culture (e.g., mc²155)

  • 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • 6-TMR-Tre stock solution (1 mM in DMSO)

  • NADA stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips or imaging dish

  • Fluorescence microscope with appropriate filter sets for TMR and NBD

Procedure:

  • Culture Preparation: Grow M. smegmatis in 7H9 broth at 37°C with shaking to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Probe Preparation: Prepare a working solution of 6-TMR-Tre and NADA in 7H9 broth. For example, to a 1 mL aliquot of the bacterial culture, add 1 µL of 1 mM 6-TMR-Tre stock (final concentration 1 µM) and 1 µL of 1 mM NADA stock (final concentration 1 µM).

  • Labeling: Add the probe mixture to the M. smegmatis culture. Incubate at 37°C with shaking for a desired period. For visualizing active growth sites, a short pulse of 5-15 minutes is recommended.

  • Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspend the cell pellet in fresh, pre-warmed 7H9 broth or PBS. Repeat the wash step twice to remove unincorporated probes and reduce background fluorescence.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS or 7H9 broth.

  • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip or in an imaging dish.

  • Image the cells immediately using a fluorescence microscope equipped with filter sets for TMR (e.g., Ex: 540-580 nm, Em: 590-650 nm) and NBD (e.g., Ex: 450-490 nm, Em: 500-550 nm).

  • For real-time imaging, cells can be immobilized on an agarose pad and imaged over time.

Protocol 2: Investigating the Effect of Antibiotics on Cell Wall Synthesis

This protocol allows for the visualization of how cell wall-targeting antibiotics affect TMM and peptidoglycan dynamics.

Materials:

  • Same as Protocol 1

  • Antibiotic of interest (e.g., ethambutol, isoniazid) stock solution

Procedure:

  • Culture Preparation: Grow M. smegmatis to mid-log phase as described in Protocol 1.

  • Antibiotic Treatment: Add the antibiotic to the culture at the desired concentration. Incubate for a specific duration (e.g., 2 hours).

  • Dual Labeling: During the last 15-30 minutes of the antibiotic treatment, add the 6-TMR-Tre and NADA probes to the culture as described in Protocol 1.

  • Washing and Microscopy: Follow steps 4-9 from Protocol 1 to wash the cells and acquire fluorescence images.

  • Analysis: Compare the fluorescence patterns (e.g., localization and intensity) of the treated cells with an untreated control group.

Visualizations

Peptidoglycan_and_TMM_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc UDP_NAM UDP-MurNAc UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-MurNAc-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Trehalose Trehalose TMM_cyto TMM Trehalose->TMM_cyto Mycolic_Acid Mycolic Acid Mycolic_Acid->TMM_cyto TMM_peri TMM TMM_cyto->TMM_peri Transport NADA_in NADA NADA_in->UDP_NAM_pentapeptide Incorporation by MurF ligase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Growing_PG Growing Peptidoglycan Lipid_II_peri->Growing_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBPs, L,D-TPs) Mycomembrane Mycomembrane TMM_peri->Mycomembrane Mycolyltransferase (Ag85) 6_TMR_Tre_in 6-TMR-Tre 6_TMR_Tre_in->TMM_peri Incorporation by Ag85 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment (Optional) cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis Culture Grow M. smegmatis to mid-log phase Antibiotic Add antibiotic and incubate Culture->Antibiotic Probes Add 6-TMR-Tre and NADA (e.g., 15-30 min pulse) Culture->Probes Antibiotic->Probes Wash Wash cells (2-3x) Probes->Wash Mount Mount on slide/dish Wash->Mount Image Fluorescence Microscopy (TMR & NBD channels) Mount->Image Analyze Image analysis: - Co-localization - Intensity profiles - Polarity index Image->Analyze

References

Preparing Stock Solutions of 6-TMR-Tre for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals engaged in microbiological research, particularly those studying mycobacterial cell envelope dynamics.

Introduction: 6-TMR-Tre is a fluorescently labeled trehalose analog that serves as a vital tool for investigating the biosynthesis and dynamics of the mycobacterial cell envelope.[1] This molecule is a conjugate of the fluorophore tetramethylrhodamine (TMR) and trehalose, a key sugar in mycobacteria. It selectively labels trehalose monomycolate (TMM), allowing for the real-time visualization of peptidoglycan and monomycolate dynamics at the single-cell level using techniques such as confocal and super-resolution microscopy.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 6-TMR-Tre stock solutions.

I. Core Concepts and Data

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 6-TMR-Tre is essential for its effective use in experiments.

PropertyValueReference
Molecular Weight (M.Wt) 753.75 g/mol
Chemical Formula C₃₇H₄₃N₃O₁₄
Appearance Solid or powder
Purity ≥98% (HPLC)
Solubility Soluble to 5 mg/mL in DMSO
Storage Temperature -20°C

Note: Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.

Optical Properties

The spectral characteristics of 6-TMR-Tre determine the appropriate instrument settings for fluorescence imaging.

ParameterWavelength (nm)Emission ColorReference
Absorption Maximum (λabs) 532 nmN/A
Emission Maximum (λem) 580 nmYellow

II. Experimental Protocol: Stock Solution Preparation

This protocol outlines the step-by-step procedure for preparing a 1 mM stock solution of 6-TMR-Tre.

Materials:

  • 6-TMR-Tre powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-equilibration: Before opening, allow the vial of 6-TMR-Tre powder to equilibrate to room temperature for approximately 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to a 1 mg vial of 6-TMR-Tre (M.Wt. 753.75), add 1.33 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the fluorescent probe, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.

  • Storage: Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling DMSO and fluorescent dyes.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

III. Visualized Workflow and Pathways

Experimental Workflow: 6-TMR-Tre Stock Solution Preparation

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start equilibrate Equilibrate 6-TMR-Tre to Room Temperature start->equilibrate centrifuge_powder Centrifuge Vial equilibrate->centrifuge_powder add_dmso Add Anhydrous DMSO centrifuge_powder->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store end_node End store->end_node G cluster_cell Mycobacterial Cell TMM_synth Trehalose Monomycolate (TMM) Biosynthesis Pathway TMM TMM in Cell Envelope TMM_synth->TMM labeled_TMM Fluorescently Labeled TMM TMM->labeled_TMM Labeling microscopy Fluorescence Microscopy (Confocal, Super-Resolution) labeled_TMM->microscopy Visualization TMR_Tre 6-TMR-Tre (External) TMR_Tre->TMM_synth Metabolic Incorporation

References

Application Notes and Protocols: Labeling Trehalose Monomycolate with 6-TMR-Tre in Live Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mycobacterial cell envelope is a complex and unique structure, characterized by a mycolic acid-rich outer membrane, the mycomembrane. This intricate barrier is crucial for the survival and pathogenesis of mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis. Trehalose monomycolate (TMM) is a key glycolipid component of this envelope, serving as a precursor for other essential cell wall components. The fluorescent trehalose conjugate, 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose), provides a powerful tool for the real-time visualization of TMM and mycomembrane dynamics in live bacteria.[1][2] This probe is metabolically incorporated into the mycobacterial cell envelope, enabling detailed studies of cell wall biogenesis, the effects of antimicrobial agents, and the identification of live mycobacteria.[2][3]

Biological Activity: 6-TMR-Tre is a fluorescent trehalose analog that selectively labels mycobacterial TMM.[1] This metabolic labeling allows for the dynamic visualization of peptidoglycan and monomycolate dynamics at a single-cell level and is suitable for both confocal and super-resolution microscopy. The incorporation of 6-TMR-Tre is mediated by the antigen 85 (Ag85) complex, a group of mycolyltransferases that transfer mycolic acids to trehalose. This process is specific to live, metabolically active mycobacteria and related corynebacteria, as heat-killed bacteria are not labeled.

Applications

  • Visualization of Cell Envelope Biogenesis: 6-TMR-Tre labeling reveals the subcellular sites of new cell wall synthesis. In actively growing mycobacteria, fluorescence is often localized to the poles and septa, where cell envelope biosynthetic enzymes are concentrated.

  • Drug Efficacy and Mechanism of Action Studies: The intensity of 6-TMR-Tre labeling can be used to assess the impact of antimicrobial drugs on cell wall biosynthesis. For example, treatment with ethambutol, a frontline tuberculosis drug, leads to an increase in 6-TMR-Tre labeling, consistent with its known effect of upregulating mycolic acid biosynthesis. Conversely, inhibitors of the Ag85 complex, such as ebselen, reduce the incorporation of the probe.

  • Selective Detection of Live Mycobacteria: The requirement of metabolic activity for 6-TMR-Tre incorporation allows for the specific identification of live mycobacteria in mixed populations or clinical samples. This is a significant advantage over traditional staining methods that do not distinguish between live and dead cells.

  • Super-Resolution Microscopy: The photostability of the tetramethylrhodamine (TMR) fluorophore makes 6-TMR-Tre well-suited for advanced imaging techniques like structured illumination microscopy (SIM), enabling the visualization of TMM organization at the nanoscale.

Data Presentation

Table 1: Technical Specifications of 6-TMR-Tre
PropertyValueReference
Molecular Weight753.75 g/mol
FormulaC₃₇H₄₃N₃O₁₄
Excitation Wavelength (λex)532 nm
Emission Wavelength (λem)580 nm
SolubilitySoluble to 5 mg/mL in DMSO
Purity≥98%
StorageStore at -20°C
Table 2: Experimental Conditions for 6-TMR-Tre Labeling in Mycobacteria
Bacterial Species6-TMR-Tre ConcentrationIncubation TimeKey FindingsReference
Mycobacterium smegmatis100 µM5, 15, or 30 minutesPolar fluorescence labeling, stronger with increased incubation time.
Mycobacterium marinum100 µM45 minutesHeterogeneous labeling along the cell length.
Mycobacterium smegmatis100 µM3 hoursLabeling reduced in a dose-dependent manner with co-incubation of unmodified trehalose.
Mycobacterium marinum100 µM4 hoursLabeling reduced by the Ag85 inhibitor ebselen.
Mycobacterium smegmatis100 µM1 hourEfficient labeling with no-wash imaging.

Experimental Protocols

Protocol 1: General Labeling of Live Mycobacteria with 6-TMR-Tre

Materials:

  • Live mycobacterial culture (e.g., Mycobacterium smegmatis) in logarithmic growth phase.

  • 6-TMR-Tre stock solution (e.g., 1 mM in DMSO).

  • Growth medium (e.g., Middlebrook 7H9 with appropriate supplements).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine).

Procedure:

  • Grow mycobacteria to mid-logarithmic phase (OD₆₀₀ of ~0.5).

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspend the cell pellet in fresh growth medium.

  • Add 6-TMR-Tre to the bacterial suspension to a final concentration of 100 µM.

  • Incubate the cells at 37°C for the desired time (e.g., 30 minutes to 4 hours, depending on the bacterial species and experimental goal).

  • (Optional, for reduced background) Pellet the cells by centrifugation.

  • (Optional) Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this wash step two more times.

  • Resuspend the final cell pellet in PBS or mounting medium.

  • Mount the labeled cells on a microscope slide and proceed with imaging.

Protocol 2: Dual Labeling of TMM and Peptidoglycan

Materials:

  • In addition to materials in Protocol 1:

  • A fluorescent D-amino acid (FDAA) probe for peptidoglycan labeling (e.g., NADA-green).

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add both 6-TMR-Tre (e.g., 100 µM) and the FDAA probe (e.g., NADA-green at an appropriate concentration) to the bacterial suspension simultaneously.

  • Incubate the cells at 37°C for the desired duration (e.g., 5 to 30 minutes for M. smegmatis).

  • Proceed with washing and imaging as described in Protocol 1, using appropriate filter sets for both fluorophores.

Visualizations

G Metabolic Labeling Pathway of 6-TMR-Tre cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope (Mycomembrane) 6-TMR-Tre 6-TMR-Tre Ag85 Antigen 85 Complex 6-TMR-Tre->Ag85 Mycolic_Acid Mycolic_Acid Mycolic_Acid->Ag85 TMM_6-TMR-Tre 6-TMR-Trehalose Monomycolate Ag85->TMM_6-TMR-Tre Mycolyl-transfer Fluorescence Fluorescence TMM_6-TMR-Tre->Fluorescence Incorporation & Visualization

Caption: Metabolic incorporation of 6-TMR-Tre into the mycobacterial cell wall.

G Experimental Workflow for 6-TMR-Tre Labeling Start Start Bacterial_Culture Grow Mycobacteria (Log Phase) Start->Bacterial_Culture Harvest Harvest & Resuspend Cells Bacterial_Culture->Harvest Labeling Incubate with 100 µM 6-TMR-Tre Harvest->Labeling Wash Wash with PBS (Optional) Labeling->Wash Imaging Fluorescence Microscopy (Confocal/SIM) Wash->Imaging End End Imaging->End

Caption: A generalized workflow for labeling live mycobacteria with 6-TMR-Tre.

References

Utilizing 6-TMR-Tre to Elucidate Antibiotic Effects on Bacterial Cell Walls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a critical structure for bacterial survival, making it a primary target for many antibiotics. Understanding how these drugs impact the synthesis and remodeling of the cell wall is paramount for developing new antimicrobial strategies. 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) is a fluorescently labeled trehalose analog that serves as a powerful tool for investigating the dynamics of the mycobacterial cell envelope.[1] This probe is metabolically incorporated into trehalose monomycolate (TMM), a key component of the mycomembrane in mycobacteria.[1][2] This allows for the real-time visualization of cell envelope biogenesis and the effects of antibiotics on this process at a single-cell level.

These application notes provide a comprehensive guide for utilizing 6-TMR-Tre to study the effects of antibiotics on the mycobacterial cell wall. Included are detailed protocols for bacterial labeling, antibiotic treatment, and data analysis, as well as a summary of expected quantitative outcomes.

Principle of 6-TMR-Tre Labeling

6-TMR-Tre is a fluorescent conjugate that selectively labels mycobacterial trehalose monomycolate (TMM). The probe is processed by the antigen 85 (Ag85) complex, which is involved in the synthesis of the mycobacterial cell wall. This enzymatic incorporation results in the covalent labeling of TMM within the mycomembrane, allowing for the visualization of regions of active cell envelope synthesis and remodeling. The fluorescence intensity and localization of 6-TMR-Tre can be quantitatively measured to assess changes in cell wall metabolism in response to antibiotic treatment.

Experimental Workflow

The following diagram illustrates the general workflow for studying antibiotic effects on the mycobacterial cell wall using 6-TMR-Tre.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BacterialCulture 1. Bacterial Culture Growth (e.g., M. smegmatis, M. tuberculosis) AntibioticPrep 2. Antibiotic Stock Preparation ProbePrep 3. 6-TMR-Tre Stock Preparation Treatment 4. Antibiotic Treatment of Bacterial Culture Labeling 5. Labeling with 6-TMR-Tre Treatment->Labeling Microscopy 6. Fluorescence Microscopy (Confocal, Super-resolution) Labeling->Microscopy FlowCytometry 7. Flow Cytometry Labeling->FlowCytometry DataAnalysis 8. Quantitative Data Analysis (e.g., Polarity Index) Microscopy->DataAnalysis FlowCytometry->DataAnalysis

Caption: Experimental workflow for 6-TMR-Tre based antibiotic studies.

Application Notes

Specificity and Controls: 6-TMR-Tre is specific for mycobacteria and other bacteria that synthesize TMM, such as Corynebacterium glutamicum. It does not label gram-negative bacteria like E. coli or gram-positive bacteria like Bacillus subtilis that lack this pathway. As a negative control, co-incubation with a high concentration of unlabeled trehalose can be performed to competitively inhibit 6-TMR-Tre incorporation. Additionally, treatment with an Ag85 inhibitor like ebselen should significantly reduce fluorescence.

Dual Labeling: For a more comprehensive analysis of cell wall dynamics, 6-TMR-Tre can be used in conjunction with fluorescent D-amino acids (FDAAs) such as NADA (nitrobenzofurazan-amino-D-alanine), which label peptidoglycan synthesis. This allows for the simultaneous visualization of mycomembrane and peptidoglycan dynamics.

Antibiotic Mechanisms: This technique is particularly useful for studying antibiotics that target the cell wall. For example, ethambutol (EMB), which inhibits arabinogalactan synthesis, has been shown to cause an increase in 6-TMR-Tre labeling, suggesting a compensatory upregulation of mycolic acid biosynthesis. In contrast, other antibiotics may lead to a decrease in labeling, indicating general cellular toxicity or a direct impact on TMM synthesis.

Protocols

Protocol 1: Preparation of Reagents
  • Bacterial Culture: Grow Mycobacterium smegmatis (Msmeg) or Mycobacterium tuberculosis (Mtb) in an appropriate liquid broth (e.g., 7H9 Middlebrook medium supplemented with ADC and Tween 80) to the desired optical density (OD600), typically mid-log phase.

  • 6-TMR-Tre Stock Solution: Prepare a stock solution of 6-TMR-Tre by dissolving it in DMSO to a concentration of 5 mg/ml. Store at -20°C, protected from light. The final working concentration for labeling is typically 100 μM.

  • Antibiotic Stock Solutions: Prepare stock solutions of the antibiotics to be tested in their appropriate solvents (e.g., water or DMSO) at a concentration 100-1000 times the desired final concentration.

Protocol 2: Antibiotic Treatment and 6-TMR-Tre Labeling
  • Dilute the bacterial culture to the desired starting OD600 in fresh media.

  • Add the antibiotic of interest to the bacterial culture at various concentrations (e.g., below and above the minimum inhibitory concentration [MIC]). Include a vehicle-only control (e.g., DMSO or water).

  • Incubate the cultures under standard growth conditions for the desired treatment duration (e.g., 2 hours).

  • Add 6-TMR-Tre to each culture to a final concentration of 100 μM.

  • Incubate for the desired labeling period. Short pulses (5-45 minutes) are often used to visualize active sites of synthesis.

  • After incubation, wash the cells by centrifuging at a low speed, removing the supernatant, and resuspending in fresh media or phosphate-buffered saline (PBS). Repeat the wash step twice to remove unincorporated probe.

  • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Data Acquisition and Analysis

Fluorescence Microscopy:

  • Mount a small volume of the labeled and washed bacterial suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize the bacteria for live-cell imaging.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for the TMR fluorophore (Excitation/Emission: ~532/580 nm).

  • Acquire images using a high-resolution objective (e.g., 100x oil immersion).

  • For quantitative analysis, measure the fluorescence intensity along the length of individual cells using image analysis software.

  • Calculate the polarity index, which is the ratio of the fluorescence intensity at the brightest pole to the intensity at the dimmest region of the cell. This provides a quantitative measure of the spatial distribution of cell wall synthesis.

Flow Cytometry:

  • Fix the labeled and washed cells with 4% paraformaldehyde (optional, depending on the instrument and biosafety requirements).

  • Dilute the cell suspension in PBS to an appropriate concentration for flow cytometry.

  • Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for TMR fluorescence.

  • Gate on the bacterial population based on forward and side scatter.

  • Quantify the mean fluorescence intensity (MFI) of the bacterial population for each treatment condition.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from these experiments.

Table 1: Flow Cytometry Analysis of 6-TMR-Tre Labeling After Antibiotic Treatment

AntibioticConcentration (µg/mL)Mean Fluorescence Intensity (MFI) of 6-TMR-Tre (Arbitrary Units)
Control (Vehicle) 01000
Ethambutol (EMB) 0.5 x MIC1200
1 x MIC1500
2 x MIC1800
Isoniazid (INH) 0.5 x MIC800
1 x MIC600
2 x MIC400
Rifampicin (RIF) 0.5 x MIC950
1 x MIC900
2 x MIC850

Note: These are illustrative values. Actual results may vary depending on the bacterial strain, growth conditions, and specific experimental parameters.

Table 2: Polarity Index from Fluorescence Microscopy Analysis

AntibioticConcentration (µg/mL)Polarity Index (Brightest Pole / Dimmest Region)
Control (Vehicle) 03.5 ± 0.5
Ethambutol (EMB) 1 x MIC2.0 ± 0.4
Isoniazid (INH) 1 x MIC4.0 ± 0.6

Note: A lower polarity index suggests more dispersed (sidelong) cell wall synthesis, while a higher index indicates more localized (polar) synthesis.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between antibiotic action, cell wall synthesis, and the resulting 6-TMR-Tre signal.

G cluster_antibiotic Antibiotic Action cluster_cell Bacterial Cell Response cluster_signal Fluorescent Signal Antibiotic Antibiotic Target Cell Wall Synthesis Target (e.g., Arabinogalactan Synthesis) Antibiotic->Target Inhibition Toxicity General Cellular Toxicity Antibiotic->Toxicity Induces Compensation Compensatory Pathway Upregulation (e.g., Mycolic Acid Synthesis) Target->Compensation Triggers Ag85 Ag85 Activity Compensation->Ag85 Increases Toxicity->Ag85 Decreases TMR_Tre 6-TMR-Tre Incorporation Ag85->TMR_Tre Mediates SignalChange Change in Fluorescence Intensity and/or Localization TMR_Tre->SignalChange

Caption: Logic diagram of antibiotic effects on 6-TMR-Tre labeling.

Conclusion

The use of 6-TMR-Tre provides a robust and quantitative method for investigating the effects of antibiotics on the mycobacterial cell envelope. By following the protocols outlined in these application notes, researchers can gain valuable insights into the mechanisms of drug action, identify potential synergistic or antagonistic interactions between compounds, and screen for new drugs that target cell wall biosynthesis. The ability to visualize these processes at the single-cell level offers a powerful approach to understanding the complex interplay between antibiotics and bacterial physiology.

References

Dual Labeling of Mycobacteria: Visualizing Cell Wall Dynamics with 6-TMR-Tre and Companion Probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the field of mycobacteriology.

Introduction: The unique and complex cell envelope of mycobacteria, particularly the presence of a mycolic acid outer membrane, presents a significant barrier to antibiotics. Understanding the biogenesis and dynamics of this crucial structure is paramount for the development of new therapeutic strategies against diseases like tuberculosis. Fluorescent labeling techniques offer a powerful approach to visualize and quantify the spatial and temporal organization of cell wall synthesis in live mycobacteria. This document provides detailed protocols for the dual labeling of mycobacteria using 6-TMR-Tre, a fluorescent trehalose analog that specifically labels trehalose monomycolate (TMM), in conjunction with other fluorescent probes that target different components of the cell wall.

Principle of Dual Labeling

Dual labeling allows for the simultaneous visualization of different biosynthetic pathways within the mycobacterial cell envelope. 6-TMR-Tre is a valuable tool for this purpose as it is metabolically incorporated into the mycomembrane by the antigen 85 (Ag85) complex, providing a specific readout of mycolyltransferase activity.[1] By combining 6-TMR-Tre with probes that target other cell wall components, such as peptidoglycan (PG), researchers can gain insights into the coordination of these biosynthetic processes.

This application note will focus on the dual labeling of mycobacteria with 6-TMR-Tre and two other well-characterized fluorescent probes:

  • NADA (Nitrobenzofurazan-amino-D-alanine): A fluorescent D-amino acid that is incorporated into the peptidoglycan layer by penicillin-binding proteins (PBPs) and L,D-transpeptidases.

  • Vanco-FL (Fluorescent Vancomycin): A fluorescent derivative of the antibiotic vancomycin that binds to the terminal D-Ala-D-Ala moieties of peptidoglycan precursors.[2]

Key Applications

  • Real-time visualization of TMM and peptidoglycan dynamics at the single-cell level.[1]

  • Studying the spatiotemporal organization of cell wall synthesis during growth and division.

  • Investigating the effects of antibiotics on cell envelope biogenesis.[1]

  • High-resolution imaging of mycobacterial cell wall architecture using super-resolution microscopy.[1]

Quantitative Data Summary

The following tables summarize quantitative data derived from dual labeling experiments, providing a basis for experimental design and data interpretation.

Table 1: Probe Concentrations and Incubation Times for Dual Labeling

ProbeOrganismConcentrationIncubation TimeReference
6-TMR-TreM. smegmatis, M. marinum100 µM5 - 45 minutes
NADAM. smegmatis, M. marinum1 mM5 - 45 minutes
BODIPY-FL VancomycinM. tuberculosis2.5 µl of 100 µg/ml1.5 hours

Table 2: Effects of Antibiotic Treatment on Cell Envelope Labeling

This table presents the change in the polarity index of fluorescence intensity for M. marinum treated with various antibiotics for 2 hours while being co-labeled with NADA and 6-TMR-Tre. The polarity index is the ratio of the highest fluorescence intensity at the cell pole to the lowest intensity along the cell body.

AntibioticTarget PathwayNADA Polarity Index (Fold Change vs. Untreated)6-TMR-Tre Polarity Index (Fold Change vs. Untreated)Reference
EMBArabinogalactan synthesisDecreasedIncreased
INHMycolic acid synthesisIncreasedDecreased
SQ109MmpL3 transporterNo significant changeNo significant change
RIFRNA polymeraseNo significant changeNo significant change

Experimental Protocols

Protocol 1: Simultaneous Dual Labeling of Mycobacteria with 6-TMR-Tre and NADA

This protocol is adapted from studies on Mycobacterium smegmatis and Mycobacterium marinum.

Materials:

  • Mid-log phase culture of mycobacteria (e.g., M. smegmatis mc²155) in appropriate growth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

  • 6-TMR-Tre stock solution (e.g., 10 mM in DMSO).

  • NADA stock solution (e.g., 100 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets for TMR (Rhodamine) and NBD (FITC).

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD600 of 0.4-0.6).

  • In a microcentrifuge tube, add 6-TMR-Tre to the cell culture to a final concentration of 100 µM.

  • Immediately add NADA to the same cell culture to a final concentration of 1 mM.

  • Incubate the cells at 37°C for the desired time (e.g., 5, 15, or 30 minutes). Shorter incubation times will primarily label the poles, where new cell wall synthesis occurs.

  • Pellet the cells by centrifugation (e.g., 8,000 x g for 3 minutes).

  • Gently wash the cell pellet twice with 1 ml of PBS to remove excess probes.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Spot 2-5 µl of the cell suspension onto an agarose pad (1.5% agarose in PBS) on a microscope slide.

  • Cover with a coverslip and image immediately using fluorescence microscopy.

Protocol 2: Sequential Labeling with 6-TMR-Tre and a Second Fluorescent Probe

This protocol allows for pulse-chase experiments to track the fate of newly synthesized cell wall components.

Materials:

  • Same as Protocol 1, with the addition of the second fluorescent probe of interest.

Procedure:

  • Grow mycobacterial cultures to mid-log phase.

  • Label the cells with the first probe (e.g., 100 µM 6-TMR-Tre) for a short period (e.g., 5-15 minutes) at 37°C.

  • Wash the cells twice with pre-warmed growth medium to remove the first probe.

  • Resuspend the cells in fresh, pre-warmed growth medium and incubate for a "chase" period (e.g., 30-60 minutes) at 37°C. This allows the labeled components to be incorporated and potentially move within the cell envelope.

  • Label the cells with the second fluorescent probe (e.g., 1 mM NADA) for a short period (e.g., 5-15 minutes) at 37°C.

  • Wash the cells twice with PBS.

  • Prepare for microscopy as described in Protocol 1.

Protocol 3: Labeling with 6-TMR-Tre and Fluorescent Vancomycin (Vanco-FL)

This protocol is adapted for use with Vanco-FL to label peptidoglycan precursors.

Materials:

  • Mid-log phase culture of mycobacteria.

  • 6-TMR-Tre stock solution.

  • BODIPY-FL Vancomycin stock solution (e.g., 100 µg/ml).

  • PBS.

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Grow mycobacterial cultures to mid-log phase.

  • Label the cells with 100 µM 6-TMR-Tre for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS.

  • Add BODIPY-FL Vancomycin to a final concentration of approximately 0.5 µg/ml (this may need optimization depending on the mycobacterial species and growth conditions).

  • Incubate for 1.5 hours at 37°C with shaking.

  • Wash the cells three times with PBS to remove unbound Vanco-FL.

  • Fix the cells if necessary (e.g., with 2.5% glutaraldehyde).

  • Prepare for microscopy.

Visualizations

DualLabelingWorkflow cluster_culture Bacterial Culture Preparation cluster_labeling Dual Labeling cluster_washing Washing cluster_imaging Microscopy Culture Mid-log phase mycobacterial culture AddProbes Add 6-TMR-Tre (100 µM) & NADA (1 mM) Culture->AddProbes Incubate Incubate at 37°C (5-45 min) AddProbes->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Wash1 Wash with PBS (2x) Centrifuge1->Wash1 Resuspend Resuspend in PBS Wash1->Resuspend Mount Mount on agarose pad Resuspend->Mount Image Fluorescence Imaging Mount->Image

Caption: Experimental workflow for simultaneous dual labeling.

SignalingPathways cluster_probes Fluorescent Probes cluster_pathways Mycobacterial Cell Wall Biosynthesis TMR_Tre 6-TMR-Tre Ag85 Antigen 85 Complex TMR_Tre->Ag85 Metabolic incorporation NADA NADA PBPs PBPs & L,D-Transpeptidases NADA->PBPs Metabolic incorporation Vanco_FL Vanco-FL PG_precursor PG Precursors (Lipid II) Vanco_FL->PG_precursor Binding to D-Ala-D-Ala TMM Trehalose Monomycolate (TMM) Ag85->TMM Mycomembrane Mycomembrane TMM->Mycomembrane PG Peptidoglycan (PG) PBPs->PG PG_precursor->PG

References

Troubleshooting & Optimization

How to reduce background fluorescence with 6 TMR Tre

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-TMR-Tre, a fluorescent trehalose conjugate for imaging the mycobacterial cell envelope. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and achieve high-quality imaging results.

Troubleshooting Guide

High background fluorescence can significantly impact the quality and interpretation of imaging data. This guide addresses common issues encountered when using 6-TMR-Tre and provides systematic approaches to resolve them.

Issue: High Background Fluorescence Obscuring Specific Signal

High background can arise from several sources, including inherent autofluorescence of mycobacteria, non-specific binding of the probe, and issues with imaging parameters. The following workflow can help diagnose and mitigate the problem.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Source-Specific Solutions cluster_3 Resolution High_Background High Background Fluorescence Observed Unstained_Control Image Unstained Mycobacteria Control High_Background->Unstained_Control Step 1 Concentration_Check Review 6-TMR-Tre Concentration Unstained_Control->Concentration_Check If no fluorescence Autofluorescence High Autofluorescence Detected Unstained_Control->Autofluorescence If fluorescence is present Washing_Check Verify Washing Protocol Concentration_Check->Washing_Check Nonspecific_Binding Suspected Non-specific Binding Washing_Check->Nonspecific_Binding If background persists Image_Acquisition Suboptimal Image Acquisition Settings Washing_Check->Image_Acquisition If signal is weak Quenching Implement Autofluorescence Quenching Protocol Autofluorescence->Quenching Optimize_Probe Optimize Probe Concentration and Incubation Time Nonspecific_Binding->Optimize_Probe Adjust_Imaging Adjust Microscope Settings Image_Acquisition->Adjust_Imaging Improved_Signal Improved Signal-to-Noise Ratio Quenching->Improved_Signal Optimize_Probe->Improved_Signal Adjust_Imaging->Improved_Signal

Caption: Troubleshooting workflow for high background fluorescence with 6-TMR-Tre.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of background fluorescence when imaging mycobacteria?

A1: A significant source of background fluorescence is the inherent autofluorescence of mycobacteria themselves.[1][2][3][4][5] This is often due to endogenous molecules like coenzyme F420. Additionally, the use of aldehyde-based fixatives can increase autofluorescence.

Q2: What is the recommended concentration range for 6-TMR-Tre?

A2: The optimal concentration of 6-TMR-Tre can vary depending on the mycobacterial species and experimental conditions. However, a starting point for optimization is typically in the micromolar range. For some applications, concentrations as low as 1 µM have been used, while for others, up to 100 µM may be necessary. It is crucial to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.

Q3: How long should I incubate the mycobacteria with 6-TMR-Tre?

A3: Incubation times can range from a few minutes to several hours. Shorter incubation times (e.g., 5-30 minutes) may be sufficient for visualizing metabolically active sites. Longer incubation times (e.g., 1-4 hours or even overnight) can lead to stronger overall labeling but may also increase background fluorescence. The optimal time should be determined empirically for your experimental setup.

Q4: Can I use 6-TMR-Tre for live-cell imaging?

A4: Yes, 6-TMR-Tre is suitable for real-time visualization of peptidoglycan and monomycolate dynamics at the single-cell level in live mycobacteria.

Q5: How can I reduce photobleaching of the TMR dye?

A5: To minimize photobleaching, you can:

  • Reduce the intensity and duration of the excitation light.

  • Use an anti-fade mounting medium.

  • Acquire images efficiently, avoiding prolonged exposure of the sample to the light source.

  • Choose a fluorophore with higher photostability if possible for your experimental design.

Q6: Are there chemical methods to quench autofluorescence in fixed mycobacterial samples?

A6: Yes, for fixed samples, you can treat them with quenching agents like sodium borohydride, Sudan Black B, or Trypan Blue to reduce autofluorescence.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing 6-TMR-Tre imaging and reducing background fluorescence.

Table 1: Recommended Starting Conditions for 6-TMR-Tre Staining

ParameterRecommended RangeNotes
6-TMR-Tre Concentration 1 - 100 µMTitration is essential. Start with a lower concentration and increase if the signal is weak.
Incubation Time 5 minutes - 4 hoursShorter times for dynamic processes, longer for general labeling.
Incubation Temperature 37°COptimal for mycobacterial metabolic activity.
Washing Steps 2-3 times with PBS or similar bufferCrucial for removing unbound probe and reducing background.

Table 2: Autofluorescence Quenching Agents for Fixed Mycobacteria

Quenching AgentConcentrationIncubation TimeNotes
Sodium Borohydride 1 mg/mL in PBS15 - 30 minutesPrepare fresh. Effective for aldehyde-induced autofluorescence.
Sudan Black B 0.1% (w/v) in 70% ethanol10 - 20 minutesCan be effective for lipofuscin-like autofluorescence.
Trypan Blue 0.5% (w/v) in PBS5 - 10 minutesCan quench red autofluorescence.

Experimental Protocols

Protocol 1: Staining of Mycobacteria with 6-TMR-Tre

This protocol provides a general procedure for labeling mycobacteria with 6-TMR-Tre.

  • Culture Mycobacteria: Grow mycobacteria to the desired growth phase in an appropriate liquid culture medium.

  • Prepare 6-TMR-Tre Solution: Prepare a stock solution of 6-TMR-Tre in DMSO. Dilute the stock solution to the desired final concentration in the culture medium.

  • Incubation: Add the 6-TMR-Tre solution to the mycobacterial culture and incubate at 37°C for the desired time (e.g., 30 minutes to 4 hours).

  • Washing: Pellet the mycobacteria by centrifugation.

  • Resuspension: Discard the supernatant and wash the bacterial pellet 2-3 times with phosphate-buffered saline (PBS) to remove unbound probe.

  • Fixation (Optional): If required, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde). Be aware that aldehyde fixatives can increase autofluorescence.

  • Mounting: Resuspend the final bacterial pellet in a small volume of PBS or an anti-fade mounting medium.

  • Imaging: Mount the sample on a microscope slide and proceed with fluorescence microscopy.

G Start Start: Mycobacterial Culture Prepare_Probe Prepare 6-TMR-Tre Working Solution Start->Prepare_Probe Incubate Incubate with 6-TMR-Tre Prepare_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Fix Fixation (Optional) Wash->Fix Mount Mount for Microscopy Wash->Mount For live-cell imaging Fix->Mount Image Image Sample Mount->Image

Caption: Experimental workflow for staining mycobacteria with 6-TMR-Tre.

Protocol 2: Reduction of Autofluorescence in Fixed Mycobacteria using Sodium Borohydride

This protocol is for reducing autofluorescence in paraformaldehyde-fixed mycobacterial samples.

  • Fixation: Fix mycobacterial samples with 4% paraformaldehyde in PBS for the desired time.

  • Washing: Wash the samples three times with PBS to remove the fixative.

  • Quenching Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

  • Quenching Incubation: Incubate the fixed and washed samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the samples three times with PBS to remove the sodium borohydride.

  • Staining: Proceed with your 6-TMR-Tre staining protocol or other fluorescent labeling.

  • Imaging: Mount and image the samples as described previously.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors contributing to the final signal-to-noise ratio in fluorescence microscopy with 6-TMR-Tre.

G cluster_0 Signal Components cluster_1 Noise Components cluster_2 Experimental Factors cluster_3 Outcome Specific_Signal Specific 6-TMR-Tre Signal SNR Signal-to-Noise Ratio (SNR) Specific_Signal->SNR Autofluorescence Mycobacterial Autofluorescence Autofluorescence->SNR Nonspecific_Binding Non-specific Probe Binding Nonspecific_Binding->SNR Detector_Noise Detector Noise Detector_Noise->SNR Probe_Concentration Probe Concentration Probe_Concentration->Specific_Signal influences Probe_Concentration->Nonspecific_Binding influences Incubation_Time Incubation Time Incubation_Time->Specific_Signal influences Incubation_Time->Nonspecific_Binding influences Washing Washing Efficiency Washing->Nonspecific_Binding reduces Fixation Fixation Method Fixation->Autofluorescence can increase Microscope_Settings Microscope Settings Microscope_Settings->Specific_Signal affects detection Microscope_Settings->Detector_Noise influences

References

Technical Support Center: Optimizing 6-TMR-Tre Concentration for Bacterial Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 6-TMR-Tre for bacterial staining.

Frequently Asked Questions (FAQs)

Q1: What is 6-TMR-Tre and how does it work for bacterial staining?

A1: 6-TMR-Tre is a fluorescent analog of trehalose, a sugar utilized by certain bacteria, particularly mycobacteria, in their cell wall synthesis.[1][2] The 6-TMR-Tre molecule consists of a trehalose sugar linked to a tetramethylrhodamine (TMR) fluorophore. When introduced to susceptible bacteria, the trehalose portion is recognized and incorporated into the bacterial cell envelope by enzymes like the antigen 85 (Ag85) complex.[2][3] This metabolic incorporation effectively labels the bacteria with the fluorescent TMR molecule, allowing for visualization via fluorescence microscopy.[1]

Q2: Which types of bacteria can be stained with 6-TMR-Tre?

A2: 6-TMR-Tre is primarily used for staining bacteria that actively incorporate trehalose into their cell walls. This includes members of the Actinobacteria phylum, such as Mycobacterium species (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis) and Corynebacterium species. It does not effectively label bacteria that lack this metabolic pathway, such as Gram-positive Bacillus subtilis or Gram-negative Escherichia coli.

Q3: What are the excitation and emission wavelengths for 6-TMR-Tre?

A3: The approximate excitation and emission maxima for 6-TMR-Tre are:

  • Excitation (λabs): ~532 nm

  • Emission (λem): ~580 nm

It is recommended to use a fluorescence microscope equipped with appropriate filter sets for these wavelengths, such as those for GFP or RFP, to ensure optimal signal detection.

Q4: How should 6-TMR-Tre be stored?

A4: 6-TMR-Tre should be stored at -20°C and protected from light. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which should also be stored under the same conditions.

Troubleshooting Guide

Problem 1: No or very weak fluorescent signal.

This is a common issue that can arise from several factors.

Possible Cause Troubleshooting Steps
Incorrect 6-TMR-Tre Concentration The concentration of 6-TMR-Tre may be too low. Increase the concentration in a stepwise manner. Studies have used concentrations ranging from micromolar (µM) to millimolar (mM) depending on the bacterial species and experimental conditions.
Inadequate Incubation Time The incubation time may be too short for sufficient uptake and incorporation of the probe. Increase the incubation time. Labeling can be observed in as little as 5-15 minutes in some species, while others may require an hour or longer.
Bacterial Strain Incompatibility The bacterial species you are using may not efficiently incorporate trehalose. Confirm that your bacterial strain is known to be labeled by trehalose analogs.
Low Bacterial Metabolic Activity 6-TMR-Tre labeling is dependent on active metabolism. Ensure that the bacteria are in a metabolically active state, such as the late log phase of growth. Staining may be inhibited in dead or drug-treated bacteria.
Incorrect Microscope Settings Ensure the correct excitation and emission filters are being used for TMR. Also, check that the light source is functioning correctly and the microscope is properly aligned.
Problem 2: High background fluorescence.

Excessive background can obscure the specific bacterial signal.

Possible Cause Troubleshooting Steps
Excess 6-TMR-Tre Concentration While a certain concentration is needed for staining, excessively high concentrations can lead to non-specific binding and high background. Try reducing the 6-TMR-Tre concentration.
Inadequate Washing Steps Unincorporated 6-TMR-Tre in the medium can contribute to background fluorescence. Introduce or increase the number of washing steps with a suitable buffer (e.g., PBS) after incubation to remove excess probe.
Autofluorescence The growth medium or the mounting medium itself might be autofluorescent. Image a sample of the medium alone to check for background. If necessary, switch to a minimal or defined medium for staining and use a low-fluorescence mounting medium.
Non-specific Binding The probe may be binding non-specifically to cellular debris or other components in the sample. Ensure the bacterial culture is healthy and free of excessive lysis. Consider using a blocking agent if non-specific binding to surfaces is suspected.
Problem 3: Uneven or patchy staining.

Inconsistent staining can make interpretation difficult.

Possible Cause Troubleshooting Steps
Bacterial Clumping Aggregates of bacteria can prevent the probe from reaching all cells evenly. Ensure a single-cell suspension before and during staining by vortexing or gentle sonication.
Heterogeneous Metabolic Activity Within a population, individual bacteria may have different metabolic rates, leading to varied staining intensity. This is a biological variable that may be difficult to control.
Insufficient Mixing Ensure the 6-TMR-Tre is thoroughly mixed into the bacterial suspension upon addition.

Quantitative Data Summary

Parameter Typical Range Notes References
6-TMR-Tre Concentration 10 µM - 1 mMOptimal concentration is species- and strain-dependent. Start with a titration experiment.
Incubation Time 5 min - 24 hoursShorter times may be sufficient for some species (M. smegmatis), while longer times may be needed for others (M. tuberculosis).
Incubation Temperature 37°CTypically performed at the optimal growth temperature for the bacterial species.
Bacterial Density OD600 of 0.4 - 0.6It is recommended to use bacteria in the mid- to late-logarithmic growth phase.

Experimental Protocols

General Protocol for 6-TMR-Tre Staining of Mycobacteria

This protocol provides a general workflow. Optimization of concentrations and incubation times for your specific bacterial strain is recommended.

  • Bacterial Culture Preparation:

    • Inoculate a suitable liquid medium (e.g., Middlebrook 7H9 with appropriate supplements) with your mycobacterial strain.

    • Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Staining:

    • Prepare a stock solution of 6-TMR-Tre in DMSO (e.g., 10 mM).

    • Dilute the bacterial culture to the desired density in fresh medium.

    • Add the 6-TMR-Tre stock solution to the bacterial culture to achieve the desired final concentration (e.g., 100 µM).

    • Incubate the culture at 37°C with shaking for the desired time (e.g., 1 hour). Protect the sample from light during incubation.

  • Washing (Optional but Recommended):

    • Pellet the bacteria by centrifugation (e.g., 5 minutes at 10,000 x g).

    • Remove the supernatant and resuspend the bacterial pellet in a suitable buffer like Phosphate Buffered Saline (PBS).

    • Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the cells.

  • Microscopy:

    • Resuspend the final bacterial pellet in a small volume of PBS.

    • Place a small volume (e.g., 5 µL) of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.

    • Image the sample using a fluorescence microscope with appropriate filters for TMR (Excitation ~532 nm, Emission ~580 nm).

Visualizations

G cluster_workflow Experimental Workflow for 6-TMR-Tre Staining A Prepare Bacterial Culture (Log Phase) B Add 6-TMR-Tre (Titrate Concentration) A->B C Incubate (Optimize Time) B->C D Wash Cells (e.g., with PBS) C->D E Resuspend in Buffer D->E F Mount on Slide E->F G Fluorescence Microscopy F->G

Caption: A flowchart of the general experimental workflow for bacterial staining with 6-TMR-Tre.

G cluster_troubleshooting Troubleshooting Logic for No/Weak Signal Start No/Weak Signal Conc Is 6-TMR-Tre concentration optimal? Start->Conc Time Is incubation time sufficient? Conc->Time Yes IncreaseConc Increase Concentration Conc->IncreaseConc No Metabolism Are bacteria metabolically active? Time->Metabolism Yes IncreaseTime Increase Incubation Time Time->IncreaseTime No Microscope Are microscope settings correct? Metabolism->Microscope Yes CheckCulture Use Log-Phase Culture Metabolism->CheckCulture No CheckFilters Verify Filter Sets Microscope->CheckFilters No IncreaseConc->Time IncreaseTime->Metabolism CheckCulture->Microscope

Caption: A decision tree for troubleshooting the absence of a fluorescent signal.

References

Technical Support Center: 6-TMR-Tre Labeling in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) labeling in mycobacterial cultures.

Troubleshooting Guide

Poor or inconsistent 6-TMR-Tre labeling can arise from various factors, from experimental technique to the physiological state of the mycobacteria. This guide addresses common problems in a question-and-answer format.

Q1: Why am I observing very low or no fluorescence signal after 6-TMR-Tre labeling?

A1: Low or absent fluorescence is a common issue that can be attributed to several factors. Consider the following possibilities:

  • Metabolic Inactivity: 6-TMR-Tre labeling is dependent on the metabolic activity of the mycobacteria, specifically the function of the Antigen 85 (Ag85) complex which incorporates the probe into trehalose monomycolate (TMM) in the cell envelope.[1][2][3] Ensure your cultures are in the logarithmic growth phase, as stationary phase or heat-killed bacteria will exhibit significantly reduced or no labeling.[3][4]

  • Incorrect Probe Concentration: The concentration of 6-TMR-Tre is critical. While optimal concentrations can vary between mycobacterial species and experimental conditions, a concentration that is too low will result in a weak signal. Conversely, excessively high concentrations can sometimes lead to artifacts. Start with a concentration range of 1 to 100 µM and optimize for your specific strain and conditions.

  • Insufficient Incubation Time: Labeling is time-dependent. Short incubation times may not be sufficient for detectable incorporation. For instance, in M. smegmatis, labeling can be observed within minutes, while for the slower-growing M. tuberculosis, longer incubation times of an hour or more may be necessary to maximize the signal.

  • Inhibition of Uptake: The presence of unlabeled trehalose in the culture medium can competitively inhibit the uptake and incorporation of 6-TMR-Tre. Ensure your medium does not contain high levels of trehalose. Additionally, certain anti-tuberculosis drugs can modulate the cell envelope biogenesis and affect labeling efficiency. For example, the Ag85 inhibitor ebselen can significantly reduce 6-TMR-Tre incorporation.

Q2: My images have high background fluorescence, making it difficult to distinguish labeled cells. What can I do?

A2: High background fluorescence can obscure the specific signal from your labeled mycobacteria. Here are some strategies to mitigate this issue:

  • Washing Steps: Unlike some fluorogenic probes, 6-TMR-Tre may require washing steps to remove unbound probe from the solution and the surface of the cells. After incubation with the probe, gently pellet the cells and resuspend them in fresh, probe-free medium or buffer. Repeat this process 2-3 times.

  • Use of Fluorogenic Probes: If background remains a persistent issue, consider using fluorogenic trehalose probes such as DMN-Tre or 3HC-3-Tre. These probes are solvatochromic, meaning they exhibit a significant increase in fluorescence only upon incorporation into the hydrophobic environment of the mycomembrane, thus minimizing background fluorescence from the probe in the aqueous medium.

  • Microscopy Settings: Optimize your microscopy settings to enhance the signal-to-noise ratio. Adjust the exposure time, gain, and laser power to maximize the signal from the labeled cells while minimizing background noise.

Q3: The labeling pattern is not what I expected. Instead of uniform labeling, I see fluorescence only at the poles of the bacteria. Is this normal?

A3: Yes, a polar labeling pattern is often expected and is indicative of active cell growth and division.

  • Polar Growth in Mycobacteria: Mycobacteria primarily grow from their poles. The enzymes involved in cell wall biosynthesis, including the Ag85 complex that incorporates 6-TMR-Tre, are localized at these growing poles. Therefore, in actively growing cultures, it is common to observe strong fluorescence at the cell poles.

  • Sidewall Labeling: With longer incubation times, you may start to observe labeling along the sidewalls of the bacteria. This can be attributed to the remodeling and maturation of the cell envelope.

  • Drug-Induced Changes: Certain drugs can alter the labeling pattern. For example, treatment with ethambutol has been shown to induce more intense side-wall labeling.

Q4: Can I use 6-TMR-Tre to label non-mycobacterial species?

A4: 6-TMR-Tre is highly specific for bacteria that possess a mycomembrane and the Ag85 complex for trehalose mycolate biosynthesis, such as those in the order Actinomycetales (which includes Mycobacterium and Corynebacterium). It does not label bacteria that lack this cell wall structure, such as Gram-positive Bacillus subtilis or Gram-negative Escherichia coli.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of 6-TMR-Tre labeling in mycobacteria?

A: 6-TMR-Tre is a fluorescent analog of trehalose. It is taken up by mycobacteria and acts as a substrate for the Antigen 85 (Ag85) complex of mycolyltransferases. The Ag85 enzymes catalyze the transfer of a mycolic acid from one molecule of trehalose monomycolate (TMM) to the 6-hydroxyl group of another acceptor, which in this case is 6-TMR-Tre. This results in the formation of a fluorescently labeled TMM analog that is incorporated into the mycobacterial cell wall's mycomembrane.

Q: Is 6-TMR-Tre labeling suitable for super-resolution microscopy?

A: Yes, the photostability and brightness of the tetramethylrhodamine (TMR) fluorophore make 6-TMR-Tre well-suited for advanced imaging techniques, including confocal and super-resolution microscopy.

Q: How does the labeling efficiency of 6-TMR-Tre compare to other fluorescent trehalose probes?

A: The choice of fluorescent probe can significantly impact the experimental outcome. While 6-fluorescein-trehalose (6-FlTre) has been shown to be efficiently incorporated, fluorescein is less photostable than TMR. For applications requiring low background without washing, fluorogenic probes like DMN-Tre and RMR-Tre offer significant advantages, with RMR-Tre showing up to a 100-fold enhancement in signal-to-background in M. tuberculosis compared to DMN-Tre.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies to aid in experimental design and comparison.

Table 1: Comparison of Labeling Efficiency with Different Fluorescent Trehalose Probes in M. tuberculosis

ProbeExcitation/Emission (nm)Maximal Signal-to-Background RatioReference
DMN-Tre488/525~5
RMR-Tre561/661>400

Table 2: Effect of Incubation Time on 3HC-3-Tre Labeling of M. tuberculosis H37Ra

Incubation TimeObservationReference
10 minutesSignificant fluorescence over background detected by flow cytometry.
1 hourClear labeling observed by microscopy.
2 hoursLittle discernible increase in fluorescence intensity compared to 1 hour.
24 hoursLittle discernible increase in fluorescence intensity compared to 1 hour.

Experimental Protocols

Protocol 1: General 6-TMR-Tre Labeling of Mycobacteria in Liquid Culture

  • Culture Preparation: Grow mycobacterial cultures to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6 for M. smegmatis).

  • Probe Preparation: Prepare a stock solution of 6-TMR-Tre in DMSO (e.g., 5 mg/ml). Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1-100 µM).

  • Labeling: Add the diluted 6-TMR-Tre solution to the mycobacterial culture.

  • Incubation: Incubate the culture at the optimal growth temperature (e.g., 37°C) for the desired duration (e.g., 5 minutes to several hours). Protect the samples from light during incubation.

  • Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or phosphate-buffered saline (PBS). Repeat this wash step 2-3 times to reduce background fluorescence.

  • Imaging: Resuspend the final cell pellet in a suitable buffer for microscopy. Mount the cells on a microscope slide and proceed with imaging using appropriate fluorescence channels for TMR (Excitation/Emission ~555/580 nm).

Visualizations

G cluster_workflow 6-TMR-Tre Labeling Workflow culture Mycobacterial Culture (Log Phase) probe_prep Prepare 6-TMR-Tre Solution incubation Incubate Culture with 6-TMR-Tre probe_prep->incubation washing Wash Cells (2-3x) incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: A simplified workflow for the metabolic labeling of mycobacteria using 6-TMR-Tre.

G cluster_pathway Metabolic Incorporation of 6-TMR-Tre tmr_tre 6-TMR-Tre (Extracellular) uptake Uptake into Cell tmr_tre->uptake ag85 Antigen 85 Complex (Mycolyltransferase) uptake->ag85 + Mycolic Acid from TMM labeled_tmm Fluorescently Labeled TMM ag85->labeled_tmm tmm TMM mycomembrane Incorporation into Mycomembrane labeled_tmm->mycomembrane

Caption: The metabolic pathway for the incorporation of 6-TMR-Tre into the mycobacterial cell wall.

G cluster_troubleshooting Troubleshooting Logic for Poor Labeling start Poor 6-TMR-Tre Labeling check_signal Low/No Signal? start->check_signal check_background High Background? check_pattern Incorrect Pattern? check_signal->check_background No sol_metabolism Ensure Log Phase Culture check_signal->sol_metabolism Yes check_background->check_pattern No sol_wash Perform/Increase Wash Steps check_background->sol_wash Yes sol_polar Polar Labeling is Normal for Active Growth check_pattern->sol_polar Yes sol_concentration Optimize Probe Concentration sol_time Increase Incubation Time sol_fluorogenic Consider Fluorogenic Probes sol_sidewall Longer Incubation Can Lead to Sidewall Labeling

Caption: A decision tree for troubleshooting common issues in 6-TMR-Tre labeling experiments.

References

Improving signal-to-noise ratio in 6 TMR Tre imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6 TMR Tre imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental setup and improve the signal-to-noise ratio (SNR) for high-quality data acquisition.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Weak or No Signal

Q: I am not detecting any fluorescent signal, or the signal is too weak. What are the possible causes and solutions?

A: Weak or no signal can stem from several factors, from probe viability to incorrect imaging parameters.

  • Probe Concentration and Incubation: The concentration of this compound may be too low, or the incubation time insufficient for adequate metabolic labeling. It is crucial to optimize the probe concentration.[1] Start with the manufacturer's recommended concentration and perform a titration to find the optimal balance between signal and background.

  • Cell Viability and Metabolism: this compound labeling relies on active cellular metabolism to incorporate the probe into the bacterial cell envelope.[2] Ensure that the bacteria are viable and metabolically active during the labeling phase.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound. The probe has an excitation maximum (λabs) around 532 nm and an emission maximum (λem) around 580 nm.[2]

  • Fixation Issues: If imaging fixed cells, the fixation process may be quenching the fluorescence. Aldehyde-based fixatives like paraformaldehyde can sometimes reduce the antigenicity or fluorescence of certain molecules.[3] Consider reducing the fixation time or trying alternative methods like ice-cold methanol, which can also permeabilize the cells.

Issue 2: High Background Fluorescence

Q: My images have high background noise, which obscures the specific signal. How can I reduce it?

A: High background can be caused by non-specific binding of the probe, autofluorescence from cells or media, or issues with the imaging setup.

  • Excess Probe Concentration: The most common cause is a probe concentration that is too high. This leads to non-specific binding or excess unbound probe in the imaging medium. Refer to the optimization table below to find the ideal concentration.

  • Inadequate Washing: Ensure thorough washing steps after probe incubation to remove any unbound this compound.

  • Autofluorescence: Some cell types or growth media exhibit natural fluorescence. Image an unstained control sample using the same settings to determine the level of autofluorescence. If media components like phenol red or fetal bovine serum are contributing, consider using an imaging-specific medium or PBS for the final imaging step.

  • Imaging Parameters: Reduce the detector gain or exposure time to the minimum level required to still detect your specific signal adequately.

Issue 3: Rapid Signal Loss (Photobleaching)

Q: The fluorescent signal fades quickly when I expose the sample to excitation light. What is causing this and how can I prevent it?

A: This phenomenon is called photobleaching, the photochemical destruction of a fluorophore upon exposure to light. It is a significant challenge in fluorescence microscopy, especially during time-lapse or z-stack imaging.

  • Minimize Light Exposure: This is the most effective strategy. Use the lowest possible laser power or excitation light intensity that provides an acceptable signal. Use neutral-density filters to attenuate the light source.

  • Reduce Exposure Time: Only expose the sample to light during the actual image acquisition. Use transmitted light to find and focus on the area of interest before switching to fluorescence.

  • Use Antifade Reagents: Mount the coverslip with a commercially available antifade mounting medium. Some reagents, like ProLong™ Live Antifade Reagent, are designed for live-cell imaging and can protect fluorophores from photobleaching for extended periods.

  • Optimize Imaging Settings: For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest. For z-stacks, use the minimum number of slices required.

Data & Protocols

Quantitative Data Summary

Table 1: Example Optimization Matrix for this compound Probe Concentration

To determine the optimal probe concentration, perform a titration experiment. The goal is to find the concentration that yields the highest Signal-to-Background Ratio (SBR).

Probe Concentration (µM)Incubation Time (hours)Mean Signal Intensity (RFU)Mean Background Intensity (RFU)Signal-to-Background Ratio (SBR)
10115004503.3
50145008005.6
100 1 7800 1100 7.1
2001820025003.3
1002810013006.2

Note: Relative Fluorescence Units (RFU) are hypothetical. Optimal conditions should be determined empirically for your specific bacterial strain and experimental setup.

Experimental Protocols

Protocol 1: General this compound Labeling of Mycobacteria

  • Culture Preparation: Grow mycobacteria to the mid-logarithmic phase in an appropriate culture medium.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 3000 x g for 10 minutes).

  • Washing: Wash the cell pellet once with a suitable buffer, such as Phosphate-Buffered Saline (PBS) with 0.05% Tween 20.

  • Probe Incubation: Resuspend the cells in fresh medium or buffer containing the optimized concentration of this compound (e.g., 100 µM).

  • Labeling: Incubate the cells for 1-3 hours at 37°C with gentle shaking.

  • Final Washes: Pellet the labeled cells and wash them 2-3 times with the wash buffer to remove unbound probe.

  • Imaging: Resuspend the final cell pellet in PBS or imaging medium and proceed with microscopy.

Protocol 2: Fixation and Permeabilization for Intracellular Access

This protocol is for instances where subsequent immunolabeling of intracellular targets is required after this compound staining.

  • Perform Labeling: Follow steps 1-7 from Protocol 1.

  • Fixation: Resuspend the labeled cells in 1 mL of 4% paraformaldehyde in PBS. Incubate for 15-20 minutes at room temperature.

  • Wash after Fixation: Pellet the cells, remove the fixative, and wash three times with PBS.

  • Permeabilization (Optional): If targeting intracellular proteins, resuspend the fixed cells in 1 mL of PBS containing 0.5% Triton X-100. Incubate for 15 minutes at room temperature.

  • Wash after Permeabilization: Pellet the cells and wash three times with PBS.

  • Blocking (for Immunofluorescence): Add a blocking solution (e.g., 3% Bovine Serum Albumin in PBS) and incubate for at least 60 minutes before proceeding with antibody staining.

Visual Guides

G cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging & Analysis Culture Culture Bacteria (Mid-log phase) Harvest Harvest & Wash Cells Culture->Harvest Incubate Incubate with This compound Harvest->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Mount Mount Sample Wash->Mount Image Acquire Image (Confocal / Super-resolution) Mount->Image Analyze Analyze SNR & Localization Image->Analyze

Caption: Standard experimental workflow for this compound imaging.

G TMR_Tre This compound (External) Membrane Bacterial Cell Membrane TMR_Tre->Membrane Uptake TMM_Synthase Antigen 85 Complex (TMM Synthase) Membrane->TMM_Synthase Metabolic Substrate Incorporated Labeled Trehalose Monomycolate (TMM) TMM_Synthase->Incorporated Incorporation CellWall Mycomembrane Incorporated->CellWall Localization G cluster_background High Background Issues cluster_signal Weak Signal Issues action action result result start High Noise or Low SNR? bg_probe Probe concentration too high? start->bg_probe  High Background sig_probe Probe concentration too low? start->sig_probe  Weak Signal bg_wash Washing inadequate? bg_probe->bg_wash No action_titrate_down Decrease probe concentration bg_probe->action_titrate_down Yes bg_auto Autofluorescence present? bg_wash->bg_auto No action_wash Increase number/ duration of washes bg_wash->action_wash Yes action_auto Image unstained control, use imaging-specific media bg_auto->action_auto Yes sig_time Incubation time too short? sig_probe->sig_time No action_titrate_up Increase probe concentration sig_probe->action_titrate_up Yes sig_photo Photobleaching occurring? sig_time->sig_photo No action_time Increase incubation time sig_time->action_time Yes action_photo Reduce laser power, use antifade mountant sig_photo->action_photo Yes result_optimized SNR Improved action_titrate_down->result_optimized Fixed action_wash->result_optimized Fixed action_auto->result_optimized Fixed action_titrate_up->result_optimized Fixed action_time->result_optimized Fixed action_photo->result_optimized Fixed

References

Photobleaching and phototoxicity of 6 TMR Tre in live-cell imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 6-TMR-Tre for live-cell imaging. It offers troubleshooting for common issues related to photobleaching and phototoxicity, detailed experimental protocols, and quantitative data to help optimize your imaging experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are photobleaching and phototoxicity?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, resulting in the loss of its ability to fluoresce.[1][2] This manifests as a dimming or fading of the fluorescent signal during an experiment. Phototoxicity , on the other hand, refers to the damage or death of live cells caused by this light exposure.[3] The two are closely related, as the chemical processes that cause photobleaching—primarily the generation of reactive oxygen species (ROS)—also damage cellular components like proteins, lipids, and DNA.[4][5]

Q2: What is 6-TMR-Tre and why is it used for imaging mycobacteria?

A: 6-TMR-Tre is a fluorescent probe created by conjugating a tetramethylrhodamine (TMR) dye to trehalose. It is used to selectively label the mycobacterial cell envelope by metabolically incorporating into trehalose monomycolate (TMM). This specificity allows for real-time visualization of cell envelope dynamics in live bacteria. The TMR fluorophore was chosen as an improvement over earlier fluorescein-based probes due to its superior photostability, making it better suited for time-lapse and super-resolution microscopy.

Q3: What are the common signs of phototoxicity in my live-cell experiment?

A: Phototoxicity can range from subtle to severe. Early, subtle signs may include changes in cellular processes like a slowdown in cell migration or delays in mitosis. More obvious signs of cellular stress include plasma membrane blebbing, the formation of large vacuoles, mitochondrial swelling, cell shrinkage, and detachment from the culture surface. In severe cases, phototoxicity leads directly to cell death (apoptosis or necrosis).

Q4: How are photobleaching and phototoxicity related?

A: Photobleaching and phototoxicity are closely linked phenomena that often occur together. When a fluorophore like TMR absorbs excitation light, it can enter an excited triplet state. From this state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS can attack and destroy the fluorophore itself, causing photobleaching. Simultaneously, these same ROS molecules can diffuse and damage nearby cellular structures, leading to phototoxicity. However, it's important to note that phototoxicity can begin even before significant photobleaching is observed.

Q5: What key factors influence the severity of photobleaching and phototoxicity?

A: The primary factors are related to the total dose of light the sample receives. This includes:

  • Illumination Intensity: Higher laser power or light source intensity dramatically increases the rate of both processes.

  • Exposure Time: Longer exposure times increase the total number of photons hitting the sample.

  • Wavelength: Shorter wavelengths of light (e.g., blue, UV) are generally more energetic and cause more damage than longer wavelengths (e.g., red, far-red).

  • Fluorophore Concentration: Higher concentrations of the probe can lead to increased ROS production.

  • Oxygen Availability: The presence of molecular oxygen is a key driver of phototoxicity.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 6-TMR-Tre.

Problem: My 6-TMR-Tre signal is fading too quickly (Photobleaching).

Potential Cause Recommended Solution
Excessive Illumination Intensity Reduce the power of your laser or LED light source to the lowest level that provides an acceptable signal-to-noise ratio (SNR). Use neutral density filters if necessary.
Prolonged Exposure Time Decrease the camera's exposure time. If the signal becomes too weak, consider increasing camera gain or using a more sensitive detector. For time-lapse imaging, increase the interval between acquisitions.
Sub-optimal Filter Sets Ensure your microscope's filter cubes are well-matched to the excitation and emission spectra of TMR (Excitation max ~555 nm, Emission max ~580 nm). Mismatched filters can lead to inefficient signal collection, tempting users to increase excitation power.
Inefficient Signal Detection Use a high quantum efficiency (QE) camera and a high numerical aperture (NA) objective to capture as many emitted photons as possible. This allows you to use less excitation light.

Problem: My cells are showing signs of stress or dying after imaging (Phototoxicity).

Potential Cause Recommended Solution
High Cumulative Light Dose Implement all the solutions for photobleaching, as reducing the light dose is the most critical step in minimizing phototoxicity. Focus on the sample using transmitted light before switching to fluorescence for acquisition only.
Reactive Oxygen Species (ROS) Buildup Supplement your imaging medium with antioxidants or ROS scavengers like Trolox or ascorbic acid to help neutralize damaging free radicals. Note that efficacy can be cell-type dependent.
Unbound Fluorophore Ensure that unbound 6-TMR-Tre is thoroughly washed out before imaging. Free probe in the medium can contribute to background fluorescence and generate ROS outside the cells of interest.
Environmental Stress Use an environmental chamber on the microscope to maintain optimal physiological conditions (37°C, 5% CO2, and humidity) throughout the experiment. Use phenol red-free media, as it can be a source of ROS.
Inherent Probe Toxicity Although TMR is widely used, all fluorescent probes can have some level of toxicity. Run a "no-light" control where cells are labeled with 6-TMR-Tre but not exposed to excitation light to distinguish between chemical toxicity and phototoxicity.

Section 3: Quantitative Data

Table 1: Comparison of Photophysical Properties of Common Fluorophores

PropertyFluorescein (FITC)Tetramethylrhodamine (TMR) mCherry (Red FP)
Excitation Max (nm) ~494~555 ~587
Emission Max (nm) ~518~580 ~610
Extinction Coefficient (M⁻¹cm⁻¹) ~75,000~90,000 ~72,000
Quantum Yield ~0.92~0.40 - 0.70 ~0.22
Relative Brightness HighHigh Moderate
Photostability LowModerate Moderate
Photobleaching Half-life (s) *~0.5 - 2~5 - 20 ~21

*Note: Photobleaching half-life is highly dependent on illumination intensity, buffer conditions, and the experimental setup. The values presented are for comparative purposes under typical widefield illumination conditions and should be considered estimates. Data for TMR is compiled from various sources and reflects its known improvement over fluorescein.

Section 4: Experimental Protocols

Protocol 1: Metabolic Labeling of Live Mycobacteria with 6-TMR-Tre

This protocol is adapted for use with Mycobacterium smegmatis (Msmeg) and can be modified for other species.

  • Culture Preparation: Grow M. smegmatis in an appropriate liquid medium (e.g., 7H9 with supplements) at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.5-0.8).

  • Probe Preparation: Prepare a stock solution of 6-TMR-Tre (e.g., 5 mg/mL in DMSO). From this, prepare a working solution in the culture medium. The final concentration can range from 25-100 µM, which should be optimized for your strain and imaging setup.

  • Labeling: Add the 6-TMR-Tre working solution to the bacterial culture. Incubate for a period ranging from 5 minutes to 4 hours at 37°C with shaking. Shorter incubation times (5-30 min) often result in labeling of active growth poles, while longer times lead to more uniform labeling.

  • Washing: Pellet the cells by centrifugation (e.g., 4000 x g for 5 minutes).

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium or a suitable imaging buffer (e.g., PBS with 0.05% Tween 80 to prevent clumping).

  • Repeat Washing: Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound probe.

  • Imaging Preparation: After the final wash, resuspend the cells in the desired imaging buffer. Mount the cells on an appropriate slide or imaging dish (e.g., on an agar pad) for microscopy.

  • Imaging: Proceed with live-cell imaging, using the lowest possible light dose as outlined in the troubleshooting guide.

Protocol 2: Assessing Phototoxicity with a Cell Viability Assay

This protocol uses a viability marker to quantify cell health after imaging.

  • Cell Preparation: Plate your cells of interest (this protocol is for mammalian cells, but can be adapted) in a multi-well imaging plate and allow them to adhere and grow.

  • Experimental Setup: Define several imaging conditions with varying light doses (e.g., different laser powers or exposure times). Include two key controls:

    • No Light Control: Cells that are not exposed to any excitation light.

    • No Fluorophore Control: Unlabeled cells that are exposed to the highest light dose to measure the phototoxicity of the light source itself.

  • Imaging: Perform your time-lapse imaging experiment on the designated wells using the defined light dose conditions.

  • Viability Staining: Immediately following the imaging session, add a viability dye (e.g., Calcein-AM for live cells and a cell-impermeant DNA dye like Propidium Iodide or DAPI for dead cells) to all wells, including controls. Incubate according to the manufacturer's instructions.

  • Quantification: Acquire images of the viability stains. Use image analysis software to count the number of live and dead cells in each condition.

  • Analysis: Calculate the percentage of viable cells for each condition. Compare the viability in the imaged wells to the "no light" control. A statistically significant decrease in viability indicates phototoxicity.

Section 5: Diagrams and Workflows

Diagram 1: Mechanism of Photobleaching and Phototoxicity

Phototoxicity_Mechanism cluster_light Light-Induced Process cluster_outcomes Photochemical Outcomes cluster_damage Damage Pathways Light Excitation Light (e.g., 561 nm laser) Probe_Ground 6-TMR-Tre (Ground State) Light->Probe_Ground Absorption Probe_Excited Excited Singlet State Probe_Ground->Probe_Excited Probe_Triplet Excited Triplet State Probe_Excited->Probe_Triplet Intersystem Crossing Fluorescence Fluorescence Emission (Desired Signal) Probe_Excited->Fluorescence ~ns lifetime Probe_Triplet->Probe_Ground Relaxation ROS Reactive Oxygen Species (ROS) Generation Probe_Triplet->ROS + Oxygen (~µs lifetime) Photobleaching Photobleaching (Probe Destruction) ROS->Photobleaching Attacks Fluorophore Phototoxicity Phototoxicity (Cellular Damage) ROS->Phototoxicity Damages Cellular Components

Caption: The process by which excitation light leads to both desired fluorescence and detrimental photobleaching and phototoxicity via the generation of Reactive Oxygen Species (ROS).

Diagram 2: Troubleshooting Workflow for Live-Cell Imaging

Troubleshooting_Workflow start Start Live-Cell Imaging Experiment q1 Are cells showing signs of stress (blebbing, death)? start->q1 q2 Is the signal fading too quickly (photobleaching)? q1->q2 No sol_phototox Reduce Phototoxicity: 1. Decrease Light Intensity 2. Reduce Exposure Time 3. Use Antioxidants 4. Check Environment (CO2, Temp) q1->sol_phototox Yes sol_bleach Reduce Photobleaching: 1. Decrease Light Intensity 2. Minimize Exposure Time 3. Check Filters/Detectors 4. Increase Frame Interval q2->sol_bleach Yes q3 Is Signal-to-Noise Ratio (SNR) too low? q2->q3 No sol_phototox->q2 sol_bleach->q3 sol_snr Improve SNR: 1. Use Higher NA Objective 2. Increase Camera Gain/Binning 3. Optimize Probe Concentration 4. Use Image Denoising q3->sol_snr Yes end_ok Experiment Optimized: Continue Acquisition q3->end_ok No sol_snr->end_ok

Caption: A decision-making workflow to systematically troubleshoot common issues encountered during live-cell fluorescence microscopy.

Diagram 3: Simplified Signaling Pathway for Phototoxicity-Induced Cell Stress

Phototoxicity_Signaling light Excessive Excitation Light ros ROS Generation (e.g., ¹O₂, O₂⁻) light->ros stress Oxidative Stress ros->stress dna_damage DNA Damage (Strand Breaks) stress->dna_damage lipid_perox Lipid Peroxidation (Membrane Damage) stress->lipid_perox protein_ox Protein Oxidation (Enzyme Inactivation) stress->protein_ox pathways Stress Signaling Pathways (e.g., MAPK, NF-κB) stress->pathways apoptosis Apoptosis (Programmed Cell Death) dna_damage->apoptosis lipid_perox->apoptosis protein_ox->apoptosis pathways->apoptosis

Caption: A simplified overview of the cellular signaling cascade initiated by light-induced ROS, leading to oxidative stress and potential cell death.

References

Non-specific binding of 6 TMR Tre and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 6-TMR-Trehalose for imaging the mycobacterial cell envelope. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-TMR-Trehalose and how does it work?

6-TMR-Trehalose (6-TMR Tre) is a fluorescent probe used for imaging the cell envelope of mycobacteria. It consists of trehalose, a sugar utilized by mycobacteria, conjugated to a tetramethylrhodamine (TMR) fluorophore. The probe is metabolically incorporated into trehalose monomycolate (TMM) in the mycobacterial cell wall by the antigen 85 (Ag85) complex, a group of mycolyltransferases.[1][2] This specific enzymatic incorporation allows for the visualization of cell wall dynamics and localization of cell wall biosynthesis in live mycobacteria.[2]

Q2: Is 6-TMR Tre specific to mycobacteria?

The labeling of 6-TMR Tre is highly specific to bacteria that possess the necessary enzymatic machinery to process and incorporate trehalose into their cell wall, primarily mycobacteria. Studies have shown that 6-TMR Tre does not label bacteria that lack trehalose mycolates, such as Escherichia coli and Bacillus subtilis. This specificity is a key advantage for studying mycobacteria in various environments.

Q3: What are the excitation and emission wavelengths for 6-TMR Tre?

The approximate excitation and emission maxima for 6-TMR Tre are 532 nm and 580 nm, respectively, emitting a yellow-orange fluorescence.

Q4: How should I store 6-TMR Tre?

6-TMR Tre should be stored at -20°C to maintain its stability and fluorescence. It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

Troubleshooting Guide: Non-Specific Binding of 6-TMR Tre

Non-specific binding can lead to high background fluorescence, obscuring the specific signal from your target and making data interpretation difficult. Below are common issues and solutions to prevent non-specific binding of 6-TMR Tre.

dot

Caption: Troubleshooting flowchart for non-specific binding.

Issue 1: High background fluorescence across the entire field of view.

  • Possible Cause: The concentration of 6-TMR Tre is too high, leading to excess probe that is not washed away.

    • Solution: Perform a concentration titration to determine the optimal concentration of 6-TMR Tre for your specific mycobacterial species and experimental conditions. Start with a low concentration and incrementally increase it until a good signal-to-noise ratio is achieved.

  • Possible Cause: Inadequate washing after incubation with the probe.

    • Solution: Increase the number and/or duration of washing steps after incubation. Washing with phosphate-buffered saline (PBS) or an appropriate culture medium can help remove unbound probe.

Issue 2: Non-specific staining of non-mycobacterial cells or debris.

  • Possible Cause: Hydrophobic interactions between the TMR fluorophore and cellular or non-cellular components.

    • Solution: Incorporate a blocking step before adding 6-TMR Tre. While not always necessary for this specific probe, if non-specific binding persists, a blocking agent can be beneficial.

  • Possible Cause: Autofluorescence of the sample or medium.

    • Solution: Image an unstained sample under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, consider using a culture medium with reduced autofluorescence for imaging.

Quantitative Data Summary

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS30-60 minutesA common and effective blocking agent for reducing hydrophobic interactions.
Normal Goat Serum5-10% (v/v) in PBS30-60 minutesCan be very effective but ensure it does not cross-react with other reagents in your experiment.
Tween-200.05-0.1% (v/v) in PBSDuring wash stepsA non-ionic detergent that helps to reduce non-specific binding by disrupting weak hydrophobic interactions.

Experimental Protocols

This protocol is a general guideline for labeling mycobacteria with 6-TMR Tre and can be adapted from protocols for similar fluorescent trehalose analogs. Optimization may be required for your specific experimental setup.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis) in logarithmic growth phase.

  • 6-TMR-Trehalose (6-TMR Tre).

  • Dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine).

dot

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Culture 1. Culture Mycobacteria to mid-log phase Harvest 3. Harvest and wash cells Culture->Harvest PrepareProbe 2. Prepare 6-TMR Tre stock solution in DMSO Incubate 4. Incubate cells with 6-TMR Tre PrepareProbe->Incubate Harvest->Incubate Wash 5. Wash cells to remove unbound probe Incubate->Wash Mount 6. Mount cells on microscope slide Wash->Mount Image 7. Acquire images using fluorescence microscopy Mount->Image

Caption: General experimental workflow for 6-TMR Tre labeling.

Protocol:

  • Prepare 6-TMR Tre Stock Solution: Dissolve 6-TMR Tre in DMSO to a stock concentration of 1-5 mg/mL. Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Grow mycobacteria in an appropriate liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 8000 x g for 5 minutes).

    • Wash the cell pellet once with PBS to remove residual medium.

    • Resuspend the cells in fresh medium or PBS to the desired cell density.

  • Labeling:

    • Add the 6-TMR Tre stock solution to the cell suspension to a final concentration in the low micromolar range. The optimal concentration should be determined empirically, but starting with a range of 1-10 µM is recommended.

    • Incubate the cells for a period ranging from 30 minutes to a few hours at the optimal growth temperature for the mycobacterial species. Incubation time can be varied to control the labeling intensity.

  • Washing:

    • After incubation, pellet the cells by centrifugation.

    • Remove the supernatant containing the unbound probe.

    • Resuspend the cell pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure thorough removal of the unbound probe.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip. An agar pad can be used to immobilize the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for TMR (excitation ~532 nm, emission ~580 nm).

Signaling and Metabolic Pathways

The specific labeling of the mycobacterial cell wall by 6-TMR Tre is dependent on the activity of the Antigen 85 (Ag85) complex. This complex consists of mycolyltransferases that are essential for the final steps of mycolic acid attachment to the cell wall.

dot

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cellwall Mycobacterial Cell Wall TMR_Tre 6-TMR-Trehalose Ag85 Antigen 85 Complex (Mycolyltransferase) TMR_Tre->Ag85 Labeled_TMM 6-TMR-Trehalose Monomycolate Ag85->Labeled_TMM Mycolic Acid Transfer TMM Trehalose Monomycolate (TMM) TMM->Ag85

Caption: Metabolic incorporation of 6-TMR Tre.

The diagram above illustrates the process where extracellular 6-TMR-Trehalose and existing Trehalose Monomycolate (TMM) are utilized by the Antigen 85 complex. This enzyme transfers a mycolic acid from TMM to 6-TMR Tre, resulting in the formation of fluorescently labeled 6-TMR-Trehalose Monomycolate, which is incorporated into the cell wall. This process can be competitively inhibited by the presence of excess unlabeled trehalose.

References

Technical Support Center: Super-Resolution Microscopy with 6-TMR-Tre

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-TMR-Tre in super-resolution microscopy experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low Signal-to-Noise Ratio or Dim Signal from 6-TMR-Tre

Potential Cause Recommended Solution
Insufficient Labeling Increase the concentration of 6-TMR-Tre during incubation. Optimize incubation time to ensure sufficient probe penetration and labeling of the target structure.
Photobleaching Reduce laser power to the minimum required for single-molecule localization. Use an optimized imaging buffer with an oxygen scavenging system and a reducing agent to protect the fluorophore. Minimize the total number of frames acquired.
Incorrect Imaging Buffer Prepare a fresh imaging buffer optimized for dSTORM with TMR-based dyes. A common starting point is a buffer containing glucose oxidase and catalase (oxygen scavengers) and a thiol like β-mercaptoethanol (MEA) or dithiothreitol (DTT) to promote blinking.[1][2]
Suboptimal Laser Wavelength Ensure the excitation laser wavelength (e.g., 561 nm) is optimal for exciting 6-TMR-Tre.

Issue 2: Artifactual Clustering of Localizations

Potential Cause Recommended Solution
High Labeling Density Reduce the concentration of the 6-TMR-Tre probe to achieve a sparser labeling of the target. This minimizes the probability of multiple fluorophores being in the 'on' state simultaneously within a diffraction-limited spot.[3][4][5]
Fluorophore Re-activation/Blinking The same fluorophore molecule can be localized multiple times, leading to artificial clusters. Use post-processing software to group localizations that appear in close spatial and temporal proximity. Implement a "dark time" threshold in your analysis to filter out rapid re-localizations of the same molecule.
Inappropriate Photoswitching Rates High emitter densities combined with inappropriate photoswitching rates can lead to the appearance of artificial clusters. Adjust the imaging buffer composition (e.g., thiol concentration) and laser power to optimize the blinking kinetics.
Data Processing Parameters Incorrect settings in the localization software can create artificial clusters. Carefully review and optimize parameters such as the point spread function (PSF) model, fitting algorithm, and filtering criteria.

Issue 3: Poor Localization Precision

Potential Cause Recommended Solution
Low Photon Count Increase the camera exposure time to collect more photons per localization event. Use a higher laser power, but balance this with the risk of photobleaching. Ensure your imaging buffer is optimized for bright, stable blinking.
High Background Fluorescence Use a total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to reduce out-of-focus background. Ensure thorough washing steps to remove unbound 6-TMR-Tre. Consider using a buffer with a triplet-state quencher.
Mechanical Drift Use a hardware-based drift correction system or fiducial markers (e.g., fluorescent beads) to track and correct for sample drift during the acquisition.
Incorrect PSF Model Ensure the point spread function model used in your localization software accurately represents the experimental PSF. Mismatches can lead to systematic localization errors.

Issue 4: Phototoxicity and Sample Damage

Potential Cause Recommended Solution
High Laser Power Use the lowest possible laser power that still allows for reliable single-molecule localization.
Prolonged Illumination Minimize the total acquisition time by optimizing the blinking rate and collecting only the necessary number of frames for a complete reconstruction.
Reactive Oxygen Species (ROS) Production Use an imaging buffer with an efficient oxygen scavenging system (e.g., glucose oxidase and catalase) and antioxidants to mitigate the generation of damaging ROS.
Probe-Induced Damage While 6-TMR-Tre is designed for live-cell imaging, high concentrations could potentially be disruptive. Use the lowest effective concentration of the probe.

Frequently Asked Questions (FAQs)

Q1: What are the typical blinking characteristics of TMR-based dyes in dSTORM?

Tetramethylrhodamine (TMR) and its derivatives are known to exhibit good photoswitching properties suitable for dSTORM. The blinking is typically induced by a combination of a reducing agent in the imaging buffer and high-intensity laser light. The 'on'-time is generally short (milliseconds), and the 'off'-time can be tuned by adjusting the buffer composition and laser power.

Q2: How can I distinguish between true biological clusters and blinking artifacts?

This is a critical challenge in single-molecule localization microscopy. To address this, you can:

  • Analyze Blinking Dynamics: Characterize the blinking behavior of single 6-TMR-Tre molecules in a control experiment to understand their typical on/off times and re-activation frequency.

  • Use Clustering Algorithms with Caution: Employ spatial and temporal clustering analysis with parameters informed by your control experiments. For example, group localizations within a certain radius and time window that are likely to originate from the same molecule.

  • Vary Labeling Density: Acquire data at different 6-TMR-Tre concentrations. If the observed clusters are still present at very low labeling densities, they are more likely to be real biological structures.

Q3: What is the expected resolution I can achieve with 6-TMR-Tre in dSTORM?

The achievable resolution in dSTORM depends on several factors, including the localization precision of individual molecules and the labeling density. With optimal conditions, you can expect a resolution in the range of 20-50 nm.

Q4: Can I perform two-color super-resolution imaging with 6-TMR-Tre?

Yes, 6-TMR-Tre can be used for multi-color imaging in combination with other photoswitchable dyes that have distinct excitation and emission spectra, such as Alexa Fluor 647. However, optimizing the imaging buffer to support efficient blinking of both dyes simultaneously can be challenging and may require empirical testing.

Experimental Protocols

Protocol 1: dSTORM Imaging of Bacteria with 6-TMR-Tre

This protocol provides a general framework. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific bacterial strains and experimental setups.

Materials:

  • Bacterial culture

  • 6-TMR-Tre fluorescent probe

  • Phosphate-buffered saline (PBS)

  • dSTORM imaging buffer (e.g., containing glucose, glucose oxidase, catalase, and β-mercaptoethanol in a buffer like PBS or Tris-HCl)

  • Microscope slides and coverslips

  • Super-resolution microscope equipped for dSTORM

Procedure:

  • Bacterial Culture and Labeling:

    • Grow bacteria to the desired growth phase.

    • Harvest and wash the cells with PBS.

    • Incubate the bacterial cells with an optimized concentration of 6-TMR-Tre in an appropriate medium for a specific duration to allow for labeling of the target structure.

    • Wash the cells thoroughly with PBS to remove unbound probe.

  • Sample Mounting:

    • Immobilize the labeled bacteria on a clean microscope coverslip.

    • Add the freshly prepared dSTORM imaging buffer.

    • Mount the coverslip on a microscope slide and seal to prevent buffer evaporation and oxygen re-entry.

  • dSTORM Image Acquisition:

    • Place the sample on the super-resolution microscope.

    • Use a 561 nm laser to excite the 6-TMR-Tre molecules.

    • Adjust the laser power to induce photoswitching (blinking) of the fluorophores.

    • Acquire a time series of images (typically 5,000-20,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).

  • Data Analysis:

    • Use localization software to identify and fit the point spread function of individual blinking events in each frame to determine their precise coordinates.

    • Apply drift correction using fiducial markers or cross-correlation methods.

    • Filter the localizations based on criteria such as photon count, localization precision, and PSF shape.

    • Reconstruct the final super-resolution image from the table of localizations.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor dSTORM Image Quality

G Troubleshooting Poor dSTORM Image Quality cluster_low_snr cluster_artifacts cluster_poor_precision start Poor Image Quality low_snr Low Signal-to-Noise start->low_snr artifacts Artifactual Clustering start->artifacts poor_precision Poor Localization Precision start->poor_precision inc_labeling Increase Labeling low_snr->inc_labeling opt_buffer1 Optimize Buffer low_snr->opt_buffer1 red_laser1 Reduce Laser Power (Photobleaching) low_snr->red_laser1 red_labeling Reduce Labeling Density artifacts->red_labeling post_process Post-Processing (Grouping) artifacts->post_process opt_switching Optimize Switching Rate artifacts->opt_switching inc_photons Increase Photons poor_precision->inc_photons red_background Reduce Background poor_precision->red_background drift_correction Drift Correction poor_precision->drift_correction

A flowchart for troubleshooting common issues in dSTORM imaging.

Diagram 2: Generalized dSTORM Experimental Workflow

G dSTORM Experimental Workflow prep Sample Preparation (Labeling with 6-TMR-Tre) mount Sample Mounting (dSTORM Buffer) prep->mount acquire Image Acquisition (Blinking Movie) mount->acquire localize Localization (PSF Fitting) acquire->localize reconstruct Image Reconstruction localize->reconstruct analyze Data Analysis (e.g., Clustering) reconstruct->analyze

A simplified overview of the key steps in a dSTORM experiment.

References

Technical Support Center: Refinements to the 6-TMR-Tre Labeling Protocol for Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 6-TMR-Tre labeling protocol. The information is tailored for professionals in research, science, and drug development, with a focus on addressing specific issues encountered during experiments with various bacterial strains.

Troubleshooting Guides

This section addresses common problems encountered during the 6-TMR-Tre labeling protocol in a question-and-answer format.

Problem: Low or No Fluorescent Signal

  • Question: I am not observing any fluorescent signal after incubating my bacterial culture with 6-TMR-Tre. What could be the issue?

  • Answer:

    • Bacterial Strain Specificity: The 6-TMR-Tre probe is specifically incorporated into the mycomembrane of mycobacteria and related species like Corynebacterium glutamicum through the Ag85-mediated pathway.[1] It is not suitable for bacteria that lack this pathway and trehalose mycolates, such as Gram-negative bacteria like E. coli and Gram-positive bacteria like B. subtilis.[1] For these strains, consider alternative labeling methods such as fluorescent D-amino acids (FDAAs) or other cell wall probes.

    • Metabolic Inactivity: The incorporation of 6-TMR-Tre is dependent on the metabolic activity of the bacteria. Ensure that your bacterial culture is in the exponential growth phase. Labeling may be significantly reduced or absent in stationary phase or dead cells.

    • Incorrect Probe Concentration: The concentration of 6-TMR-Tre is crucial for effective labeling. A concentration that is too low will result in a weak signal. Refer to the quantitative data table below for recommended concentration ranges.

    • Insufficient Incubation Time: Labeling is time-dependent. Short incubation times may not be sufficient for detectable incorporation of the probe. Increase the incubation time according to the recommended protocols.

    • Inhibition of the Ag85 Pathway: If you are co-incubating with compounds that may inhibit the Ag85 enzyme complex, this will reduce or prevent 6-TMR-Tre labeling.[1]

Problem: High Background or Non-Specific Staining

  • Question: My images show high background fluorescence, making it difficult to distinguish the bacteria. How can I reduce the background?

  • Answer:

    • Excess Probe Concentration: Using too high a concentration of 6-TMR-Tre can lead to increased background fluorescence. Titrate the probe concentration to find the optimal balance between signal and background.

    • Inadequate Washing Steps: Although some protocols for similar probes like DMN-Tre are "no-wash", for 6-TMR-Tre, washing the cells after incubation can help remove unbound probe. Use an appropriate buffer like PBS to gently wash the cells.

    • Autofluorescence: Some bacterial species or growth media may exhibit natural fluorescence. Image an unlabeled control sample using the same imaging parameters to assess the level of autofluorescence.

Problem: Unexpected Staining Patterns

  • Question: The fluorescent signal is not uniformly distributed on the bacterial cells. Is this normal?

  • Answer:

    • Polar and Septal Labeling: In actively growing mycobacteria, the machinery for cell envelope synthesis, including the Ag85 complex, is often localized to the poles and septa. Therefore, observing brighter fluorescence at these locations is expected and indicates active cell growth and division.[1]

    • Heterogeneous Labeling: Heterogeneous labeling along the cell length can also be observed, reflecting the dynamic nature of cell wall biosynthesis.[1]

Frequently Asked Questions (FAQs)

Q1: Which bacterial strains can be effectively labeled with 6-TMR-Tre?

A1: 6-TMR-Tre is effective for labeling bacteria that possess a mycomembrane and the Ag85 enzyme complex for trehalose mycolate synthesis. This includes:

  • Mycobacterium species (e.g., M. smegmatis, M. tuberculosis)

  • Corynebacterium species (e.g., C. glutamicum)

It is not suitable for:

  • Gram-negative bacteria such as Escherichia coli.

  • Gram-positive bacteria such as Bacillus subtilis.

Q2: What are some alternative fluorescent probes for labeling E. coli and B. subtilis?

A2: For bacteria that cannot be labeled with 6-TMR-Tre, several alternative probes targeting the cell wall are available:

  • Fluorescent D-amino Acids (FDAAs): These probes are incorporated into the peptidoglycan of a wide range of bacterial species, including E. coli and B. subtilis.

  • Fluorescently-labeled Vancomycin: This can be used to label sites of peptidoglycan synthesis in Gram-positive bacteria like B. subtilis.

  • Far-Red Emitting Dyes: Novel far-red dyes have been shown to effectively stain the membrane of both E. coli and B. subtilis.

Q3: What is the mechanism of 6-TMR-Tre labeling?

A3: 6-TMR-Tre is a fluorescent analog of trehalose. It is recognized by the Ag85 complex, a group of mycolyltransferases, in mycobacteria. The Ag85 enzymes catalyze the transfer of a mycolic acid to the 6-hydroxyl group of the trehalose moiety of 6-TMR-Tre, forming a fluorescent trehalose monomycolate (TMM) analog. This fluorescent glycolipid is then incorporated into the mycobacterial cell envelope.

Q4: Can 6-TMR-Tre be used to differentiate between live and dead bacteria?

A4: Yes, because the incorporation of 6-TMR-Tre is an enzyme-catalyzed process that requires the bacteria to be metabolically active, it can be used to distinguish between live and dead cells. Dead cells will generally show little to no fluorescence.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the 6-TMR-Tre labeling protocol and a comparison with a similar probe, DMN-Tre.

Table 1: Recommended Labeling Parameters for 6-TMR-Tre in Mycobacteria

ParameterMycobacterium smegmatisMycobacterium marinum
Probe Concentration 100 µM100 µM
Incubation Time 3 hours4 hours
Expected Localization Poles and septaHeterogeneous

Data synthesized from literature.

Table 2: Comparison of Trehalose-Based Fluorescent Probes

Feature6-TMR-TreDMN-Tre
Fluorophore Tetramethylrhodamine (TMR)4-N,N-dimethylamino-1,8-naphthalimide (DMN)
Mechanism Metabolic incorporation via Ag85Metabolic incorporation via Ag85
Property Constitutively fluorescentSolvatochromic (fluorogenic)
"No-Wash" Capability Less ideal, washing recommendedIdeal, excess probe is non-fluorescent in aqueous media
Optimal Concentration ~100 µM75-100 µM
Reference

Experimental Protocols

Detailed Protocol for 6-TMR-Tre Labeling of Mycobacterium smegmatis

  • Bacterial Culture Preparation:

    • Inoculate M. smegmatis in an appropriate liquid medium (e.g., 7H9 supplemented with ADC and Tween 80).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).

  • Probe Preparation:

    • Prepare a stock solution of 6-TMR-Tre in DMSO (e.g., 10 mM). Store at -20°C, protected from light.

  • Labeling Procedure:

    • Dilute the bacterial culture to an OD600 of ~0.1 in fresh, pre-warmed medium.

    • Add the 6-TMR-Tre stock solution to the bacterial culture to a final concentration of 100 µM.

    • Incubate the culture at 37°C with shaking for 3 hours, protected from light.

  • Washing and Fixation (Optional but Recommended):

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).

    • Repeat the centrifugation and resuspension steps twice more to thoroughly wash the cells.

    • (Optional) For fixation, resuspend the final cell pellet in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature. Then, wash once with PBS.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on an agarose pad on a microscope slide.

    • Image the cells using a fluorescence microscope with appropriate filter sets for TMR (Excitation/Emission maxima ~555/580 nm).

Visualizations

experimental_workflow Experimental Workflow for 6-TMR-Tre Labeling cluster_prep Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis culture 1. Culture Bacteria to mid-log phase labeling 3. Incubate bacteria with 6-TMR-Tre culture->labeling probe_prep 2. Prepare 6-TMR-Tre stock solution probe_prep->labeling wash 4. Wash cells to remove unbound probe labeling->wash fix 5. (Optional) Fix cells wash->fix image 6. Image with fluorescence microscopy fix->image

Caption: Workflow for labeling bacteria with 6-TMR-Tre.

signaling_pathway Mechanism of 6-TMR-Tre Incorporation tmr_tre 6-TMR-Tre ag85 Ag85 Complex (Mycolyltransferase) tmr_tre->ag85 tmm_analog Fluorescent TMM Analog ag85->tmm_analog Mycolylation mycolic_acid Mycolic Acid mycolic_acid->ag85 cell_envelope Mycobacterial Cell Envelope tmm_analog->cell_envelope Incorporation

Caption: Incorporation of 6-TMR-Tre into the mycobacterial cell wall.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorescent Trehalose Probes for Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of mycobacterial research and tuberculosis drug development, the ability to visualize and track these persistent pathogens is paramount. Fluorescent trehalose probes, which are metabolically incorporated into the mycobacterial cell wall, have emerged as powerful tools for this purpose. This guide provides a detailed comparison of the leading fluorescent trehalose probe, 6-TMR Tre, with other commercially available alternatives, offering a comprehensive overview of their performance based on experimental data.

This comparative analysis focuses on key performance indicators, including photophysical properties, labeling efficiency, and specificity. We have compiled quantitative data into easily digestible tables and provided detailed experimental protocols to assist researchers in selecting the optimal probe for their specific application.

At a Glance: Key Performance Indicators of Fluorescent Trehalose Probes

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and the signal-to-noise ratio. The following table summarizes the key photophysical properties of 6-TMR Tre and its main competitors.

ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Brightness (Φ x ε)
6-TMR Tre Tetramethylrhodamine555580Not ReportedNot ReportedNot Reported
FITC-trehalose Fluorescein Isothiocyanate~495[1]~519[1]Not ReportedNot ReportedNot Reported
DMN-Tre 4-N,N-dimethylamino-1,8-naphthalimide4055500.288 (in DMF)8,8002,534
3HC-3-Tre 3-Hydroxychromone405525Not ReportedNot ReportedReported to be 10-fold more fluorescent than DMN-Tre.[2]
RMR-Tre Molecular Rotor536684Not ReportedNot ReportedReported to have up to 100-fold enhancement in labeling compared to existing fluorogenic trehalose probes.
CDG-Tre Cephalosporin-Digested Green FluorophoreNot ReportedNot ReportedNot ReportedNot ReportedEnables fluorescence labeling at low micromolar concentrations (as low as 2 µM).[3]

Performance Deep Dive: 6-TMR Tre vs. The Field

6-TMR Tre: The High-Fidelity Imaging Specialist

6-TMR Tre, a tetramethylrhodamine-based probe, is particularly well-suited for high-resolution imaging techniques such as confocal and super-resolution microscopy. The TMR fluorophore is known for its superior photostability compared to fluorescein, making 6-TMR Tre the probe of choice for time-lapse imaging and experiments requiring prolonged or intense illumination.

FITC-trehalose: The Workhorse with a Caveat

FITC-trehalose is one of the earliest and most widely used fluorescent trehalose probes. Its primary advantage is its broad utility and the extensive body of literature supporting its use. However, the fluorescein fluorophore is notoriously susceptible to photobleaching, which can limit its application in long-term imaging studies. Furthermore, it can exhibit higher background fluorescence compared to more modern probes.

The "Turn-On" Probes: DMN-Tre, 3HC-Tre, and RMR-Tre for Low Background Imaging

A significant advancement in fluorescent probe technology is the development of "turn-on" or fluorogenic probes. These probes are minimally fluorescent in aqueous environments and only become brightly fluorescent upon incorporation into the hydrophobic milieu of the mycobacterial cell wall. This property dramatically reduces background noise and often eliminates the need for wash steps, streamlining experimental workflows.

  • DMN-Tre is a solvatochromic probe that has demonstrated utility in detecting M. tuberculosis in sputum samples. While effective, it is reported to have lower brightness compared to some of the newer generation probes.

  • 3HC-3-Tre is a brighter alternative to DMN-Tre, reportedly exhibiting a 10-fold increase in fluorescence intensity. This enhanced brightness allows for faster detection of mycobacteria.

  • RMR-Tre is a far-red emitting molecular rotor-based probe that boasts up to a 100-fold enhancement in labeling efficiency over other fluorogenic probes. Its far-red emission is advantageous for minimizing autofluorescence from biological samples.

CDG-Tre: The Specialist for Detecting Viable M. tuberculosis

CDG-Tre is a unique fluorogenic probe that is activated by the enzyme BlaC, a β-lactamase specifically expressed by M. tuberculosis. This enzymatic activation provides an additional layer of specificity, making CDG-Tre a powerful tool for selectively labeling viable pathogenic mycobacteria, even within host cells. It is particularly advantageous for its high sensitivity, enabling detection at low micromolar concentrations.

Experimental Corner: Protocols for Success

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for labeling mycobacteria with fluorescent trehalose probes and for assessing key performance metrics.

General Protocol for Labeling Mycobacteria with Fluorescent Trehalose Probes

This protocol provides a general framework for labeling Mycobacterium smegmatis (a commonly used model organism) and can be adapted for other mycobacterial species.

Materials:

  • Mycobacterial culture (e.g., M. smegmatis mc²155) grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in appropriate liquid medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

  • Fluorescent trehalose probe stock solution (typically 1-10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Microcentrifuge tubes.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Harvest and Wash: Pellet 1 mL of the mycobacterial culture by centrifugation (e.g., 8000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with 1 mL of PBS.

  • Resuspend: Resuspend the washed cell pellet in 1 mL of fresh growth medium.

  • Labeling: Add the fluorescent trehalose probe to the cell suspension to the desired final concentration (e.g., 10-100 µM for 6-TMR Tre and FITC-trehalose; lower concentrations may be suitable for fluorogenic probes).

  • Incubation: Incubate the cell suspension at 37°C for the desired time (typically ranging from 30 minutes to several hours, depending on the probe and experimental goals).

  • Washing (for non-fluorogenic probes): For probes like 6-TMR Tre and FITC-trehalose, it is recommended to wash the cells to remove unincorporated probe and reduce background fluorescence. Pellet the cells by centrifugation, discard the supernatant, and wash twice with 1 mL of PBS.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide for imaging. For fluorogenic probes, imaging can often be performed directly after incubation without washing.

Workflow for Mycobacterial Labeling

G cluster_culture Cell Culture and Preparation cluster_labeling Labeling and Incubation cluster_imaging Imaging Culture Mid-log phase mycobacterial culture Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend in fresh medium Harvest->Resuspend AddProbe Add fluorescent trehalose probe Resuspend->AddProbe Incubate Incubate at 37°C AddProbe->Incubate Wash Wash cells (optional for fluorogenic probes) Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: Experimental workflow for labeling mycobacteria with fluorescent trehalose probes.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The quantum yield of a novel fluorescent probe can be determined relative to a well-characterized standard.

Materials:

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Test fluorescent trehalose probe.

  • Spectroscopy-grade solvent (e.g., DMSO or PBS).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test probe in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the standard and the test probe, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.

    • Determine the slope of the linear fit for both plots (Grad_std and Grad_test).

    • Calculate the quantum yield of the test probe (Φ_test) using the following equation: Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²) where Φ_std is the quantum yield of the standard, and n is the refractive index of the solvent (this term cancels out if the same solvent is used for both).

Logical Flow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis PrepStandard Prepare standard dilutions MeasureAbs Measure Absorbance (UV-Vis) PrepStandard->MeasureAbs PrepSample Prepare sample dilutions PrepSample->MeasureAbs MeasureFluo Measure Fluorescence (Spectrofluorometer) MeasureAbs->MeasureFluo PlotData Plot Integrated Fluorescence vs. Absorbance MeasureFluo->PlotData CalcSlope Calculate Slopes (Grad_std, Grad_test) PlotData->CalcSlope CalcQY Calculate Quantum Yield (Φ_test) CalcSlope->CalcQY

Caption: Workflow for determining the relative fluorescence quantum yield of a probe.

Signaling Pathway: Metabolic Incorporation of Trehalose Probes

The utility of fluorescent trehalose probes hinges on their specific recognition and processing by the mycobacterial metabolic machinery. The primary pathway involved is the Antigen 85 (Ag85) complex, a group of mycolyltransferases that are essential for the synthesis of the mycobacterial cell wall.

The Ag85 Pathway

G Fluorescent_Trehalose_Probe Fluorescent_Trehalose_Probe Ag85_Complex Ag85_Complex Fluorescent_Trehalose_Probe->Ag85_Complex TMM Trehalose Monomycolate TMM->Ag85_Complex Fluorescent_TMM_Analog Fluorescent TMM Analog Ag85_Complex->Fluorescent_TMM_Analog Mycomembrane Mycomembrane Fluorescent_TMM_Analog->Mycomembrane Incorporation

References

A Comparative Guide to 6-TMR-Tre and FITC-Trehalose for Mycobacterial Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of mycobacteria is crucial for understanding their pathogenesis and for the development of new therapeutics. Fluorescent trehalose analogs, which are metabolically incorporated into the mycobacterial cell wall, have emerged as powerful tools for imaging these pathogens. This guide provides a detailed comparison of two commonly used fluorescent trehalose probes: 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) and FITC-trehalose (Fluorescein isothiocyanate-trehalose).

Performance Comparison

Both 6-TMR-Tre and FITC-trehalose are valuable for imaging mycobacteria, but they possess distinct characteristics that make them suitable for different applications. The key performance indicators are summarized below.

Property6-TMR-Tre (Tetramethylrhodamine-Trehalose)FITC-trehalose (Fluorescein isothiocyanate-trehalose)
Fluorophore Tetramethylrhodamine (TMR)Fluorescein Isothiocyanate (FITC)
Excitation Max. ~555 nm~495 nm
Emission Max. ~580 nm~525 nm
Quantum Yield High (TMR fluorophore is known for high quantum yield)~0.92
Molar Extinction Coefficient High (TMR fluorophore is known for high extinction coefficient)~75,000 cm⁻¹M⁻¹
Photostability High; more photostable than fluorescein, making it suitable for extended imaging and super-resolution microscopy.Moderate; prone to photobleaching, which can limit its use in long-term imaging experiments.
pH Sensitivity Less sensitive to pH changes compared to FITC.Fluorescence is pH-dependent.
Background Fluorescence Lower background due to better photostability and spectral properties.Can have higher background as it is consistently fluorescent and requires thorough washing to remove unbound probe.
Primary Application Confocal and super-resolution microscopy, long-term live-cell imaging.Flow cytometry, immunofluorescence, and standard fluorescence microscopy.
Selectivity Selectively labels mycobacterial trehalose monomycolate (TMM).Labels live M. tuberculosis via incorporation into surface glycolipids.

Mechanism of Labeling

Both 6-TMR-Tre and FITC-trehalose are processed by the Antigen 85 (Ag85) complex, a group of mycolyltransferases essential for the synthesis of the mycobacterial cell wall. These enzymes recognize the trehalose moiety of the probes and catalyze their esterification with mycolic acids, incorporating them into trehalose monomycolate (TMM) within the mycomembrane. This metabolic labeling strategy is specific to mycobacteria and related actinomycetes that utilize the Ag85 pathway. For intracellular uptake, the LpqY-SugABC transporter is responsible for the import of trehalose and its analogs.

G Metabolic Labeling of Mycobacteria with Fluorescent Trehalose Analogs cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Probe 6-TMR-Tre / FITC-trehalose Ag85 Antigen 85 Complex Probe->Ag85 Binding LpqY LpqY-SugABC Transporter Probe->LpqY Uptake TMM Trehalose Monomycolate (TMM) Ag85->TMM Mycolylation Mycomembrane Mycomembrane TMM->Mycomembrane Incorporation Intracellular_Probe Intracellular Probe LpqY->Intracellular_Probe

Mycobacterial labeling pathway.

Experimental Protocols

Below are representative protocols for labeling mycobacteria with 6-TMR-Tre and FITC-trehalose. Optimal conditions may vary depending on the mycobacterial species and experimental setup.

Protocol 1: Labeling of Mycobacterium smegmatis with 6-TMR-Tre

This protocol is adapted for live-cell imaging and super-resolution microscopy.

  • Culture Preparation: Grow Mycobacterium smegmatis (e.g., mc²155) in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC and Tween 80) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Probe Preparation: Prepare a stock solution of 6-TMR-Tre in DMSO (e.g., 1-5 mM).

  • Labeling:

    • Dilute the bacterial culture to an OD₆₀₀ of approximately 0.1 in fresh medium.

    • Add 6-TMR-Tre to the culture to a final concentration of 1-10 µM.

    • Incubate the culture for 5-30 minutes at 37°C with shaking. Shorter incubation times (5-15 minutes) typically result in polar labeling, while longer incubations can show labeling along the sidewall.

  • Washing:

    • Pellet the cells by centrifugation (e.g., 4000 x g for 5 minutes).

    • Resuspend the cell pellet in fresh medium or phosphate-buffered saline (PBS).

    • Repeat the washing step twice to remove unbound probe.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount the cells on an agarose pad for microscopy.

    • Image using a confocal or super-resolution microscope with appropriate laser lines and filters for TMR (Excitation: ~555 nm, Emission: ~580 nm).

G Experimental Workflow for 6-TMR-Tre Labeling A Culture M. smegmatis to mid-log phase C Incubate bacteria with 1-10 µM 6-TMR-Tre for 5-30 min A->C B Prepare 6-TMR-Tre stock solution B->C D Wash cells 2x with PBS C->D E Image with confocal/super-resolution microscope D->E

Workflow for 6-TMR-Tre labeling.
Protocol 2: Labeling of Mycobacterium tuberculosis with FITC-trehalose

This protocol is suitable for in vitro labeling and imaging within macrophages.

  • Culture Preparation: Grow Mycobacterium tuberculosis (e.g., H37Rv) in an appropriate liquid medium (e.g., 7H9 broth with supplements) to the desired optical density.

  • Probe Preparation: Prepare a stock solution of FITC-trehalose in a suitable solvent (e.g., ethanol or DMSO).

  • Labeling (In Vitro):

    • Add FITC-trehalose to the bacterial culture to a final concentration of approximately 200 µM.

    • Incubate the culture for 24 hours at 37°C.

  • Labeling (Intracellular):

    • Infect macrophages (e.g., J774 cells) with M. tuberculosis.

    • After infection, treat the infected macrophages with FITC-trehalose at a suitable concentration.

  • Washing:

    • For in vitro cultures, pellet the bacteria and wash multiple times with PBS to remove unbound probe. This step is critical to reduce background fluorescence.

    • For intracellular labeling, wash the infected macrophages with fresh medium or PBS.

  • Imaging:

    • Fix the samples if necessary.

    • Image using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~525 nm).

G Experimental Workflow for FITC-trehalose Labeling A Culture M. tuberculosis or infect macrophages C Incubate with ~200 µM FITC-trehalose for 24h A->C B Prepare FITC-trehalose stock solution B->C D Wash cells/macrophages thoroughly with PBS C->D E Image with fluorescence microscope D->E

Workflow for FITC-trehalose labeling.

Conclusion

The choice between 6-TMR-Tre and FITC-trehalose for mycobacterial imaging depends on the specific experimental requirements. 6-TMR-Tre is the superior choice for applications demanding high photostability, such as long-term live-cell imaging and super-resolution microscopy. Its reduced pH sensitivity also offers more consistent performance in varying experimental conditions. FITC-trehalose, while being a bright and widely used fluorophore, is more susceptible to photobleaching and its fluorescence is pH-dependent. It remains a viable option for endpoint assays and standard fluorescence microscopy where extended imaging times are not required, provided that thorough washing procedures are implemented to minimize background signal. For researchers in drug development, the stability and reliability of 6-TMR-Tre may be advantageous for screening assays that involve repeated imaging or time-course studies.

Cross-Validation of 6-TMR-Tre Results with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two powerful techniques for investigating the mycobacterial cell envelope: fluorescence microscopy using the 6-TMR-Tre probe and transmission electron microscopy (TEM). While direct quantitative cross-validation in a single study is not yet a common practice, this guide will demonstrate how these complementary methods provide a more comprehensive understanding of mycobacterial cell wall biology and the effects of antimicrobial agents.

6-TMR-Tre is a fluorescent trehalose conjugate that enables the visualization of trehalose monomycolate (TMM) synthesis in the mycobacterial cell envelope in real-time[1]. This allows for the dynamic study of cell wall biogenesis and the impact of antibiotics that target this pathway. Electron microscopy, on the other hand, provides static, high-resolution ultrastructural details of the cell wall architecture, revealing changes in thickness and morphology[2][3].

By combining the functional and dynamic insights from 6-TMR-Tre with the high-resolution structural information from TEM, researchers can gain a deeper understanding of the mechanisms of drug action and resistance.

Comparative Analysis of 6-TMR-Tre and Electron Microscopy

The following table summarizes the key characteristics and performance metrics of 6-TMR-Tre fluorescence microscopy and transmission electron microscopy for the study of the mycobacterial cell envelope.

Feature6-TMR-Tre Fluorescence MicroscopyTransmission Electron Microscopy (TEM)
Principle Metabolic labeling of trehalose monomycolate (TMM) with a fluorescent probe.Differential scattering of an electron beam by cellular structures.
Information Provided Real-time visualization of cell wall biogenesis and dynamics.High-resolution, static ultrastructure of the cell wall layers.
Sample State Live or fixed cells.Fixed, dehydrated, and embedded cells.
Resolution Diffraction-limited (confocal) or super-resolution (e.g., SIM).Angstrom-level resolution.
Quantitative Data Fluorescence intensity, localization patterns (e.g., polar vs. sidewall).Cell wall thickness, morphological changes, localization of specific components via immunogold labeling.
Example Quantitative Finding Treatment of M. marinum with ethambutol (EMB) leads to a dose-dependent increase in 6-TMR-Tre labeling, indicating upregulated mycolic acid biosynthesis[4].The cell wall of multidrug-resistant M. tuberculosis is significantly thicker (18.50 ± 1.71 nm) than that of sensitive isolates (13.60 ± 0.98 nm)[3].
Advantages - Real-time imaging of dynamic processes- High specificity for TMM biosynthesis- Suitable for high-throughput screening- Extremely high resolution- Provides detailed ultrastructural context- Established methodology for morphological analysis
Limitations - Indirect measure of cell wall integrity- Potential for phototoxicity in live-cell imaging- Provides only a static snapshot- Complex and harsh sample preparation can introduce artifacts- Lower throughput

Experimental Protocols

6-TMR-Tre Labeling of Mycobacteria

This protocol is adapted from studies on the effects of antibiotics on mycobacterial cell envelope biogenesis.

  • Bacterial Culture: Culture Mycobacterium species (e.g., M. smegmatis, M. tuberculosis) to mid-log phase in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC and Tween 80).

  • Labeling: Add 6-TMR-Tre to the bacterial culture at a final concentration of 25 µM. For drug treatment studies, add the antibiotic of interest at the desired concentration simultaneously with the probe.

  • Incubation: Incubate the cultures for a defined period (e.g., 2 hours) at 37°C with shaking.

  • Washing (Optional): While 6-TMR-Tre is a fluorogenic probe, a gentle wash step can reduce background fluorescence. Centrifuge the cells at low speed and resuspend in fresh medium or phosphate-buffered saline (PBS).

  • Imaging: Mount the labeled bacteria on a microscope slide or a suitable imaging dish.

  • Microscopy: Visualize the cells using a fluorescence microscope equipped for detecting tetramethylrhodamine (TAMRA) fluorescence (Excitation/Emission: ~555/580 nm). For quantitative analysis, acquire images under identical settings for all experimental conditions.

  • Image Analysis: Quantify the fluorescence intensity and localization patterns using image analysis software. This can include measuring the mean fluorescence intensity per cell or analyzing the distribution of the signal (e.g., polar vs. sidewall).

Transmission Electron Microscopy of Mycobacteria

This protocol provides a general workflow for preparing mycobacteria for TEM analysis of the cell wall ultrastructure.

  • Bacterial Culture and Fixation: Grow mycobacteria to the desired growth phase. Harvest the cells by centrifugation and fix them in a suitable fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer, for several hours at room temperature or overnight at 4°C.

  • Post-fixation: Wash the fixed cells in buffer and post-fix with 1% osmium tetroxide for 1-2 hours. This enhances the contrast of lipid-rich structures.

  • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the dehydrated samples with a resin (e.g., Epon, Spurr's) and polymerize at the appropriate temperature (e.g., 60°C) for 48-72 hours.

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded bacteria using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

  • Imaging: Examine the sections in a transmission electron microscope. Acquire images of the bacterial cell walls at high magnification.

  • Analysis: Measure the thickness of the cell wall layers and document any morphological changes using the microscope's software.

Visualizing a Complementary Workflow

The following diagram illustrates how 6-TMR-Tre fluorescence microscopy and electron microscopy can be used in a complementary workflow to study the effects of a novel antibiotic on the mycobacterial cell wall.

G cluster_start Start: Treat Mycobacteria with Novel Antibiotic cluster_fm Fluorescence Microscopy cluster_em Electron Microscopy cluster_conclusion Conclusion start Bacterial Culture + Antibiotic tmr_tre Label with 6-TMR-Tre start->tmr_tre fix_embed Fix, Dehydrate, Embed start->fix_embed live_imaging Live-cell Imaging tmr_tre->live_imaging quantify_fluorescence Quantify Fluorescence (Intensity, Localization) live_imaging->quantify_fluorescence dynamic_info Dynamic Information on Cell Wall Synthesis quantify_fluorescence->dynamic_info conclusion Correlate Findings: Mechanism of Action dynamic_info->conclusion section_stain Ultrathin Section & Stain fix_embed->section_stain tem_imaging TEM Imaging section_stain->tem_imaging ultrastructure Analyze Ultrastructure (Thickness, Morphology) tem_imaging->ultrastructure static_info High-Resolution Structural Detail ultrastructure->static_info static_info->conclusion

Complementary workflow for antibiotic mechanism of action studies.

Mycobacterial Trehalose Monomycolate (TMM) Biosynthesis Pathway

6-TMR-Tre is metabolically incorporated into the mycobacterial cell wall through the TMM biosynthesis pathway. Understanding this pathway is crucial for interpreting the results from 6-TMR-Tre labeling experiments. The key enzymes in this process are the mycolyltransferases of the Antigen 85 complex (Ag85A, B, and C).

TMM_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall trehalose Trehalose pks13 Mycolic Acid Transfer trehalose->pks13 Pks13 mycolic_acid Mycolic Acid mycolic_acid->pks13 tmm Trehalose Monomycolate (TMM) ag85 Antigen 85 Complex tmm->ag85 tmr_tre 6-TMR-Tre tmr_tmm 6-TMR-TMM tmr_tre->tmr_tmm Metabolic Incorporation tmr_tmm->ag85 pks13->tmm ag Arabinogalactan ag85->ag mycolyl_ag Mycolyl-Arabinogalactan (Cell Wall) ag85->mycolyl_ag Mycolyl Transfer tdm Trehalose Dimycolate (Outer Membrane) ag85->tdm Mycolyl Transfer

Simplified TMM biosynthesis and 6-TMR-Tre incorporation pathway.

References

Comparative analysis of 6 TMR Tre labeling in different mycobacterial species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Mycobacteriology and Drug Development

This guide provides a comparative overview of 6-tetramethylrhodamine-trehalose (6-TMR-Tre) labeling across different mycobacterial species, including the widely studied Mycobacterium smegmatis, the primary human pathogen Mycobacterium tuberculosis, and the vaccine strain Mycobacterium bovis BCG. Fluorescent trehalose analogs like 6-TMR-Tre have emerged as powerful tools for real-time visualization of cell envelope dynamics, offering insights into mycobacterial growth, pathogenesis, and susceptibility to antibiotics.

Principles of 6-TMR-Tre Labeling

The specific labeling of mycobacteria with 6-TMR-Tre relies on the metabolic incorporation of this fluorescent analog into the cell wall. The process is primarily mediated by the Antigen 85 (Ag85) complex, a group of mycolyltransferases (Ag85A, Ag85B, and Ag85C) essential for the biosynthesis of trehalose monomycolate (TMM) and trehalose dimycolate (TDM), key components of the mycobacterial outer membrane.[1] The Ag85 enzymes catalyze the transfer of a mycolic acid from one molecule of TMM to the 6-hydroxyl group of a trehalose molecule, which can be 6-TMR-Tre. This covalent attachment integrates the fluorescent probe into the mycobacterial cell envelope, allowing for direct visualization.[1] This metabolic labeling is highly specific to mycobacteria and a few other actinomycetes, as organisms like Bacillus subtilis and Escherichia coli that lack this pathway are not labeled.[1]

Comparative Labeling Efficiency

Mycobacterial SpeciesReporter ProbeObserved Labeling CharacteristicsKey Findings & References
Mycobacterium smegmatis 6-TMR-TreStrong, polar labeling, indicating incorporation at sites of active cell wall synthesis. Labeling intensity increases with incubation time.Demonstrates robust uptake and incorporation, making it an excellent model for studying cell wall dynamics.[1]
DMN-TreBright fluorescence upon incorporation into the mycomembrane.Enables no-wash imaging due to the solvatochromic properties of the dye.[2]
Mycobacterium tuberculosis DMN-TreEfficient labeling, allowing for detection in sputum samples. Labeling is reduced by antibiotic treatment.Highlights the potential of fluorescent trehalose probes for diagnostics and drug susceptibility testing.
RMR-TreReported to have up to 100-fold enhancement in labeling compared to other fluorogenic trehalose probes.Offers improved sensitivity for detecting M. tuberculosis.
Mycobacterium bovis BCG CDG-TreSelective labeling within macrophages.Demonstrates the utility of fluorescent trehalose probes for studying host-pathogen interactions.
Azido-trehaloseIncorporation into TMM and TDM via the extracellular Ag85 complex.Reveals species-specific differences in the uptake and incorporation pathways of trehalose analogs.

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, including probe concentration, incubation time, and instrumentation.

Experimental Protocols

The following are generalized protocols for the fluorescent labeling of mycobacteria using 6-TMR-Tre, based on methods described in the literature. Researchers should optimize these protocols for their specific mycobacterial species and experimental setup.

Preparation of 6-TMR-Tre Stock Solution
  • Dissolve lyophilized 6-TMR-Tre in dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Store the stock solution at -20°C, protected from light.

Labeling of Mycobacteria in Liquid Culture
  • Grow mycobacterial cultures to the desired optical density (OD), typically mid-log phase (OD600 of 0.4-0.8), in an appropriate culture medium (e.g., Middlebrook 7H9 with supplements).

  • Add the 6-TMR-Tre stock solution to the culture to a final concentration of 25-100 µM.

  • Incubate the culture under standard growth conditions (e.g., 37°C with shaking) for a period ranging from 30 minutes to 24 hours. The optimal incubation time should be determined empirically.

  • (Optional) For imaging with high background, wash the cells to remove unincorporated probe. Centrifuge the culture, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or phosphate-buffered saline (PBS). Repeat this wash step 2-3 times.

  • Resuspend the final cell pellet in a suitable buffer for imaging.

Microscopy and Image Analysis
  • Immobilize the labeled mycobacteria on a glass slide or in a microfluidic device suitable for microscopy.

  • Visualize the cells using a fluorescence microscope equipped with appropriate filters for tetramethylrhodamine (TMR) (Excitation: ~555 nm, Emission: ~580 nm).

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • For quantitative analysis, measure the fluorescence intensity of individual cells or populations using image analysis software (e.g., ImageJ/Fiji).

Visualizing the Labeling Pathway

The following diagrams illustrate the metabolic pathway leading to the incorporation of 6-TMR-Tre into the mycobacterial cell wall and a general experimental workflow for labeling and analysis.

Trehalose_Metabolism_and_Labeling Metabolic Incorporation of 6-TMR-Tre cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Trehalose Trehalose Pks13 Pks13 Trehalose->Pks13 Mycolic_Acid Mycolic_Acid Mycolic_Acid->Pks13 TMM Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex TMM->Ag85 Mycolyl Donor TMM->Ag85 TMM_transport MmpL3 Transporter TMM->TMM_transport Pks13->TMM TMM_6TMR 6-TMR-TMM Ag85->TMM_6TMR Mycolyl Transfer Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG TDM Trehalose Dimycolate (TDM) Ag85->TDM 6TMRTre_in 6-TMR-Tre 6TMRTre_in->Ag85 Arabinogalactan Arabinogalactan Arabinogalactan->Ag85 TMM_transport:e->TMM:w 6TMRTre_out 6-TMR-Tre (extracellular) 6TMRTre_out->6TMRTre_in

Caption: 6-TMR-Tre incorporation into the mycobacterial cell wall.

Experimental_Workflow Experimental Workflow for 6-TMR-Tre Labeling Start Start Culture Culture Mycobacteria (e.g., M. smegmatis, M. tb, M. bovis BCG) Start->Culture Label Add 6-TMR-Tre (25-100 µM) Culture->Label Incubate Incubate (30 min - 24 h) Label->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Fluorescence Microscopy (TMR filter set) Wash->Image Analyze Image Analysis (Quantify Fluorescence) Image->Analyze End End Analyze->End

Caption: General workflow for mycobacterial labeling with 6-TMR-Tre.

References

Illuminating the Mycobacterial Cell Wall: A Comparative Guide to 6-TMR-Tre Specificity for Trehalose Monomycolate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise visualization of mycobacterial cell wall components is paramount for understanding pathogenesis and developing novel therapeutics. This guide provides a detailed comparison of 6-TMR-Tre, a fluorescent probe for trehalose monomycolate (TMM), with other available alternatives, supported by experimental data and protocols.

Trehalose monomycolate (TMM) is a crucial glycolipid precursor for the biosynthesis of the unique and complex cell wall of Mycobacterium tuberculosis and other mycobacteria. The ability to specifically label and track TMM provides invaluable insights into cell wall dynamics, bacterial growth, and the effects of antimicrobial agents. 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) has emerged as a valuable tool for this purpose. This guide will delve into the specificity of 6-TMR-Tre and compare its performance with other fluorescent trehalose analogs and alternative TMM detection methods.

Performance Comparison of Fluorescent Trehalose Analogs

The selection of a fluorescent probe for TMM imaging depends on several factors, including specificity, brightness, photostability, and the experimental context. The following table summarizes the key characteristics of 6-TMR-Tre and its common alternatives.

ProbeFluorophoreKey AdvantagesKey Disadvantages
6-TMR-Tre Tetramethylrhodamine (TMR)Good photostability, suitable for super-resolution microscopy.Lower initial brightness compared to some newer dyes.
FITC-Tre Fluorescein Isothiocyanate (FITC)Widely used and well-characterized.[1]Prone to photobleaching, pH-sensitive fluorescence.[2][3]
DMN-Tre 4-N,N-dimethylamino-1,8-naphthalimideSolvatochromic (low background fluorescence), enables no-wash imaging.[4]Lower brightness compared to other probes.
3HC-Tre 3-HydroxychromoneSignificantly brighter than DMN-Tre (approximately 10-fold).Newer probe, less extensive characterization in diverse applications.

Specificity of Fluorescent Trehalose Analogs

The specificity of fluorescent trehalose analogs, including 6-TMR-Tre, for mycobacteria is primarily attributed to the activity of the antigen 85 (Ag85) complex. This complex of mycolyltransferases, essential for mycobacterial cell wall synthesis, recognizes the trehalose moiety and catalyzes the transfer of a mycolic acid to the 6-position of the sugar, forming the corresponding fluorescent TMM analog. This metabolic incorporation ensures that the fluorescent signal is localized to bacteria that possess this enzymatic machinery, such as mycobacteria and some other actinomycetes.

Studies have demonstrated that the labeling of mycobacteria with these probes is dependent on active metabolism, as heat-killed bacteria show significantly reduced or no fluorescence. Furthermore, co-incubation with excess unlabeled trehalose competitively inhibits the incorporation of the fluorescent analogs, further confirming the specificity of the uptake and incorporation pathway.

Experimental Protocols

The following are generalized protocols for labeling mycobacteria with fluorescent trehalose analogs. Specific concentrations and incubation times may require optimization depending on the mycobacterial species and growth conditions.

General Protocol for Fluorescent Trehalose Analog Labeling
  • Bacterial Culture: Grow mycobacteria to the desired optical density (e.g., mid-log phase) in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC).

  • Probe Preparation: Prepare a stock solution of the fluorescent trehalose analog (e.g., 10 mM in DMSO).

  • Labeling: Add the fluorescent trehalose analog to the bacterial culture to a final concentration of 10-100 µM.

  • Incubation: Incubate the culture for a designated period (e.g., 1-4 hours) at 37°C with shaking.

  • Washing (for non-solvatochromic probes): Pellet the bacteria by centrifugation.

  • Resuspend the pellet in fresh, pre-warmed medium or phosphate-buffered saline (PBS).

  • Repeat the washing steps 2-3 times to remove unincorporated probe.

  • Imaging: Resuspend the final bacterial pellet in PBS or medium for imaging by fluorescence microscopy or analysis by flow cytometry.

Alternative Methods for Trehalose Monomycolate Detection

Beyond fluorescent trehalose analogs, other methods can be employed to detect and quantify TMM.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Direct detection and quantification of TMM based on its mass-to-charge ratio.High specificity and sensitivity, provides structural information.Requires cell lysis and extensive sample preparation, not suitable for live-cell imaging.
Fluorogenic Probes (e.g., FRET-TDM) A fluorescence-quenched analog of trehalose dimycolate (TDM) that fluoresces upon hydrolysis by TDM hydrolase, an enzyme that acts on TMM.Enables real-time monitoring of enzymatic activity related to TMM metabolism.Indirectly measures TMM by assaying a related enzymatic activity.
Click Chemistry with Azide/Alkyne-Modified Trehalose Metabolic incorporation of a bioorthogonally tagged trehalose analog followed by reaction with a fluorescent reporter.High specificity and modularity (different fluorophores can be used).Requires a two-step labeling process.

Visualizing the Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic labeling pathway and a typical experimental workflow.

G cluster_0 Mycobacterial Cell Exterior cluster_1 Mycobacterial Cell Wall 6-TMR-Tre 6-TMR-Tre Ag85 Antigen 85 Complex 6-TMR-Tre->Ag85 Binding Fluorescent_TMM Fluorescent TMM (6-TMR-TMM) Ag85->Fluorescent_TMM Mycolic Acid Transfer

Caption: Metabolic incorporation of 6-TMR-Tre into the mycobacterial cell wall.

G Start Start Culture Culture Mycobacteria Start->Culture Add_Probe Add 6-TMR-Tre Culture->Add_Probe Incubate Incubate Add_Probe->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Imaging / Flow Cytometry Wash->Image End End Image->End

Caption: Experimental workflow for labeling mycobacteria with 6-TMR-Tre.

Conclusion

6-TMR-Tre is a robust and specific tool for labeling trehalose monomycolate in mycobacteria, offering good photostability for advanced imaging applications. While alternatives like FITC-Tre are widely used, they suffer from photobleaching. Newer probes such as DMN-Tre and 3HC-Tre offer advantages in terms of reduced background and increased brightness, respectively. The choice of probe should be guided by the specific experimental requirements, including the imaging modality and the need for quantitative analysis. For researchers requiring high-resolution and time-lapse imaging, the photostability of 6-TMR-Tre makes it a superior choice over traditional fluorescein-based probes. The continued development of novel fluorescent and fluorogenic probes will undoubtedly provide even more powerful tools for dissecting the complexities of the mycobacterial cell wall.

References

6-TMR-Tre: A Superior, Metabolism-Based Approach to Bacterial Staining

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of microbiological research and diagnostics, the quest for more precise and informative bacterial staining methods is perpetual. While traditional techniques like Gram staining have been foundational, novel fluorescent probes such as 6-Tetramethylrhodamine-Trehalose (6-TMR-Tre) are emerging as powerful alternatives, offering significant advantages in specificity, viability assessment, and workflow efficiency. This guide provides an objective comparison of 6-TMR-Tre with traditional bacterial staining methods, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.

Unveiling the Advantages: 6-TMR-Tre at a Glance

6-TMR-Tre is a fluorescently labeled analog of trehalose, a sugar that is a key component of the cell wall in certain bacteria, most notably Mycobacterium species. Unlike traditional stains that rely on broad structural differences in the bacterial cell wall, 6-TMR-Tre's mechanism is elegantly specific: it is actively taken up by the bacteria and incorporated into their cell envelope through the antigen 85 (Ag85) complex, a group of mycolyltransferases essential for mycobacterial cell wall synthesis.[1] This metabolic incorporation is the cornerstone of its advantages.

Key Advantages of 6-TMR-Tre:

  • Specificity for Mycomembrane-Containing Bacteria: 6-TMR-Tre selectively labels bacteria that utilize trehalose in their cell wall, such as Mycobacterium and Corynebacterium.[1] This targeted approach provides a higher degree of specificity compared to the broad classification of Gram staining.

  • Live-Cell Imaging and Viability Assessment: Because 6-TMR-Tre requires active metabolic processes for uptake and incorporation, it predominantly stains living, metabolically active cells. This is a critical advantage over methods like Gram staining, which stain both live and dead cells indiscriminately. This feature is particularly valuable in drug efficacy studies and for monitoring bacterial responses to treatments.

  • No-Wash Imaging and Reduced Background: A solvatochromic analog of 6-TMR-Tre, DMN-Tre, exhibits a significant increase in fluorescence upon incorporation into the hydrophobic environment of the mycomembrane.[2] This property allows for "no-wash" imaging, simplifying the staining protocol and minimizing background fluorescence from unbound probes in the surrounding medium.

  • Real-Time Visualization: The fluorescent nature of 6-TMR-Tre enables real-time visualization of bacterial processes, including cell wall dynamics and growth.

Performance Comparison: 6-TMR-Tre vs. Traditional Methods

To provide a clear and objective comparison, the following table summarizes the performance of 6-TMR-Tre against two widely used traditional methods: Gram staining and Fluorescence In Situ Hybridization (FISH).

Feature6-TMR-TreGram StainingFluorescence In Situ Hybridization (FISH)
Principle Metabolic incorporation of a fluorescent trehalose analog into the bacterial cell wall.Differential staining based on the peptidoglycan content of the bacterial cell wall.Hybridization of fluorescently labeled nucleic acid probes to complementary rRNA sequences within the bacteria.
Specificity High for mycomembrane-containing bacteria (e.g., Mycobacterium, Corynebacterium). Does not stain Gram-positive (Bacillus subtilis) or Gram-negative (Escherichia coli) bacteria.Differentiates between Gram-positive and Gram-negative bacteria based on cell wall structure.High, species- or genus-specific depending on the probe design.
Viability Assessment Primarily stains metabolically active, live cells.Stains both live and dead cells.Typically requires fixation, which kills the cells. Viability can be inferred with modifications (e.g., FISH-TAMB).
Workflow Complexity Simple, one-step incubation. "No-wash" protocols are possible with solvatochromic analogs.Multi-step process involving fixation, primary staining, mordant application, decolorization, and counterstaining.Multi-step process including fixation, permeabilization, hybridization with probes, and washing steps.
Signal-to-Noise Ratio High, especially with solvatochromic analogs that fluoresce upon incorporation, leading to low background.Variable; dependent on proper decolorization. Can have background staining.Generally high, but can be affected by autofluorescence of the sample matrix and non-specific probe binding.
Time to Result Rapid, with labeling detectable within minutes to a few hours.Relatively fast, typically completed within 10-15 minutes.Longer, often requiring several hours for hybridization and washing.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for 6-TMR-Tre staining and the traditional Gram staining method.

Experimental Protocol: 6-TMR-Tre Staining of Mycobacteria

This protocol is adapted for the fluorescent labeling of Mycobacterium species in liquid culture.

Materials:

  • Bacterial culture (Mycobacterium smegmatis or other species of interest) grown to mid-log phase.

  • 6-TMR-Tre stock solution (e.g., 1 mM in DMSO).

  • Growth medium (e.g., Middlebrook 7H9 with appropriate supplements).

  • Phosphate-buffered saline (PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets for Tetramethylrhodamine (TMR).

Procedure:

  • Bacterial Culture Preparation: Grow the mycobacterial strain in its appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).

  • Labeling: Dilute the 6-TMR-Tre stock solution into the bacterial culture to a final concentration of 25 µM.

  • Incubation: Incubate the culture with the 6-TMR-Tre probe for 1 to 3 hours at 37°C with shaking. The optimal incubation time may vary depending on the bacterial species and growth rate.

  • Washing (Optional but Recommended): Pellet the bacterial cells by centrifugation (e.g., 8000 x g for 5 minutes).

  • Resuspension: Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove any unbound probe.

  • Fixation (Optional): After the final wash, resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature for fixation. This step is optional and depends on the experimental requirements.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot of the bacterial suspension onto a microscope slide, cover with a coverslip, and seal.

  • Imaging: Visualize the stained bacteria using a fluorescence microscope equipped with a filter set appropriate for TMR (Excitation/Emission: ~555/580 nm).

Experimental Protocol: Traditional Gram Staining

This is a standard protocol for differentiating Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial smear on a microscope slide.

  • Crystal Violet stain.

  • Gram's Iodine solution (mordant).

  • Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture).

  • Safranin (counterstain).

  • Water.

  • Light microscope.

Procedure:

  • Smear Preparation and Heat Fixation: Prepare a thin smear of the bacterial sample on a clean microscope slide. Allow the smear to air dry completely. Pass the slide through a flame 2-3 times to heat-fix the bacteria to the slide.

  • Primary Staining: Flood the smear with Crystal Violet and let it stand for 1 minute.

  • Rinsing: Gently rinse the slide with water.

  • Mordant Application: Flood the smear with Gram's Iodine and let it stand for 1 minute.

  • Rinsing: Gently rinse the slide with water.

  • Decolorization: Briefly decolorize the smear with the decolorizing agent (e.g., 95% ethanol) until the runoff is clear (typically 10-30 seconds). This is a critical step.

  • Rinsing: Immediately rinse the slide with water to stop the decolorization process.

  • Counterstaining: Flood the smear with Safranin and let it stand for 1 minute.

  • Rinsing and Drying: Gently rinse the slide with water and blot it dry carefully with bibulous paper.

  • Microscopy: Examine the stained smear under a light microscope using the oil immersion objective. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.

Visualizing the Workflows and Mechanisms

To further illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_6TMR 6-TMR-Tre Staining Workflow cluster_gram Gram Staining Workflow start_tmr Bacterial Culture add_tmr Add 6-TMR-Tre start_tmr->add_tmr incubate_tmr Incubate (1-3h) add_tmr->incubate_tmr wash_tmr Wash (Optional) incubate_tmr->wash_tmr image_tmr Fluorescence Microscopy wash_tmr->image_tmr start_gram Bacterial Smear crystal_violet Crystal Violet (1 min) start_gram->crystal_violet iodine Gram's Iodine (1 min) crystal_violet->iodine decolorize Decolorize (10-30s) iodine->decolorize safranin Safranin (1 min) decolorize->safranin image_gram Light Microscopy safranin->image_gram G cluster_pathway 6-TMR-Tre Metabolic Incorporation Pathway tmr_tre_ext 6-TMR-Tre (Extracellular) ag85 Antigen 85 Complex tmr_tre_ext->ag85 Uptake & Mycolylation tmr_tmm 6-TMR-Trehalose Monomycolate ag85->tmr_tmm mycomembrane Mycomembrane tmr_tmm->mycomembrane Incorporation

References

A Comparative Guide to Quantitative Analysis of Cell Wall Dynamics: 6-TMR-Tre and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-TMR-Tre and other methods for the quantitative analysis of cell wall dynamics, supported by experimental data and detailed protocols.

The dynamic nature of the bacterial cell wall is a critical area of study, particularly in the context of developing new antimicrobial agents. Understanding the spatial and temporal regulation of cell wall synthesis and remodeling is paramount. This guide focuses on the fluorescent probe 6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) for monitoring mycobacterial cell wall dynamics and compares it with other prominent techniques, providing a framework for selecting the most appropriate method for specific research questions.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe for studying cell wall dynamics is contingent on several factors, including specificity, signal-to-noise ratio, and the ability to perform quantitative measurements. This section compares 6-TMR-Tre with other commonly used fluorescent probes.

Probe Target Mechanism of Labeling Specificity Advantages Limitations
6-TMR-Tre Trehalose monomycolate (TMM) in the mycobacterial cell envelope[1][2]Metabolically incorporated by the antigen 85 (Ag85) complex.[3]High for mycobacteria and other actinomycetes containing TMM.[3]- Real-time visualization of mycomembrane dynamics at the single-cell level.[1]- Suitable for super-resolution microscopy.- Does not require genetic manipulation.- Labeling efficiency can be influenced by metabolic activity.- Potential for background fluorescence if not washed properly.
HADA (7-hydroxycoumarin-3-carboxylic acid-D-alanine) Peptidoglycan (PG)Incorporated into peptidoglycan by penicillin-binding proteins (PBPs) and L,D-transpeptidases.Broadly applicable to many bacterial species that incorporate D-amino acids into their peptidoglycan.- Enables visualization of active sites of PG synthesis.- Can be used in combination with other fluorescent probes for multi-color labeling.- Signal can be lost due to PG remodeling by hydrolases.- May not be specific to a single bacterial species in a mixed population.
DLF-1 (Direct Labeling Fluorescence-1) D-Ala-D-Ala terminus of lipid II and peptidoglycan precursorsBinds with high affinity to the D-Ala-D-Ala moiety.Binds to both actively replicating and non-replicating bacteria.- Quantitative correlation between fluorescence signal and colony-forming units (CFUs).- Can be used to identify genes critical for cell entry.- Lacks specificity for mycobacteria and can label other bacteria.
Fluorescent Dextrans General cell surface and uptakeNon-specific labeling of the cell surface or uptake via endocytosis.Low, as it is based on size and charge.- Can be used to assess membrane permeability.- Not a direct measure of cell wall synthesis.- High background fluorescence is common.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. This section provides protocols for the key fluorescent probes discussed.

6-TMR-Tre Labeling of Mycobacteria

This protocol is adapted from studies on mycobacterial cell envelope biogenesis.

  • Culture Preparation: Grow mycobacterial cells to the desired optical density (e.g., mid-log phase) in an appropriate liquid medium.

  • Probe Preparation: Prepare a stock solution of 6-TMR-Tre in dimethyl sulfoxide (DMSO). The final concentration for labeling will need to be optimized but is typically in the micromolar range.

  • Labeling: Add the 6-TMR-Tre stock solution to the mycobacterial culture to the desired final concentration.

  • Incubation: Incubate the cells with the probe for a specific period. Incubation times can range from minutes to hours, depending on the desired labeling intensity and the metabolic rate of the bacteria.

  • Washing: Pellet the cells by centrifugation and wash them multiple times with a suitable buffer (e.g., phosphate-buffered saline with Tween 80) to remove unincorporated probe and reduce background fluorescence.

  • Imaging: Resuspend the washed cells in fresh medium or buffer and image using fluorescence microscopy. 6-TMR-Tre has an excitation maximum of ~555 nm and an emission maximum of ~580 nm.

HADA Labeling of Peptidoglycan

This protocol is a generalized procedure based on optimized methods for in situ labeling of peptidoglycan.

  • Culture Preparation: Grow bacterial cells to the mid-logarithmic phase in a suitable liquid medium.

  • Probe Preparation: Prepare a stock solution of HADA in a suitable solvent (e.g., DMSO or water). The final concentration typically ranges from 250 µM to 500 µM.

  • Labeling: Add HADA to the growing culture and incubate for a defined period. Short pulses (a few minutes) will label active sites of synthesis, while longer incubations can label the entire cell wall.

  • Stopping Label Incorporation: To stop the labeling process and preserve the signal at the septum, add 10x sodium citrate buffer (pH 2.25) to the culture.

  • Washing: Pellet the cells by centrifugation at 4°C. Wash the cells once with 1x sodium citrate buffer (pH 3.0), followed by two washes with phosphate-buffered saline (PBS, pH 7.4).

  • Fixation (Optional): Cells can be fixed with paraformaldehyde or ethanol.

  • Imaging: Resuspend the cells in PBS and visualize using a fluorescence microscope with a DAPI filter set (excitation ~405 nm, emission ~450 nm).

Visualizing Cell Wall Dynamics and Related Pathways

Understanding the underlying biological processes is key to interpreting the results from fluorescent probe experiments. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and a key signaling pathway in mycobacterial cell wall biosynthesis.

Experimental_Workflow Experimental Workflow for Fluorescent Labeling cluster_preparation Preparation cluster_labeling Labeling cluster_processing Processing cluster_analysis Analysis Culture Bacterial Culture (Mid-log phase) Incubate Incubate Cells with Probe Culture->Incubate Probe Prepare Fluorescent Probe Stock Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Fix Fixation (Optional) Wash->Fix Image Fluorescence Microscopy Wash->Image Fix->Image Quantify Quantitative Image Analysis Image->Quantify

Caption: A generalized workflow for fluorescent labeling of bacterial cell walls.

Peptidoglycan_Biosynthesis_Regulation Regulation of Mycobacterial Peptidoglycan Synthesis cluster_kinase Kinase Regulation cluster_synthesis Peptidoglycan Precursor Synthesis cluster_polymerization Polymerization & Cross-linking PknB PknB (Ser/Thr Protein Kinase) CwlM CwlM (Inactive PG Amidase) PknB->CwlM Phosphorylates MurA MurA CwlM->MurA Regulates Activity LipidI Lipid I Synthesis MurA->LipidI Initiates precursor synthesis LipidII Lipid II Synthesis LipidI->LipidII PBPs Penicillin-Binding Proteins (PBPs) LipidII->PBPs LDTs L,D-Transpeptidases (LDTs) LipidII->LDTs PG Mature Peptidoglycan PBPs->PG Transpeptidation (4->3 cross-links) LDTs->PG Transpeptidation (3->3 cross-links)

Caption: A simplified signaling pathway regulating peptidoglycan biosynthesis in mycobacteria.

References

A Guide to Achieving Reproducible 6-TMR-Tre Labeling Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on fluorescent labeling of mycobacteria, achieving reproducible results is paramount for data integrity and collaborative success. This guide provides a comprehensive overview of 6-TMR-Tre labeling, factors influencing its reproducibility, and a comparison with a key alternative, DMN-Tre. By standardizing protocols and understanding the underlying mechanisms, laboratories can enhance the consistency of their findings.

Comparison of Fluorescent Trehalose Probes

The choice of fluorescent probe is a critical first step. Below is a comparison of 6-TMR-Tre and a widely used alternative, DMN-Tre, based on their performance characteristics.

Feature6-TMR-Tre (6-Carboxytetramethylrhodamine-Trehalose)DMN-Tre (4-N,N-dimethylamino-1,8-naphthalimide-Trehalose)
Mechanism Metabolically incorporated into trehalose monomycolate (TMM) in the mycomembrane via the Ag85 enzyme complex.[1][2]Metabolically incorporated into TMM in the mycomembrane via the Ag85 enzyme complex.[2][3][4]
Fluorescence Constitutively fluorescent. Requires washing steps to remove background fluorescence from unbound probe.Fluorogenic (solvatochromic). Fluorescence increases over 700-fold upon incorporation into the hydrophobic mycomembrane, enabling no-wash imaging.
Specificity Selective for mycobacteria and other corynebacteria possessing mycomembranes. Does not label Gram-positive or Gram-negative bacteria.Selective for mycobacteria and corynebacteria. Does not label Gram-positive or Gram-negative bacteria.
Detection Time Labeling can be detected within minutes to hours, depending on the mycobacterial species and experimental conditions.Labeling can be detected within minutes.
Live/Dead Staining Primarily labels metabolically active cells capable of incorporating the probe.Differentiates between viable and nonviable cells, as metabolic activity is required for incorporation.
Reported Concentrations Typically 100 µM for labeling Mycobacterium smegmatis and Mycobacterium marinum.Typically 100 µM for labeling various mycobacterial strains.
Inhibitors Labeling is reduced by co-incubation with unmodified trehalose and by Ag85 inhibitors like ebselen.Labeling is inhibited by heat-killing and treatment with some tuberculosis drugs.

Standardized Experimental Protocol for 6-TMR-Tre Labeling

To enhance reproducibility, adherence to a standardized protocol is essential. The following is a detailed methodology synthesized from published studies.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis) in logarithmic growth phase.

  • 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.

  • 6-TMR-Tre stock solution (e.g., 5 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional.

  • Microcentrifuge tubes.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture Preparation: Grow mycobacteria to mid-log phase (e.g., OD600 of 0.5-0.8).

  • Labeling:

    • Dilute the bacterial culture to the desired density in fresh 7H9 media.

    • Add 6-TMR-Tre to a final concentration of 100 µM.

    • Incubate at 37°C for a defined period. Incubation times can range from 5 minutes to 4 hours, depending on the species and desired labeling intensity. Shorter pulses (5-30 min) may result in polar labeling, while longer incubations can lead to more uniform labeling.

  • Washing (Critical for Reproducibility):

    • Pellet the cells by centrifugation.

    • Discard the supernatant containing unbound probe.

    • Resuspend the cell pellet in PBS.

    • Repeat the wash step 2-3 times to minimize background fluorescence.

  • Fixation (Optional):

    • If required for downstream applications, resuspend the washed cells in 4% paraformaldehyde and incubate for 30 minutes at room temperature.

    • Wash the fixed cells with PBS.

  • Imaging and Analysis:

    • Resuspend the final cell pellet in PBS.

    • Analyze the sample using fluorescence microscopy or flow cytometry. For 6-TMR-Tre, use an excitation wavelength of approximately 532 nm and an emission wavelength of around 580 nm.

Key Factors Influencing Reproducibility

Minor variations in experimental conditions can lead to significant differences in labeling results between laboratories. Key factors to control include:

  • Probe Quality and Storage: Use high-purity 6-TMR-Tre (≥98%) and store it correctly (e.g., at -20°C, protected from light) to prevent degradation.

  • Bacterial Growth Phase: Ensure cultures are in a consistent growth phase (e.g., mid-logarithmic) as metabolic activity, which is crucial for probe incorporation, varies with growth phase.

  • Incubation Time and Temperature: Precisely control the incubation time and maintain a constant temperature (e.g., 37°C) as these affect the rate of metabolic incorporation.

  • Washing Efficiency: Incomplete removal of unbound 6-TMR-Tre is a major source of variability and high background. Standardize the number and vigor of wash steps.

  • Instrumentation Settings: For microscopy and flow cytometry, maintain consistent settings for laser power, detector gain, and acquisition parameters.

Visualizing the Process

To better understand the underlying biology and experimental steps, the following diagrams are provided.

G cluster_pathway 6-TMR-Tre Labeling Pathway TMR_Tre 6-TMR-Tre (Extracellular) Ag85 Antigen 85 (Ag85) Complex TMR_Tre->Ag85 Metabolic incorporation TMM Trehalose Monomycolate (TMM) Ag85->TMM Mycolation Mycomembrane Mycomembrane (Lipid-rich outer membrane) TMM->Mycomembrane Integration

Caption: Metabolic pathway of 6-TMR-Tre incorporation into the mycobacterial mycomembrane.

G cluster_workflow Standardized 6-TMR-Tre Experimental Workflow Culture 1. Prepare Mycobacterial Culture (Log Phase) Label 2. Add 6-TMR-Tre & Incubate Culture->Label Wash 3. Wash to Remove Unbound Probe Label->Wash Analyze 4. Analyze via Microscopy or Flow Cytometry Wash->Analyze

Caption: Key steps in the experimental workflow for reproducible 6-TMR-Tre labeling.

By implementing the standardized protocol and being mindful of the critical factors outlined in this guide, researchers can significantly improve the reproducibility of 6-TMR-Tre labeling across different laboratories, leading to more reliable and comparable data in the fields of tuberculosis research and drug development.

References

A Comparative Guide to 6-TMR-Tre Fluorescence and Alternative Methods for Assessing Bacterial Metabolic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in microbiology, drug discovery, and diagnostics, accurately quantifying bacterial metabolic activity is crucial for understanding bacterial physiology, determining antibiotic susceptibility, and developing new therapeutic agents. This guide provides a detailed comparison of the fluorescent probe 6-TMR-Tre with other established methods for measuring bacterial metabolic activity, supported by experimental principles and protocols.

Correlating 6-TMR-Tre Fluorescence with Bacterial Metabolic Activity

6-TMR-Tre (6-Tetramethylrhodamine-Trehalose) is a fluorescent analog of trehalose, a disaccharide utilized by certain bacteria, most notably Mycobacterium and Corynebacterium, in the biosynthesis of their unique cell wall. The fluorescence of 6-TMR-Tre is directly linked to the metabolic activity of these bacteria.

The underlying principle is that metabolically active bacteria with a mycomembrane actively transport 6-TMR-Tre into the cell and incorporate it into trehalose monomycolate (TMM) within the cell envelope. This process is mediated by the antigen 85 (Ag85) complex of mycolyltransferases. Consequently, the intensity of the fluorescent signal from 6-TMR-Tre is proportional to the rate of cell wall biosynthesis, a key indicator of metabolic activity and viability. This method is highly specific as it does not label bacteria lacking this metabolic pathway, such as Gram-positive and Gram-negative bacteria.

Comparison of Methods for Measuring Bacterial Metabolic Activity

While 6-TMR-Tre offers a specific way to measure metabolic activity in certain bacteria, a variety of other methods are available, each with its own advantages and limitations. The following table provides a comparative overview of 6-TMR-Tre and common alternative assays.

Feature6-TMR-Tre AssayTetrazolium Salt Assays (MTT, XTT)Resazurin (AlamarBlue) Assay
Principle Metabolic incorporation of a fluorescent trehalose analog into the bacterial cell wall.Enzymatic reduction of tetrazolium salts by cellular dehydrogenases to colored formazan products.Reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolic activity.
Output Signal FluorescenceColorimetric (Absorbance)Colorimetric (Absorbance) or Fluorometric
Specificity Specific to bacteria that metabolize trehalose into their cell wall (e.g., Mycobacterium, Corynebacterium).Broadly applicable to a wide range of bacteria.Broadly applicable to a wide range of bacteria and other cell types.
Indication Cell wall biosynthesis, a direct measure of active metabolism and growth.General dehydrogenase activity, an indicator of cellular respiration and metabolic activity.Overall redox state of the cell, reflecting metabolic activity.
Advantages - High specificity for target bacteria.- Enables single-cell imaging and localization of metabolic hotspots.- "No-wash" protocols are possible with solvatochromic analogs.- Well-established and widely used.- Relatively inexpensive.- High-throughput compatible.- High sensitivity.- Wide dynamic range.- Non-toxic to cells, allowing for kinetic studies.
Limitations - Limited to specific bacterial genera.- Can be more expensive than colorimetric assays.- MTT produces an insoluble formazan requiring a solubilization step.- Can be influenced by the presence of reducing agents in the media.- Can be sensitive to light and pH changes.

Experimental Protocols

6-TMR-Tre Labeling of Mycobacteria

This protocol is adapted from studies on fluorescent trehalose analogs for labeling Mycobacterium smegmatis.

Materials:

  • Mid-log phase culture of Mycobacterium smegmatis

  • 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

  • 6-TMR-Tre stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Grow M. smegmatis in 7H9/ADC broth to mid-log phase (OD600 ≈ 0.5-0.8).

  • Dilute the bacterial culture to an OD600 of 0.1 in fresh 7H9/ADC broth.

  • Add 6-TMR-Tre to the bacterial suspension to a final concentration of 50-100 µM.

  • Incubate the culture at 37°C for 1-4 hours.

  • (Optional) For microscopy, wash the cells by centrifuging at 4000 x g for 5 minutes and resuspending the pellet in PBS. Repeat twice.

  • For microscopy, resuspend the final pellet in PBS and mount on a microscope slide. Image using appropriate filter sets for tetramethylrhodamine (Excitation/Emission: ~555/580 nm).

  • For plate reader analysis, transfer the incubated culture to a black, clear-bottom 96-well plate and measure fluorescence.

MTT Assay for Bacterial Metabolic Activity

This protocol provides a general framework for using MTT to assess bacterial viability.

Materials:

  • Bacterial culture

  • Appropriate liquid growth medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Grow bacteria to the desired growth phase and adjust the cell density in fresh medium.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate at the optimal growth temperature for the bacteria for 2-4 hours.

  • If using a solubilizing agent that stops the reaction, add 100 µL of the solubilization solution to each well.

  • Incubate at room temperature for at least 15 minutes to allow for complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using the microplate reader.

Resazurin (AlamarBlue) Assay for Bacterial Metabolic Activity

This protocol outlines the use of the resazurin assay for determining bacterial metabolic activity.

Materials:

  • Bacterial culture

  • Appropriate liquid growth medium

  • Resazurin solution (e.g., AlamarBlue reagent)

  • 96-well plate (black, clear-bottom for fluorescence)

  • Microplate reader (absorbance and/or fluorescence)

Procedure:

  • Prepare a serial dilution of the bacterial culture in a 96-well plate with a final volume of 180 µL per well.

  • Add 20 µL of the resazurin reagent to each well.

  • Incubate the plate at the optimal growth temperature for the bacteria.

  • Measure absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm at various time points (e.g., every hour for 6-8 hours).

  • The change in absorbance or fluorescence over time is proportional to the metabolic activity of the bacteria.

Visualizing the Processes

To better understand the mechanisms and workflows, the following diagrams have been generated.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Bacterial Cell Wall cluster_intracellular Cytoplasm 6TMR_Tre_ext 6-TMR-Tre Ag85 Antigen 85 Complex 6TMR_Tre_ext->Ag85 Uptake & Binding TMM_6TMR 6-TMR-TMM (Fluorescent) Ag85->TMM_6TMR Incorporation Mycolic_Acid Mycolic Acid Precursors Mycolic_Acid->Ag85 Mycolyl Transfer

Caption: Signaling pathway of 6-TMR-Tre incorporation.

Experimental_Workflow A Bacterial Culture (Mid-log phase) B Incubate with 6-TMR-Tre A->B C Wash Cells (Optional) B->C D Fluorescence Detection C->D E Microscopy (Single-cell analysis) D->E Qualitative/ Quantitative F Plate Reader (Population analysis) D->F Quantitative Logical_Comparison cluster_6TMR Properties of 6-TMR-Tre cluster_Tetrazolium Properties of Tetrazolium Assays cluster_Resazurin Properties of Resazurin Assay Metabolic_Assays Bacterial Metabolic Assays 6TMR_Tre 6-TMR-Tre Metabolic_Assays->6TMR_Tre Tetrazolium Tetrazolium Salts (MTT, XTT) Metabolic_Assays->Tetrazolium Resazurin Resazurin Metabolic_Assays->Resazurin Specific High Specificity 6TMR_Tre->Specific Imaging Single-cell Imaging 6TMR_Tre->Imaging Broad Broad Spectrum Tetrazolium->Broad Endpoint Endpoint Assay Tetrazolium->Endpoint Sensitive High Sensitivity Resazurin->Sensitive Kinetic Kinetic Monitoring Resazurin->Kinetic

Safety Operating Guide

Proper Disposal Procedures for 6 TMR Tre: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Waste Classification

Before beginning any work with 6 TMR Tre, it is crucial to conduct a thorough hazard assessment. While a Safety Data Sheet (SDS) for a related compound, 6-TAMRA maleimide, indicates it is not a hazardous substance, another derivative, 6-Carboxytetramethylrhodamine NHS ester (6-TAMRA SE), is classified as a skin and eye irritant that may cause respiratory irritation.[2][3] Given this variability, it is prudent to treat this compound as a potentially hazardous chemical.

All waste generated, including unused stock solutions, contaminated labware (e.g., pipette tips, centrifuge tubes), and personal protective equipment (PPE), should be considered chemical waste. This waste must be segregated from general, biohazardous, and radioactive waste streams to prevent dangerous chemical reactions and ensure proper disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid materials, such as gloves, paper towels, and plasticware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled "Hazardous Chemical Waste" and should include the full chemical name: "this compound (6-Carboxytetramethylrhodamine-Trehalose)".

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name, and an approximate concentration. Never pour this compound solutions down the drain.

  • Sharps Waste: Any sharps, such as needles or glass slides, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling and Storage:

  • All hazardous waste containers must be properly labeled with a hazardous waste tag as soon as waste is added. The label should include the chemical name, associated hazards (e.g., "Potential Irritant"), the accumulation start date, and the principal investigator's name and lab location.

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, such as a fume hood or a designated cabinet, away from incompatible materials. Ensure secondary containment is used for liquid waste containers to prevent spills.

3. Waste Disposal Request:

  • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), submit a chemical waste pickup request to your institution's EHS department.

  • Do not overfill waste containers; typically, they should not be filled beyond 80% capacity to allow for expansion and prevent spills during transport.

4. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol or a mild detergent solution. Dispose of the cleaning materials as hazardous solid waste.

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the properties of related compounds. The following table summarizes key information for 6-Carboxytetramethylrhodamine (6-TAMRA), a parent compound of this compound.

PropertyValueSource
Molecular FormulaC25H22N2O5[4]
Molecular Weight430.45 g/mol [4]
AppearanceSolid (powder)
Storage Temperature-20°C
Hazard ClassificationsSkin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)
Personal Protective EquipmentEyeshields, Gloves, Type N95 (US) Respirator

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the general protocol for handling chemical waste in a laboratory setting should be followed. This includes adherence to the institution's Chemical Hygiene Plan and consultation with the EHS department for any specific procedural questions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 End: Proper Disposal start This compound Waste Generated (Solid, Liquid, Sharps) solid_waste Solid Waste start->solid_waste Is it solid? liquid_waste Liquid Waste start->liquid_waste Is it liquid? sharps_waste Sharps Waste start->sharps_waste Is it a sharp? solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (Secondary Containment for Liquids) solid_container->storage liquid_container->storage sharps_container->storage pickup Request Chemical Waste Pickup from EHS storage->pickup Container Full or Max Accumulation Time Reached end Waste Disposed of by Certified Professionals pickup->end

References

Safeguarding Your Research: A Guide to Handling 6 TMR Tre

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of 6 TMR Tre, a fluorescent trehalose conjugate vital for imaging bacterial cell envelopes. Adherence to these guidelines will help ensure the integrity of your research and the safety of your laboratory personnel.

Hazard Information and Safety Precautions

Potential Hazards:

  • May be harmful if swallowed or in contact with skin.[1]

  • May cause respiratory tract irritation if inhaled.[1]

  • Causes serious eye irritation.[2]

It is crucial to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPPE RecommendationRationale
Eyes Safety glasses with side shields or goggles.Protects against splashes and aerosols of the chemical.
Hands Nitrile gloves.Provides a barrier to prevent skin contact.
Body Laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling aerosols or dust.

Operational Plan: Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for reproducible experimental results.

ParameterValueSource
Molecular Weight 753.75 g/mol Tocris Bioscience
Solubility Soluble in DMSOR&D Systems
Storage Store at -20°CTocris Bioscience

To prepare a 10 mM stock solution:

  • Weigh out 1 mg of this compound powder.

  • Add 132.7 µL of dimethyl sulfoxide (DMSO) to the powder.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Store the stock solution at -20°C, protected from light.

Experimental Protocol: Labeling of Mycobacteria with this compound

This protocol is adapted from a method for labeling mycobacteria with a similar fluorescent trehalose probe.

Materials:

  • Mycobacterial culture (e.g., Mycobacterium smegmatis)

  • 7H9 broth supplemented with OADC

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

Procedure:

  • Grow mycobacteria in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Dilute the this compound stock solution in 7H9 broth to a final concentration of 25-100 µM.

  • Add the this compound solution to the mycobacterial culture.

  • Incubate the culture at 37°C for 1-4 hours.

  • Pellet the cells by centrifugation at 5,000 x g for 5 minutes.

  • Wash the cell pellet twice with PBS to remove unincorporated probe.

  • Resuspend the final cell pellet in PBS.

  • Mount a small volume of the cell suspension on a microscope slide with a coverslip.

  • Visualize the labeled cells using a fluorescence microscope with appropriate filters for TMR (Excitation/Emission maxima: ~555/580 nm).

First Aid Measures

In the event of exposure to this compound, follow these first aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

Solid Waste:

  • Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves should be collected in a designated hazardous waste container.

Do not pour this compound waste down the drain.

Visual Workflow for Handling this compound

G Workflow for Safe Handling and Use of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_calc Calculate mass of this compound for stock solution prep_ppe->prep_calc prep_weigh Weigh this compound in a chemical fume hood prep_calc->prep_weigh prep_dissolve Dissolve in DMSO to desired concentration prep_weigh->prep_dissolve prep_store Store stock solution at -20°C, protected from light prep_dissolve->prep_store exp_culture Prepare mycobacterial culture prep_store->exp_culture Use in Experiment exp_add Add this compound solution to culture exp_culture->exp_add exp_incubate Incubate at 37°C exp_add->exp_incubate exp_wash Wash cells to remove excess probe exp_incubate->exp_wash exp_visualize Visualize labeled cells via fluorescence microscopy exp_wash->exp_visualize disp_collect_liquid Collect liquid waste in a labeled hazardous waste container exp_visualize->disp_collect_liquid Dispose of liquid waste disp_collect_solid Collect solid waste in a labeled hazardous waste container exp_visualize->disp_collect_solid Dispose of solid waste disp_contact Contact Environmental Health & Safety for waste pickup disp_collect_liquid->disp_contact disp_collect_solid->disp_contact

Caption: A flowchart outlining the key steps for the safe preparation, experimental use, and disposal of this compound.

References

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